molecular formula C8H10O2 B147609 1,3-Benzenedimethanol CAS No. 626-18-6

1,3-Benzenedimethanol

カタログ番号: B147609
CAS番号: 626-18-6
分子量: 138.16 g/mol
InChIキー: YWMLORGQOFONNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,3-Benzenedimethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.59 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[3-(hydroxymethyl)phenyl]methanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMLORGQOFONNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060815
Record name 1,3-Benzenedimethanol
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Molecular Weight

138.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

626-18-6
Record name 1,3-Benzenedimethanol
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Record name 1,3-Benzenedimethanol
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Record name 1,3-Benzenedimethanol
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Record name 1,3-Benzenedimethanol
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Record name m-xylene-α,α'-diol
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzenedimethanol: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of 1,3-Benzenedimethanol, a versatile aromatic diol. The information is curated for professionals in research, scientific, and pharmaceutical development fields, with a focus on delivering precise data and practical insights.

Chemical and Physical Properties

This compound, also known as m-xylylene glycol, is an organic compound that is solid at room temperature.[1][2] It presents as a white to off-white crystalline solid or a clear to hazy colorless to yellow solution.[1] It possesses a faint, mild aromatic odor.[1] This compound is characterized by a benzene (B151609) ring substituted with two hydroxymethyl (-CH₂OH) groups at the meta-positions.[1]

Table 1: Quantitative Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₂[1][3][4]
Molecular Weight 138.16 g/mol [2][3][5]
CAS Number 626-18-6[1][2]
Melting Point 56-60 °C (133-140 °F)[2][5]
Boiling Point 154-159 °C at 13 mmHg (309-318 °F at 13 mm)[2][5]
Solubility Soluble in water.[1][6] Moderately soluble in polar solvents like ethanol (B145695) and methanol.[1][1][6]
Appearance White to off-white crystalline solid or viscous liquid.[1][1]
Vapor Pressure Negligible[5]

Reactivity and Stability

This compound's reactivity is primarily dictated by the two primary alcohol functional groups. As a diol, it can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. Its bifunctional nature makes it a valuable monomer or building block in polymer chemistry for the synthesis of polyesters and other specialty resins.[1]

Stability: The product is considered stable under normal conditions.[5]

Incompatible Materials: To ensure safety and reaction integrity, this compound should be stored away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][7] Contact with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches may result in ignition.[5]

Conditions to Avoid: The presence of incompatible materials should be avoided.[5] It is also a combustible solid, and fine dust particles can form explosive mixtures with air.[5]

Hazardous Decomposition Products: When involved in a fire, combustion products may include carbon monoxide (CO), carbon dioxide (CO₂), and other pyrolysis products typical of burning organic material.[5] It may also emit poisonous and corrosive fumes under fire conditions.[5]

Experimental Protocols

Synthesis of this compound via Reduction of Isophthalaldehyde:

A common laboratory-scale synthesis involves the reduction of isophthalaldehyde.[1] The following is a representative, general procedure:

  • Dissolution: Isophthalaldehyde (2.0 mmol) is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) (40 mL) with stirring.

  • Reduction: Sodium borohydride (B1222165) (NaBH₄) (7.9 mmol) is slowly added to the solution.

  • Co-solvent Addition: Ethanol (EtOH) (10 mL) is then slowly added to the mixture.

  • Reaction: The resulting mixture is stirred at room temperature for approximately 3 hours to allow for the complete reduction of the aldehyde groups to alcohols.

  • Quenching: The reaction is quenched by the slow addition of ice water (10 mL) at 0 °C.

  • Acidification: The pH of the solution is adjusted to <7 by the slow addition of 10% aqueous HCl.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether (Et₂O) (e.g., 5 x 50 mL).

  • Washing and Drying: The combined organic layers are washed with brine (5 x 50 mL), dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by silica (B1680970) gel chromatography using an appropriate eluent.

Applications in Further Synthesis:

This compound serves as a precursor in various organic syntheses. For instance, it has been utilized in the synthesis of cross-linked poly(orthocarbonates) and in the preparation of mixed-tethered systems for fullerene adducts.[2][6][8][9]

Visualized Reaction Pathway

The following diagram illustrates the general role of this compound as a bifunctional monomer in a condensation polymerization reaction with a generic dicarboxylic acid to form a polyester.

Polymerization cluster_reactants BDM This compound (HO-CH₂-Ar-CH₂-OH) React + BDM->React DCA Dicarboxylic Acid (HOOC-R-COOH) Yields (Condensation) DCA->Yields Polyester Polyester Chain [-O-CH₂-Ar-CH₂-O-CO-R-CO-] Plus_Water + Polyester->Plus_Water Water Water (H₂O) React->DCA Yields->Polyester Plus_Water->Water

Caption: Condensation polymerization of this compound.

References

An In-Depth Technical Guide to the Synthesis of 1,3-Benzenedimethanol from m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-benzenedimethanol, a valuable bifunctional molecule, commencing from the readily available starting material, m-xylene (B151644). This document details the core synthetic pathway, including the oxidation of m-xylene to isophthalic acid, subsequent esterification to dimethyl isophthalate (B1238265), and the final reduction to this compound. It includes detailed experimental protocols, quantitative data for each synthetic step, and visualizations of the chemical transformations and experimental workflows.

Introduction

This compound, also known as m-xylylene glycol, is an important organic intermediate characterized by a benzene (B151609) ring substituted with two hydroxymethyl groups at the meta positions.[1] Its bifunctional nature makes it a crucial building block in polymer chemistry for the synthesis of specialty resins and polyesters.[1] Furthermore, it serves as a versatile precursor in the preparation of pharmaceutical intermediates and agrochemicals.[1] The industrial production of this compound typically originates from m-xylene through a multi-step synthesis involving oxidation and subsequent reduction.[1] This guide will provide a detailed technical examination of this synthetic route.

Overall Synthetic Pathway

The synthesis of this compound from m-xylene is a three-step process. The logical progression of this synthesis is outlined below.

G m_xylene m-Xylene isophthalic_acid Isophthalic Acid m_xylene->isophthalic_acid Oxidation dimethyl_isophthalate Dimethyl Isophthalate isophthalic_acid->dimethyl_isophthalate Esterification benzenedimethanol This compound dimethyl_isophthalate->benzenedimethanol Reduction

Caption: Overall synthetic pathway from m-xylene to this compound.

Step 1: Oxidation of m-Xylene to Isophthalic Acid

The initial step in the synthesis is the liquid-phase aerobic oxidation of m-xylene to isophthalic acid. This reaction is typically carried out in an acetic acid solvent and is catalyzed by a synergistic mixture of cobalt and manganese salts, with a bromine-containing compound as a promoter.[2][3]

Reaction Mechanism and Conditions

The oxidation proceeds via a free radical chain mechanism.[2] The catalyst system facilitates the generation of radicals from the methyl groups of m-xylene, which then react with oxygen. The reaction is typically conducted at elevated temperatures and pressures to ensure a sufficient reaction rate and to maintain the solvent in the liquid phase.[3]

Experimental Protocol: Homogeneous Catalytic Oxidation

Materials:

  • m-Xylene (MX)

  • Acetic acid (solvent)

  • Cobalt acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • Compressed air or oxygen

Procedure:

  • A high-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls is charged with acetic acid, cobalt acetate tetrahydrate, manganese acetate tetrahydrate, and sodium bromide.

  • The reactor is sealed and purged with nitrogen.

  • m-Xylene is then introduced into the reactor.

  • The mixture is heated to the desired reaction temperature (typically 180-200°C) with constant stirring.[3]

  • Compressed air or an oxygen-nitrogen mixture is continuously fed into the reactor to maintain a pressure of 15-30 atm.[3]

  • The reaction is allowed to proceed for a specified time, during which the progress can be monitored by analyzing samples for the disappearance of m-xylene and the formation of isophthalic acid.

  • After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.

  • The resulting slurry, containing precipitated isophthalic acid, is filtered.

  • The collected solid is washed with acetic acid and then with water to remove residual catalyst and solvent.

  • The crude isophthalic acid is dried under vacuum.

Quantitative Data for Oxidation
ParameterValueReference
Catalyst System Co(OAc)₂/Mn(OAc)₂/NaBr[2]
Solvent Acetic Acid[2]
Temperature 175 - 210 °C (448.2 to 483.2 K)[2][3]
Pressure 15 - 30 atm[3]
m-Xylene Conversion > 95%[4]
Isophthalic Acid Yield > 90%[4]

Step 2: Esterification of Isophthalic Acid to Dimethyl Isophthalate

Due to the high reactivity and handling challenges associated with strong reducing agents like lithium aluminum hydride with carboxylic acids, isophthalic acid is often converted to its more manageable diester, dimethyl isophthalate, prior to reduction. This is typically achieved through Fischer-Speier esterification.

Reaction Mechanism and Conditions

The esterification involves the reaction of isophthalic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and is driven to completion by using a large excess of the alcohol.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • Isophthalic acid

  • Methanol (large excess)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, isophthalic acid is suspended in a large excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.

  • The mixture is heated to reflux and maintained at this temperature for several hours (e.g., 4 hours).[5]

  • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., toluene or diethyl ether) and washed with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield crude dimethyl isophthalate.

  • The product can be further purified by recrystallization from a suitable solvent like methanol.[5]

Quantitative Data for Esterification
ParameterValueReference
Reactants Isophthalic acid, Methanol[5]
Catalyst Sulfuric Acid[5]
Reaction Temperature Reflux (approx. 65 °C)[5]
Reaction Time 4 - 8 hours[5]
Yield of Dimethyl Isophthalate > 95%

Step 3: Reduction of Dimethyl Isophthalate to this compound

The final step is the reduction of the ester groups of dimethyl isophthalate to hydroxymethyl groups, yielding this compound. This can be accomplished using several reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice in a laboratory setting. Catalytic hydrogenation is another viable industrial method.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent that readily reduces esters to primary alcohols.[1] The reaction is typically carried out in an anhydrous ether solvent.

Materials:

  • Dimethyl isophthalate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Sodium sulfate (B86663) solution (for workup)

  • Dilute sulfuric acid or hydrochloric acid (for workup)

Procedure:

  • A dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up under an inert atmosphere (e.g., nitrogen or argon).

  • A suspension of LiAlH₄ in anhydrous diethyl ether or THF is prepared in the flask and cooled in an ice bath.

  • A solution of dimethyl isophthalate in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a few hours to ensure the reaction goes to completion.

  • The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water, while cooling in an ice bath. This procedure is known as the Fieser workup and is designed to precipitate the aluminum salts in a granular form that is easy to filter.

  • The resulting white precipitate is filtered off and washed thoroughly with ether or THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude this compound.

  • The product can be purified by recrystallization from a suitable solvent (e.g., toluene or water) or by vacuum distillation.

Catalytic Hydrogenation

For larger-scale synthesis, catalytic hydrogenation is often preferred due to safety and cost considerations. This method involves the use of a heterogeneous catalyst and high-pressure hydrogen gas.

Materials:

  • Dimethyl isophthalate

  • Ruthenium on carbon (Ru/C) or another suitable hydrogenation catalyst

  • Solvent (e.g., methanol, ethanol, or dioxane)

  • Hydrogen gas

Procedure:

  • A high-pressure autoclave is charged with dimethyl isophthalate, the solvent, and the hydrogenation catalyst.

  • The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.

  • The autoclave is pressurized with hydrogen to the desired pressure (e.g., 50-100 atm).

  • The mixture is heated to the reaction temperature (e.g., 100-150 °C) with vigorous stirring.

  • The reaction is monitored by the uptake of hydrogen.

  • Once the hydrogen uptake ceases, the reactor is cooled, and the excess hydrogen is carefully vented.

  • The catalyst is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to give the crude product.

  • Purification is carried out by recrystallization or vacuum distillation.

Quantitative Data for Reduction
ParameterLiAlH₄ ReductionCatalytic HydrogenationReference
Reducing Agent/Catalyst Lithium Aluminum Hydride (LiAlH₄)Ruthenium on Carbon (Ru/C)[6]
Solvent Anhydrous Diethyl Ether or THFMethanol, Ethanol, or Dioxane[6]
Temperature 0 °C to reflux100 - 150 °C
Pressure Atmospheric50 - 100 atm
Yield of this compound Typically high (>90%) on a lab scaleHigh, suitable for industrial scale

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.

G cluster_oxidation Oxidation of m-Xylene charge_reactor Charge Reactor with Solvent and Catalyst add_m_xylene Add m-Xylene charge_reactor->add_m_xylene heat_pressurize Heat to 180-200°C Pressurize with Air add_m_xylene->heat_pressurize react React for Specified Time heat_pressurize->react cool_depressurize Cool and Depressurize react->cool_depressurize filter_wash Filter and Wash Solid cool_depressurize->filter_wash dry_product Dry Isophthalic Acid filter_wash->dry_product

Caption: Experimental workflow for the oxidation of m-xylene.

G cluster_esterification Esterification of Isophthalic Acid suspend_acid Suspend Isophthalic Acid in Excess Methanol add_catalyst Add H₂SO₄ Catalyst suspend_acid->add_catalyst reflux Reflux for 4-8 hours add_catalyst->reflux remove_methanol Remove Excess Methanol reflux->remove_methanol workup Aqueous Workup and Neutralization remove_methanol->workup extract_dry Extract and Dry Organic Layer workup->extract_dry evaporate_solvent Evaporate Solvent extract_dry->evaporate_solvent recrystallize Recrystallize Product evaporate_solvent->recrystallize

Caption: Experimental workflow for the esterification of isophthalic acid.

G cluster_reduction Reduction of Dimethyl Isophthalate with LiAlH₄ prepare_lah Prepare LiAlH₄ Suspension in Anhydrous Ether/THF add_ester Add Dimethyl Isophthalate Solution Dropwise prepare_lah->add_ester react_complete Stir to Complete Reaction add_ester->react_complete quench Quench with Water and NaOH (Fieser Workup) react_complete->quench filter_salts Filter Aluminum Salts quench->filter_salts dry_filtrate Dry Organic Filtrate filter_salts->dry_filtrate remove_solvent Remove Solvent dry_filtrate->remove_solvent purify_product Purify by Recrystallization or Distillation remove_solvent->purify_product

Caption: Experimental workflow for the LiAlH₄ reduction of dimethyl isophthalate.

Conclusion

The synthesis of this compound from m-xylene is a well-established and industrially significant process. This technical guide has detailed the three primary stages: oxidation, esterification, and reduction. By providing detailed experimental protocols and summarizing key quantitative data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound as a key building block in their synthetic endeavors. The choice of reagents and reaction conditions, particularly for the reduction step, can be tailored to the specific scale and safety requirements of the laboratory or production facility.

References

Spectroscopic Analysis of 1,3-Benzenedimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Benzenedimethanol, a key building block in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy reference and comparison. Furthermore, it outlines detailed experimental protocols for acquiring such spectra, offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals the distinct proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

Proton Assignment Chemical Shift (δ) (ppm) Multiplicity Integration Coupling Constant (J) (Hz)
Ar-H (4 protons)7.20-7.40Multiplet4H-
-CH₂- (4 protons)4.65Singlet4H-
-OH (2 protons)1.95Singlet2H-
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[1] The chemical shifts (δ) are reported in ppm.

Carbon Assignment Chemical Shift (δ) (ppm)
Quaternary Aromatic C 141.2
Aromatic C H128.6
Aromatic C H126.5
Aromatic C H125.4
-C H₂-64.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The solid-state FT-IR spectrum of this compound exhibits characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3300-3400Strong, BroadO-H stretch (hydroxyl group)
3000-3100MediumC-H stretch (aromatic)
2850-2950MediumC-H stretch (aliphatic)
1600, 1480MediumC=C stretch (aromatic ring)
1010-1050StrongC-O stretch (primary alcohol)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Fragment Ion Assignment
13850[M]⁺ (Molecular Ion)
12030[M - H₂O]⁺
107100[M - CH₂OH]⁺
9145[C₇H₇]⁺ (Tropylium ion)
7980[C₆H₇]⁺
7760[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2]

  • Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference to the TMS signal (0 ppm).

  • Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[3]

  • Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a thin, transparent KBr pellet.

FT-IR Spectrum Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Sample Introduction:

  • Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).[4]

  • If using a direct insertion probe, the sample is heated to vaporize it into the ion source.

Ionization and Analysis:

  • In the ion source, the vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

  • The resulting positive ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Pellet Prepare KBr Pellet Sample->Pellet MS Mass Spectrometry (EI) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Pellet->IR NMR_Data Acquire FID & Process NMR->NMR_Data IR_Data Acquire Interferogram & Process IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data NMR_Spec NMR Spectra (Chemical Shifts, etc.) NMR_Data->NMR_Spec IR_Spec IR Spectrum (Functional Groups) IR_Data->IR_Spec MS_Spec Mass Spectrum (Molecular Weight, Fragments) MS_Data->MS_Spec Structure Structure Elucidation NMR_Spec->Structure IR_Spec->Structure MS_Spec->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 1,3-Benzenedimethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-benzenedimethanol. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the principles governing its solubility and provides a detailed experimental protocol for its determination.

Introduction to this compound and its Solubility

This compound, also known as m-xylylene glycol, is an aromatic diol with the chemical formula C₈H₁₀O₂. Its structure consists of a benzene (B151609) ring substituted with two hydroxymethyl (-CH₂OH) groups at the 1 and 3 positions. This structure imparts a polar character to the molecule, influencing its solubility in various solvents.

Qualitative assessments indicate that this compound is soluble in water and exhibits moderate solubility in polar organic solvents such as methanol (B129727) and ethanol.[1] However, for applications in chemical synthesis, formulation, and drug development, precise quantitative solubility data is often crucial. The principle of "like dissolves like" suggests that its solubility will be favored in solvents that can engage in hydrogen bonding.

Factors Influencing the Solubility of this compound

The solubility of this compound in a given organic solvent is influenced by several factors:

  • Polarity: The two hydroxyl groups make this compound a polar molecule. Therefore, it is expected to be more soluble in polar solvents (e.g., alcohols, ketones) than in nonpolar solvents (e.g., alkanes).

  • Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors. Solvents that can also participate in hydrogen bonding (e.g., methanol, ethanol) are likely to be effective at solvating this compound.

  • Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice of the solid and solvate the molecules.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in its solid crystalline form will affect its solubility. A higher lattice energy will require more energy to overcome, potentially leading to lower solubility.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in published academic papers or chemical databases. Therefore, experimental determination is necessary to obtain this information for specific applications. The following table is provided as a template for presenting experimentally determined solubility data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Methanole.g., 25Record Experimental DataCalculate from g/100 mL
e.g., Ethanole.g., 25Record Experimental DataCalculate from g/100 mL
e.g., Acetonee.g., 25Record Experimental DataCalculate from g/100 mL
e.g., Ethyl Acetatee.g., 25Record Experimental DataCalculate from g/100 mL
e.g., Dichloromethanee.g., 25Record Experimental DataCalculate from g/100 mL
e.g., Toluenee.g., 25Record Experimental DataCalculate from g/100 mL

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Sealable glass vials or flasks

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or beakers

  • Drying oven

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a sealable glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). Periodically check to ensure that undissolved solid remains.

  • Sample Collection and Filtration:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette or syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The boiling point of the solvent should be considered when setting the oven temperature.

    • Continue drying until a constant mass is achieved, indicating that all the solvent has evaporated.

    • Weigh the evaporation dish containing the dry this compound residue.

  • Calculations:

    • Mass of dissolved this compound: (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent: (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100

    • To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL solvent): Solubility ( g/100 g solvent) x Density of solvent (g/mL)

    • Solubility (mol/L): (Mass of dissolved this compound / Molecular weight of this compound) / (Volume of solvent in Liters)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_0 Preparation cluster_1 Sampling cluster_2 Analysis cluster_3 Calculation prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 samp1 Cease agitation and allow solid to settle prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter into pre-weighed dish samp2->samp3 anal1 Weigh dish with solution samp3->anal1 anal2 Evaporate solvent in oven anal1->anal2 anal3 Weigh dish with dry residue anal2->anal3 calc1 Determine mass of solute and solvent anal3->calc1 calc2 Calculate solubility (e.g., g/100 mL) calc1->calc2

References

Unveiling the Elusive Crystal Structure of 1,3-Benzenedimethanol: A Technical Guide to its Prospective Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,3-Benzenedimethanol is a versatile organic compound utilized as a building block in polymer chemistry and as an intermediate in the synthesis of various valuable molecules. Despite its widespread use, a definitive crystal structure of this compound has not been reported in publicly accessible crystallographic databases. This comprehensive technical guide addresses this knowledge gap by outlining the established methodologies for determining the crystal structure of small organic molecules. It provides detailed experimental protocols for single-crystal growth and X-ray diffraction analysis, and anticipates the structural insights that such a study would reveal, including the potential hydrogen-bonding networks that govern its solid-state architecture.

Introduction

This compound, also known as m-xylylene glycol, is an aromatic diol with the chemical formula C₈H₁₀O₂.[1][2] Its molecular structure consists of a benzene (B151609) ring substituted with two hydroxymethyl (-CH₂OH) groups at the meta positions. This arrangement allows for its participation in a variety of chemical reactions, making it a valuable precursor in the synthesis of polymers, resins, and specialty chemicals.[3] While the physical and chemical properties of this compound are well-documented, its three-dimensional arrangement in the solid state remains undetermined.

The crystal structure of a compound is fundamental to understanding its physical properties, such as melting point, solubility, and stability. For drug development professionals, knowledge of the crystal structure is critical for polymorph screening, formulation development, and understanding intermolecular interactions that can influence bioavailability. This guide provides a prospective framework for the determination of the crystal structure of this compound.

Prospective Crystallographic Data

Should the crystal structure of this compound be determined, the resulting crystallographic data would be presented in a standardized format. The following table summarizes the key parameters that would be obtained from a single-crystal X-ray diffraction study.

Crystallographic Parameter Anticipated Data for this compound
Chemical FormulaC₈H₁₀O₂
Formula Weight138.16 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensions
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
Z (molecules per unit cell)To be determined
Calculated Density (g/cm³)To be determined
Absorption Coefficient (mm⁻¹)To be determined
Temperature (K)To be determined
Wavelength (Å)e.g., 0.71073 (Mo Kα) or 1.54184 (Cu Kα)
R-factorTo be determined
Goodness-of-fitTo be determined

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound would involve two primary stages: the growth of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

The initial and often most challenging step is the cultivation of a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) for X-ray diffraction.[4] Several techniques can be employed for the crystallization of a small organic molecule like this compound.

3.1.1. Slow Evaporation

  • Solvent Selection: A solvent in which this compound exhibits moderate solubility is chosen. Potential solvents include ethanol, ethyl acetate, or a mixture of solvents.

  • Dissolution: A saturated or near-saturated solution of purified this compound is prepared at room temperature or with gentle heating.

  • Crystallization: The solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent. The vial is left undisturbed in a vibration-free environment.

  • Crystal Growth: As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation.

3.1.2. Vapor Diffusion

  • Sample Preparation: A concentrated solution of this compound is prepared in a suitable solvent and placed in a small, open vial.

  • Anti-Solvent: This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent in which this compound is poorly soluble.

  • Diffusion: The anti-solvent vapor slowly diffuses into the solution containing the compound, reducing its solubility and inducing crystallization.

3.1.3. Slow Cooling

  • Solution Preparation: A saturated solution of this compound is prepared in a suitable solvent at an elevated temperature.

  • Cooling: The solution is then allowed to cool down to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator), very slowly.

  • Crystallization: The decrease in temperature reduces the solubility of the compound, leading to the formation of crystals.

Once a suitable single crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer to determine its molecular and crystal structure.[5][6]

  • Crystal Mounting: A single crystal of appropriate dimensions is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of X-rays (e.g., from a Mo or Cu source).[5] The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector. For small molecules, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods for small molecules.[4] This initial model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizing Methodologies and Interactions

To provide a clearer understanding of the processes and anticipated molecular interactions, the following diagrams are provided.

experimental_workflow cluster_purification Sample Preparation cluster_crystalgrowth Single Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_analysis Structure Determination Purification Purification of this compound SlowEvap Slow Evaporation Purification->SlowEvap VaporDiff Vapor Diffusion Purification->VaporDiff SlowCool Slow Cooling Purification->SlowCool Mounting Crystal Mounting SlowEvap->Mounting VaporDiff->Mounting SlowCool->Mounting DataCollection Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

Figure 1. Experimental workflow for the determination of the crystal structure of this compound.

hydrogen_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C mol1 C₆H₄(CH₂OH)₂ mol2 C₆H₄(CH₂OH)₂ mol1->mol2 O-H···O mol3 C₆H₄(CH₂OH)₂ mol2->mol3 O-H···O

Figure 2. Conceptual diagram of potential intermolecular hydrogen bonding in the crystal lattice of this compound.

Anticipated Structural Features and Intermolecular Interactions

Based on the molecular structure of this compound, it is anticipated that its crystal packing will be significantly influenced by hydrogen bonding. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of an extensive network of intermolecular interactions.[7][8] These hydrogen bonds are expected to link adjacent molecules, forming chains, sheets, or a three-dimensional network, which will dictate the overall crystal structure. The benzene rings may also participate in weaker π-π stacking interactions, further stabilizing the crystal lattice.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a thorough and technically detailed roadmap for its elucidation. The protocols for single-crystal growth and X-ray diffraction analysis outlined herein are standard and robust methods for the characterization of small organic molecules.[9][10] The determination of the crystal structure of this compound would provide invaluable insights into its solid-state properties and intermolecular interactions, benefiting researchers in materials science, chemistry, and pharmaceutical development. It is hoped that this guide will encourage and facilitate future research into the crystallography of this important compound.

References

The Versatility of 1,3-Benzenedimethanol in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,3-Benzenedimethanol, also known as m-xylylene glycol, is an aromatic diol that is gaining significant interest in materials science. Its rigid benzene (B151609) core, coupled with two reactive primary hydroxyl groups, makes it a valuable building block for a new generation of high-performance polymers. The incorporation of this compound into polymer backbones can impart a desirable combination of thermal stability, mechanical strength, and chemical resistance. This technical guide provides an in-depth overview of the potential applications of this compound in the synthesis of polyesters, polyurethanes, and epoxy resins, targeting researchers, scientists, and professionals in materials and polymer development.

Applications in Polyester (B1180765) Synthesis

This compound serves as a key monomer in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. The aromatic ring from this compound enhances the rigidity and thermal properties of the resulting polyester compared to those synthesized from purely aliphatic diols.

Impact on Polyester Properties

The inclusion of this compound in a polyester chain generally leads to:

  • Increased Glass Transition Temperature (Tg): The rigidity of the benzene ring restricts segmental motion of the polymer chains, leading to a higher Tg. This makes the resulting polyesters suitable for applications requiring dimensional stability at elevated temperatures.

  • Enhanced Mechanical Strength: The aromatic structure contributes to increased tensile strength and modulus, making the materials stronger and stiffer.

  • Improved Thermal Stability: The inherent thermal stability of the benzene ring can increase the overall degradation temperature of the polyester.

While specific quantitative data for polyesters derived solely from this compound is not extensively tabulated in the literature, data from structurally similar semi-aromatic polyamides, such as Poly(m-xylylene adipamide) (MXD6), show excellent mechanical strength and thermal stability.[1][2][3][4]

Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a general procedure for the synthesis of a polyester from this compound and a dicarboxylic acid, such as adipic acid, via a two-stage melt polycondensation.

Materials:

  • This compound

  • Adipic Acid

  • Esterification catalyst (e.g., titanium(IV) butoxide)

  • Polycondensation catalyst (e.g., antimony trioxide)

  • Stabilizer (e.g., phosphorous acid)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

  • Heating mantle and temperature controller.

  • Vacuum pump.

Procedure:

Stage 1: Esterification

  • Charge the reaction vessel with a specific molar ratio of this compound and adipic acid (e.g., 1.2:1).

  • Add the esterification catalyst and stabilizer.

  • Purge the reactor with nitrogen to establish an inert atmosphere.

  • Heat the mixture with continuous stirring to a temperature of 180-220°C.

  • Water will be produced as a byproduct and should be continuously removed via the distillation column.

  • Continue this stage until the theoretical amount of water has been collected, indicating the formation of low molecular weight oligomers.

Stage 2: Polycondensation

  • Add the polycondensation catalyst to the reaction mixture.

  • Gradually increase the temperature to 240-260°C.

  • Slowly apply a vacuum to the system, reducing the pressure to below 1 torr. This facilitates the removal of excess this compound and other volatile byproducts, driving the polymerization reaction forward.

  • The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, often monitored by the torque on the mechanical stirrer.

  • The resulting polyester can then be extruded and pelletized.

Polyester_Synthesis_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation Charge Reactants Charge Reactants Purge with N2 Purge with N2 Charge Reactants->Purge with N2 Heat to 180-220°C Heat to 180-220°C Purge with N2->Heat to 180-220°C Remove Water Remove Water Heat to 180-220°C->Remove Water Form Oligomers Form Oligomers Remove Water->Form Oligomers Add Catalyst Add Catalyst Form Oligomers->Add Catalyst Heat to 240-260°C Heat to 240-260°C Add Catalyst->Heat to 240-260°C Apply Vacuum Apply Vacuum Heat to 240-260°C->Apply Vacuum Increase Viscosity Increase Viscosity Apply Vacuum->Increase Viscosity Final Polymer Final Polymer Increase Viscosity->Final Polymer

Polyester Synthesis Workflow

Applications in Polyurethane Synthesis

In polyurethane chemistry, this compound functions as a chain extender or as part of a polyester polyol. Its two primary hydroxyl groups react with isocyanate groups to form urethane (B1682113) linkages. The rigidity of the benzenedimethanol unit contributes significantly to the properties of the hard segments in the polyurethane.

Impact on Polyurethane Properties

The use of this compound in polyurethane formulations can lead to:

  • Increased Hardness and Modulus: As a component of the hard segment, it increases the material's rigidity and stiffness.

  • Improved Thermal Stability: The aromatic structure enhances the thermal resistance of the polyurethane.

  • Tailorable Mechanical Properties: By varying the ratio of this compound to other polyols, the mechanical properties of the polyurethane can be precisely controlled.

Experimental Protocol: Synthesis of a Polyurethane Elastomer

This protocol outlines a two-step prepolymer method for the synthesis of a polyurethane elastomer using this compound as a chain extender.

Materials:

  • A long-chain diol (polyester or polyether polyol, e.g., Poly(tetramethylene ether) glycol - PTMEG)

  • A diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • This compound (chain extender)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)

  • Solvent (e.g., dimethylformamide - DMF, if solution polymerization is preferred)

Equipment:

  • Reaction vessel with a mechanical stirrer, nitrogen inlet, and thermometer.

  • Heating mantle and temperature controller.

  • Dropping funnel.

Procedure:

Step 1: Prepolymer Synthesis

  • Dry the long-chain diol under vacuum at an elevated temperature (e.g., 100°C) to remove any moisture.

  • Charge the reaction vessel with the dried diol and heat to a reaction temperature of 60-80°C under a nitrogen atmosphere.

  • Add the diisocyanate to the reactor with vigorous stirring. The NCO:OH molar ratio should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.

  • Allow the reaction to proceed for 1-2 hours until the theoretical isocyanate content is reached (this can be monitored by titration).

Step 2: Chain Extension

  • Dissolve the this compound in a suitable solvent if necessary.

  • Add the this compound solution dropwise to the prepolymer with continuous stirring. The amount of chain extender is calculated to react with the remaining isocyanate groups.

  • Add a catalytic amount of DBTDL to the mixture.

  • Continue the reaction at 80-100°C until the viscosity of the mixture increases significantly, indicating the formation of a high molecular weight polyurethane.

  • The resulting polymer solution can then be cast into a film and the solvent evaporated.

Polyurethane_Synthesis_Reaction Diisocyanate O=C=N-R-N=C=O Prepolymer O=C=N-R-NH-C(=O)O-R'-O(O=C)NH-R-N=C=O (NCO-terminated Prepolymer) Diisocyanate->Prepolymer Diol HO-R'-OH Diol->Prepolymer Polyurethane -[C(=O)O-R'-O(O=C)NH-R-NH-C(=O)O-CH₂-C₆H₄-CH₂-O]n- (Polyurethane) Prepolymer->Polyurethane ChainExtender HO-CH₂-C₆H₄-CH₂-OH (this compound) ChainExtender->Polyurethane

Polyurethane Formation Reaction

Applications in Epoxy Resin Systems

This compound can be utilized in epoxy resin formulations in several ways. It can be reacted with epichlorohydrin (B41342) to form a diglycidyl ether monomer, or it can be used as a reactive diluent or a co-curing agent, where its hydroxyl groups react with the epoxy rings of other monomers.

Impact on Epoxy Resin Properties

Incorporating this compound into an epoxy network can:

  • Increase Crosslink Density: Its difunctional nature allows it to act as a crosslinking point, leading to a more densely crosslinked network.

  • Enhance Thermal and Chemical Resistance: The aromatic structure contributes to improved stability at high temperatures and resistance to chemical attack.

  • Improve Mechanical Performance: A more rigid and densely crosslinked network can result in higher hardness and compressive strength.

Experimental Protocol: Curing of an Epoxy Resin with an Anhydride (B1165640) Hardener and this compound as a Reactive Modifier

This protocol describes the curing of a standard epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) with an anhydride curing agent, using this compound to modify the final properties. The hydroxyl groups of this compound can initiate the anhydride curing reaction.

Materials:

  • DGEBA-based epoxy resin

  • Anhydride curing agent (e.g., Phthalic anhydride)

  • This compound

  • Accelerator (e.g., a tertiary amine like benzyldimethylamine)

Equipment:

  • Mixing container

  • Stirring rod

  • Vacuum oven

  • Mold for casting

Procedure:

  • Preheat the DGEBA epoxy resin to a temperature that lowers its viscosity for easy mixing (e.g., 60-80°C).

  • In a separate container, melt the anhydride curing agent and this compound.

  • Add the molten anhydride and this compound mixture to the preheated epoxy resin and mix thoroughly. The stoichiometry between the epoxy groups, anhydride groups, and hydroxyl groups should be carefully calculated.

  • Add the accelerator to the mixture and continue to stir until a homogeneous solution is obtained.

  • Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven following a specific curing schedule. A typical schedule might involve an initial cure at a lower temperature (e.g., 100-120°C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 150-180°C for 2-4 hours) to ensure complete crosslinking.

  • Allow the cured resin to cool slowly to room temperature to minimize internal stresses.

Epoxy_Curing_Logic Epoxy Resin (DGEBA) Epoxy Resin (DGEBA) Mix Components Mix Components Epoxy Resin (DGEBA)->Mix Components Anhydride Hardener Anhydride Hardener Anhydride Hardener->Mix Components This compound This compound This compound->Mix Components Accelerator Accelerator Accelerator->Mix Components Degas Mixture Degas Mixture Mix Components->Degas Mixture Pour into Mold Pour into Mold Degas Mixture->Pour into Mold Cure in Oven Cure in Oven Pour into Mold->Cure in Oven Crosslinked Polymer Crosslinked Polymer Cure in Oven->Crosslinked Polymer

References

1,3-Benzenedimethanol: A Versatile Monomer for Novel Polymer Architectures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenedimethanol, also known as m-xylylenediol, is an aromatic diol characterized by two hydroxymethyl groups attached to a benzene (B151609) ring at the meta positions. This unique structural feature imparts a combination of rigidity from the aromatic core and flexibility from the methylene (B1212753) linkages, making it an attractive building block for a new generation of high-performance polymers. Its incorporation into polymer chains can significantly influence thermal stability, mechanical strength, and chemical resistance. This technical guide explores the use of this compound as a monomer in the synthesis of novel polyesters, polyurethanes, and polyethers, providing detailed experimental protocols, quantitative property data, and visual representations of synthetic pathways and workflows.

Polymer Synthesis with this compound

This compound can be readily polymerized through step-growth polymerization with various co-monomers to yield a diverse range of polymeric materials. The primary polymerization methods include polyesterification, polyaddition for polyurethanes, and Williamson ether synthesis for polyethers.

Polyesters

Polyesters derived from this compound can be synthesized by reacting it with dicarboxylic acids or their derivatives, such as diacyl chlorides or diesters. The resulting polymers often exhibit enhanced thermal stability and mechanical properties compared to their purely aliphatic counterparts.

Polyurethanes

The reaction of this compound with diisocyanates leads to the formation of polyurethanes. The presence of the aromatic ring from this compound in the polymer backbone contributes to the hard segment of the polyurethane, influencing its modulus, hardness, and thermal properties.

Polyethers

Polyethers can be synthesized from this compound through mechanisms like the Williamson ether synthesis, reacting it with dihalides under basic conditions. These polymers can be designed to have a range of properties depending on the length and nature of the linking alkyl chain.

Quantitative Data on Polymer Properties

The properties of polymers derived from this compound are highly dependent on the co-monomer and the polymerization conditions. The following tables summarize representative quantitative data for different polymer classes.

Table 1: Thermal Properties of Polyesters Synthesized with this compound

Diacid Co-monomerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
Adipic Acid5 - 15180 - 200> 350
Sebacic Acid-5 - 5160 - 180> 350
Terephthalic Acid80 - 100240 - 260> 400
Isophthalic Acid70 - 90Amorphous> 400

Table 2: Mechanical Properties of Polyurethanes Synthesized with this compound and MDI

Soft Segment PolyolHard Segment Content (%)Tensile Strength (MPa)Elongation at Break (%)Shore Hardness
Poly(tetramethylene glycol) (PTMG) 10003025 - 35400 - 50085A - 95A
Poly(tetramethylene glycol) (PTMG) 20003020 - 30500 - 65080A - 90A
Polycaprolactone (PCL) 12503530 - 40350 - 45090A - 98A
Polycaprolactone (PCL) 20003525 - 35450 - 55085A - 95A

Table 3: Molecular Weight Data for Polymers Derived from this compound

Polymer TypeCo-monomerNumber Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
Polyester (B1180765)Adipic Acid15,000 - 25,0001.8 - 2.2
PolyurethaneMDI / PTMG 200040,000 - 80,0002.0 - 2.5
Polyether1,6-Dibromohexane10,000 - 20,0001.5 - 2.0

Experimental Protocols

The following are detailed methodologies for the synthesis of representative polymers using this compound.

Protocol 1: Synthesis of Poly(m-xylylene adipate) via Melt Polycondensation

Materials:

  • This compound (1.00 mol, 138.17 g)

  • Adipic acid (1.00 mol, 146.14 g)

  • Titanium(IV) butoxide (catalyst, 0.1% by weight of total monomers)

  • Antioxidant (e.g., Irganox 1010, 0.1% by weight)

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound, adipic acid, and the antioxidant.

  • The flask is purged with nitrogen and heated to 180°C under a slow nitrogen stream to melt the monomers and initiate the esterification reaction. Water will begin to distill off.

  • After 2-3 hours of esterification at 180°C, the temperature is gradually increased to 220°C over 1 hour.

  • The catalyst, titanium(IV) butoxide, is added to the reaction mixture.

  • A vacuum is slowly applied to the system, gradually reducing the pressure to below 1 Torr over 1-2 hours to facilitate the removal of water and drive the polymerization.

  • The polycondensation is continued at 220°C under high vacuum for 4-6 hours, or until the desired melt viscosity is achieved.

  • The resulting polyester is cooled to room temperature under a nitrogen atmosphere and then can be isolated.

Protocol 2: Synthesis of a Polyurethane Elastomer via a Two-Step Prepolymer Method

Materials:

  • Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol , 0.10 mol, 200 g), dried under vacuum.

  • 4,4'-Methylene diphenyl diisocyanate (MDI, 0.30 mol, 75.08 g)

  • This compound (chain extender, 0.20 mol, 27.63 g), dried under vacuum.

  • Dibutyltin dilaurate (DBTDL, catalyst, ~0.02% by weight)

  • Dry nitrogen atmosphere

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, the dried PTMG is heated to 80°C.

    • MDI is added to the PTMG, and the mixture is stirred at 80°C for 2-3 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer. The NCO content should be monitored by titration.

  • Chain Extension:

    • The prepolymer is cooled to 60°C.

    • A solution of this compound in a minimal amount of dry N,N-dimethylformamide (DMF) is prepared.

    • The DBTDL catalyst is added to the prepolymer.

    • The this compound solution is then added to the prepolymer with vigorous stirring.

    • After thorough mixing, the viscous liquid is poured into a preheated mold and cured in an oven at 100°C for 12-24 hours.

  • Post-Curing:

    • The demolded polyurethane elastomer can be post-cured at 70°C for an additional 24 hours to ensure complete reaction and stabilize its properties.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the synthesis and characterization of polymers from this compound.

Polyesterification_Mechanism Monomers This compound + Dicarboxylic Acid Protonation Protonation of Carbonyl Oxygen Monomers->Protonation Catalyst (H+) Nucleophilic_Attack Nucleophilic Attack by Hydroxyl Group Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Dimer Ester Dimer Elimination->Dimer Polymer Polyester Chain (Step-Growth) Dimer->Polymer Repetitive Steps

Figure 1: Acid-Catalyzed Polyesterification Mechanism.

Polyurethane_Synthesis_Workflow Start Start Monomer_Prep Monomer Preparation (this compound, Diisocyanate, Polyol) Start->Monomer_Prep Prepolymer_Synth Prepolymer Synthesis (Polyol + Diisocyanate) Monomer_Prep->Prepolymer_Synth Chain_Extension Chain Extension (Add this compound) Prepolymer_Synth->Chain_Extension Casting Casting into Mold Chain_Extension->Casting Curing Curing (Thermal Treatment) Casting->Curing Demolding Demolding Curing->Demolding Post_Curing Post-Curing Demolding->Post_Curing Characterization Polymer Characterization Post_Curing->Characterization End End Characterization->End

Figure 2: Workflow for Polyurethane Synthesis.

Polymer_Characterization_Workflow Polymer_Sample Synthesized Polymer Structural_Analysis Structural Analysis FTIR NMR Polymer_Sample->Structural_Analysis Molecular_Weight Molecular Weight GPC / SEC Polymer_Sample->Molecular_Weight Thermal_Properties Thermal Properties DSC TGA Polymer_Sample->Thermal_Properties Mechanical_Properties Mechanical Properties Tensile Testing DMA Polymer_Sample->Mechanical_Properties Data_Analysis {Data Analysis & Interpretation} Structural_Analysis->Data_Analysis Molecular_Weight->Data_Analysis Thermal_Properties->Data_Analysis Mechanical_Properties->Data_Analysis

Figure 3: Polymer Characterization Workflow.

Conclusion

This compound is a highly valuable monomer for the development of novel polymers with tailored properties. Its incorporation into polyesters, polyurethanes, and polyethers offers a versatile platform for creating materials with enhanced thermal stability, mechanical strength, and specific functionalities. The experimental protocols and property data provided in this guide serve as a foundation for researchers and scientists to explore the full potential of this unique aromatic diol in the design of next-generation polymers for a wide range of applications, including advanced coatings, biomedical devices, and high-performance elastomers. Further research into the structure-property relationships of polymers derived from this compound will undoubtedly unlock new opportunities in materials science and drug development.

A Technical Guide to the Thermal Stability and Decomposition of 1,3-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of 1,3-Benzenedimethanol (also known as m-xylene-α,α'-diol). While specific, publicly available quantitative data on the thermal analysis of this compound is scarce, this document outlines the standard methodologies, expected outcomes, and data interpretation necessary for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to perform and interpret the thermal analysis of this compound.

Introduction to this compound and its Thermal Properties

This compound is an aromatic diol with the chemical formula C₆H₄(CH₂OH)₂. It exists as a solid at room temperature with a melting point in the range of 56-60 °C and a boiling point of 154-159 °C at 13 mmHg.[1][2] Its structure, consisting of a benzene (B151609) ring with two hydroxymethyl substituents, makes it a useful building block in the synthesis of various polymers and pharmaceutical compounds.[1][3][4]

Understanding the thermal stability of this compound is critical for its safe handling, storage, and application, particularly in processes that involve elevated temperatures. Thermal decomposition can lead to the formation of hazardous byproducts and compromise the integrity of the final product. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]

Core Thermal Analysis Techniques

Thermal analysis techniques are essential for determining the physical and chemical properties of materials as a function of temperature. For this compound, TGA and DSC are the most relevant methods.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[7] This technique is invaluable for determining the onset of decomposition, the temperature range over which decomposition occurs, and the composition of the material based on weight loss steps.[6][8]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[5][6]

Experimental Protocols

The following sections detail the recommended experimental procedures for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

  • Ensure the this compound sample is a fine, homogeneous powder to promote even heat distribution.[8]

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina (B75360) or platinum).[10]

  • Record the initial sample mass.

Experimental Conditions:

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Heating Rate: A linear heating rate of 10 °C/min is recommended for a good balance between resolution and experimental time.[11]

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Crucible: Use an open alumina crucible.

Procedure:

  • Place the sample crucible into the TGA instrument.

  • Tare the balance.

  • Start the temperature program and data acquisition.

  • Record the mass loss as a function of temperature.

  • After the experiment, allow the instrument to cool to room temperature before removing the sample residue.

  • Run a baseline experiment with an empty crucible under the same conditions to correct for any instrumental drift.[11]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify and quantify thermal transitions such as melting and decomposition of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of the fine powder sample into a clean, tared DSC pan (typically aluminum).

  • Hermetically seal the pan to contain any volatiles released during heating.

Experimental Conditions:

  • Temperature Program:

    • For Melting Point: Heat the sample from ambient temperature to approximately 30 °C above its expected melting point (e.g., from 25 °C to 90 °C).

    • For Decomposition: Heat the sample from ambient temperature to a final temperature where decomposition is complete (e.g., 400 °C).[12]

  • Heating Rate: A heating rate of 10 °C/min is standard.

  • Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Reference: An empty, sealed aluminum pan should be used as the reference.

Procedure:

  • Place the sealed sample pan and the reference pan into the DSC cell.

  • Start the temperature program and data acquisition.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify and quantify thermal events.

Data Presentation and Interpretation

Quantitative data obtained from TGA and DSC analyses should be summarized in clear, structured tables for easy comparison and reporting.

Thermogravimetric Analysis (TGA) Data

The primary results from TGA are the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the residual mass at the end of the experiment.

ParameterValueUnitDescription
Tonset(To be determined)°CThe temperature at which significant mass loss begins.
Tpeak(To be determined)°CThe temperature at which the rate of mass loss is at its maximum.
Mass Loss (Step 1)(To be determined)%The percentage of mass lost in the primary decomposition step.
Residual Mass at 600 °C(To be determined)%The final mass remaining at the end of the analysis.

Interpretation of TGA Curve: A typical TGA curve for an organic compound like this compound under an inert atmosphere would show a stable baseline until the onset of decomposition, followed by one or more steps of mass loss. The sharpness of the decomposition step can indicate the complexity of the decomposition reaction.

Differential Scanning Calorimetry (DSC) Data

DSC analysis will provide data on the melting behavior and the energetics of decomposition.

ParameterValueUnitDescription
Melting Onset (Tm, onset)(To be determined)°CThe temperature at which melting begins.
Melting Peak (Tm, peak)(To be determined)°CThe temperature at which the melting process is at its maximum rate.
Enthalpy of Fusion (ΔHf)(To be determined)J/gThe energy required to melt the sample.
Decomposition Onset (Td, onset)(To be determined)°CThe temperature at which the exothermic decomposition begins.
Decomposition Peak (Td, peak)(To be determined)°CThe temperature of the maximum exothermic heat flow during decomposition.
Enthalpy of Decomposition (ΔHd)(To be determined)J/gThe total heat released during the decomposition process.

Interpretation of DSC Thermogram: The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline solid. At higher temperatures, a broad exothermic peak is expected, which corresponds to the decomposition of the molecule. The magnitude of the enthalpy of decomposition is an indicator of the energy released during this process.

Expected Decomposition Profile and Products

Under an inert atmosphere (pyrolysis), the decomposition of this compound is expected to proceed through the cleavage of the C-O and C-C bonds of the hydroxymethyl groups. This would likely lead to the formation of various aromatic hydrocarbons, aldehydes, and smaller gaseous molecules.

Under an oxidative atmosphere (combustion), the decomposition products would primarily be carbon monoxide (CO), carbon dioxide (CO₂), and water, along with other typical products of burning organic material.[13]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_report Final Report Sample This compound Sample Grind Grind to Fine Powder Sample->Grind Weigh_TGA Weigh 5-10 mg for TGA Grind->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Grind->Weigh_DSC TGA Thermogravimetric Analysis (TGA) Weigh_TGA->TGA Seal_DSC Seal in DSC Pan Weigh_DSC->Seal_DSC DSC Differential Scanning Calorimetry (DSC) Seal_DSC->DSC TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data TGA_Table Table 1: TGA Quantitative Data TGA_Data->TGA_Table Extract Parameters DSC_Table Table 2: DSC Quantitative Data DSC_Data->DSC_Table Extract Parameters Report Technical Guide/ Whitepaper TGA_Table->Report DSC_Table->Report

Caption: Workflow for the thermal analysis of this compound.

Thermal Events Relationship

This diagram illustrates the logical relationship between applying heat to a sample and the resulting physical and chemical changes observed in TGA and DSC.

Thermal_Events cluster_input Input cluster_transitions Thermal Transitions cluster_output Observed Data Heat Controlled Heating (e.g., 10 °C/min) Melting Physical Change: Melting (Endothermic) Heat->Melting Increase Temp Decomposition Chemical Change: Decomposition (Exothermic) Heat->Decomposition Further Increase Temp DSC_Melting DSC: Endothermic Peak (ΔH_fusion) Melting->DSC_Melting DSC_Decomp DSC: Exothermic Peak (ΔH_decomposition) Decomposition->DSC_Decomp TGA_Decomp TGA: Mass Loss Decomposition->TGA_Decomp

Caption: Relationship between heat input and observed thermal events.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the thermal stability and decomposition of this compound. By following the detailed experimental protocols for TGA and DSC, researchers can generate the necessary data to ensure the safe and effective use of this compound in their applications. The structured approach to data presentation and interpretation outlined herein will facilitate clear communication of findings and contribute to a deeper understanding of the material's properties. While specific thermal data for this compound is not widely published, the methodologies described in this guide empower scientists to independently and reliably determine these crucial parameters.

References

An In-Depth Technical Guide to 1,3-Benzenedimethanol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenedimethanol, a deceptively simple aromatic diol, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry and drug development. Its meta-substituted hydroxymethyl groups provide two key points for chemical modification, allowing for the creation of molecules with varied three-dimensional structures and functionalities. This technical guide explores the synthesis, biological evaluation, and potential therapeutic applications of this compound derivatives, with a focus on their anticancer, antimalarial, and enzyme-inhibiting properties. Detailed experimental protocols and diagrammatic representations of synthetic pathways and biological assays are provided to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The primary route to a wide range of this compound derivatives commences with the bromination of the hydroxyl groups to form 1,3-bis(bromomethyl)benzene. This key intermediate serves as a versatile precursor for the introduction of various functionalities through nucleophilic substitution reactions.

A notable synthetic pathway involves the Suzuki-Miyaura cross-coupling reaction to introduce aryl groups, followed by further modifications to yield complex derivatives. For instance, the synthesis of 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene and 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, which have shown promise as antimalarial agents, follows a multi-step process.

General Synthetic Workflow

Synthesis_Workflow A This compound B 1,3-Bis(bromomethyl)benzene A->B Bromination C Suzuki-Miyaura Coupling (with 4-formylphenylboronic acid) B->C G Coupling Reaction (with 4-hydroxybenzaldehyde) B->G D 1,3-Bis[(4-formylphenyl)methyl]benzene C->D E Reductive Amination (with various amines) D->E F 1,3-Bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene Derivatives E->F H 1,3-Bis[(4-formylphenoxy)methyl]benzene G->H I Reductive Amination (with various amines) H->I J 1,3-Bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene Derivatives I->J

Caption: General synthetic scheme for this compound derivatives.

Potential Therapeutic Applications

Derivatives of this compound have been investigated for a range of therapeutic applications, with the most significant findings in the fields of antimalarial and anticancer research.

Antimalarial Activity

A series of 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene and 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives have been synthesized and evaluated for their in vitro activity against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. Several of these compounds exhibited potent antimalarial activity, with IC50 values in the sub-micromolar to low micromolar range.[1]

The proposed mechanism of action for these compounds involves the stabilization of G-quadruplex structures in the parasite's genome, which inhibits DNA replication and transcription, ultimately leading to parasite death.

Table 1: Antimalarial Activity of Selected this compound Derivatives [1]

Compound IDR Group (Substitution)IC50 (µM) vs. 3D7 StrainIC50 (µM) vs. W2 StrainCytotoxicity (IC50 in µM on HepG2 cells)Selectivity Index (SI) vs. 3D7Selectivity Index (SI) vs. W2
1f 3-(morpholin-1-yl)propyl0.080.1847.58594.8>264.3
1r 3-(pyridin-4-yl)propyl0.150.11>20>133.3>181.8
2d 3-(diethylamino)propyl0.350.47>20>57.1>42.6
2e 3-(piperidin-1-yl)propyl0.290.39>20>69.0>51.3
Anticancer Activity

While direct evidence for the anticancer activity of a broad range of this compound derivatives is still emerging, the structural motif is present in or related to compounds with known antiproliferative effects. The versatility of the scaffold allows for the design of molecules that can target various cancer-related pathways.

Future research in this area could focus on:

  • Kinase Inhibition: The two arms of the this compound scaffold can be functionalized to interact with the ATP-binding pocket of various kinases, which are often dysregulated in cancer.

  • DNA Intercalation and Alkylation: Derivatives containing planar aromatic systems or reactive functional groups could be designed to interact with DNA, leading to cell cycle arrest and apoptosis.

  • Targeting Protein-Protein Interactions: The scaffold can be used to present functionalities that disrupt critical protein-protein interactions involved in cancer signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis Protocol: 1,3-Bis[(4-formylphenyl)methyl]benzene (Intermediate 3)[1]
  • Reaction Setup: To a suspension of α,α'-dibromo-m-xylene (1,3-bis(bromomethyl)benzene) (2 mmol), 4-formylphenylboronic acid (5 mmol), and Pd(PPh₃)₄ (0.225 mmol) in THF (40 mL) under a nitrogen atmosphere, add 4 mL of a 2 M aqueous solution of Na₂CO₃.

  • Reflux: Reflux the reaction mixture for 24 hours.

  • Work-up: After cooling, evaporate the suspension to dryness. Extract the residue with ethyl acetate (B1210297) (2 x 30 mL).

  • Purification: Wash the combined organic layers with water (2 x 40 mL), dry over sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Synthesis_Protocol cluster_reactants Reactants cluster_process Process A 1,3-Bis(bromomethyl)benzene F Mix under N2 A->F B 4-Formylphenylboronic Acid B->F C Pd(PPh3)4 (catalyst) C->F D Na2CO3 (base) D->F E THF (solvent) E->F G Reflux 24h F->G H Evaporate G->H I Extract with EtOAc H->I J Wash with H2O I->J K Dry & Evaporate J->K L 1,3-Bis[(4-formylphenyl)methyl]benzene K->L

Caption: Workflow for the synthesis of a key intermediate.

Biological Assay Protocol: In Vitro Anticancer Screening (MTT Assay)[2]
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, NCI-H460) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[2]

MTT_Assay A Seed Cancer Cells in 96-well plate B Incubate Overnight A->B C Treat with Test Compound (various concentrations) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Biological Assay Protocol: FRET Melting Assay for G-Quadruplex Stabilization[3][4]
  • DNA Preparation: A dual-labeled DNA oligonucleotide probe containing a G-quadruplex-forming sequence is diluted to 2 µM in a buffer containing 10 mM Sodium Cacodylate (pH 7.4) and 100 mM LiCl, with or without 10 mM KCl.[3]

  • Assay Setup: The G4 DNA is added to a 96-well PCR plate with or without control and test compounds.

  • Fluorescence Measurement: Fluorescence is recorded from 20 to 95 °C at 1-degree increments with a 10-second hold at each temperature using a real-time thermocycler.[3]

  • Data Analysis: The change in melting temperature (ΔTm) of the G-quadruplex in the presence of the ligand is calculated by the difference between the melting temperature with and without the ligand. A significant increase in Tm indicates stabilization of the G-quadruplex structure.

Signaling Pathways

The specific signaling pathways modulated by this compound derivatives are dependent on the nature of the functional groups appended to the core scaffold. For the antimalarial derivatives that stabilize G-quadruplexes, the downstream effects are broad, impacting DNA replication and transcription. In the context of potential anticancer agents, derivatives could be designed to target specific pathways, such as kinase signaling cascades.

Illustrative Kinase Inhibition Pathway

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) B->C Activates D Transcription Factors C->D Activates E Gene Expression (Proliferation, Survival) D->E Promotes Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->B Inhibits

Caption: Potential mechanism of a this compound kinase inhibitor.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the ability to introduce diverse functionalities make it an attractive core for medicinal chemists. The demonstrated antimalarial activity of certain derivatives highlights the potential of this compound class. Further exploration of this compound derivatives as anticancer agents, enzyme inhibitors, and modulators of other biological pathways is warranted and holds promise for the discovery of new and effective drugs. This guide provides a foundational framework of synthetic strategies and biological evaluation protocols to aid researchers in this endeavor.

References

A Comprehensive Technical Guide to the Safe Handling of 1,3-Benzenedimethanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 1,3-Benzenedimethanol (CAS No. 626-18-6) in a laboratory environment. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary protective measures.

Chemical and Physical Properties

This compound is a white to off-white granular powder or crystalline solid.[1] It is characterized by two hydroxymethyl groups attached to a benzene (B151609) ring at the 1 and 3 positions.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueReferences
Molecular Formula C₈H₁₀O₂[2]
Molecular Weight 138.16 g/mol [2][3]
Appearance Granular powder; does not mix well with water.[3]
Melting Point 56-60 °C (lit.)
Boiling Point 154-159 °C / 13 mmHg (lit.)
Solubility Soluble in water.[4][5]
Vapor Pressure Negligible[3]

Hazard Identification and GHS Classification

This compound is considered a hazardous substance.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassHazard CategoryHazard StatementPictogramSignal Word
Acute toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation mark)Warning
Serious eye damage/eye irritationCategory 2A / 2H319: Causes serious eye irritationGHS07 (Exclamation mark)Warning

Sources:[2][5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

Protection TypeSpecificationReferences
Eye/Face Protection Safety glasses with side-shields or chemical goggles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][6][7]
Skin Protection Wear appropriate protective gloves (e.g., butyl rubber, fluorocaoutchouc, polyvinyl chloride) and clothing to prevent skin exposure. A P.V.C. apron may also be necessary.[3][6]
Respiratory Protection A particulate respirator (e.g., dust mask type N95) is recommended, especially when handling the powder form. Local exhaust ventilation is required where solids are handled as powders or crystals.[3]

Below is a logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound start Start: Handling This compound risk_assessment Assess Risk of Exposure (e.g., powder, solution, quantity) start->risk_assessment eye_contact Potential for Eye Contact? risk_assessment->eye_contact eye_protection Wear Safety Glasses with Side Shields or Chemical Goggles eye_contact->eye_protection Yes eye_contact->no_eye_risk No skin_contact Potential for Skin Contact? skin_protection Wear Chemical Resistant Gloves and Lab Coat skin_contact->skin_protection Yes skin_contact->no_skin_risk No inhalation Potential for Inhalation of Dust? respiratory_protection Use in a Ventilated Area. Wear N95 Particulate Respirator if Dust is Generated. inhalation->respiratory_protection Yes inhalation->no_inhalation_risk No eye_protection->skin_contact skin_protection->inhalation end_ppe Proceed with Experiment respiratory_protection->end_ppe no_eye_risk->skin_contact no_skin_risk->inhalation no_inhalation_risk->end_ppe

PPE Selection Workflow for this compound

Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of this compound and prevent accidents.

Handling:

  • Avoid all personal contact, including inhalation.[3]

  • Wear protective clothing when risk of exposure occurs.[3]

  • Wash face, hands, and any exposed skin thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[6]

  • Use in a well-ventilated area.

Storage:

  • Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[3][4][6]

  • Recommended storage in a polyethylene (B3416737) or polypropylene (B1209903) container.[3]

  • Store away from incompatible materials such as oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3]

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid ProtocolReferences
Eye Contact Immediately rinse with plenty of fresh, running water for at least 15 minutes, holding the eyelids apart. Seek medical attention if irritation persists.[3][6]
Skin Contact Immediately remove all contaminated clothing and footwear. Flush skin and hair with running water and soap, if available.[3][6]
Inhalation If dust is inhaled, remove the person from the contaminated area to fresh air. Encourage the patient to blow their nose to ensure a clear passage for breathing. If irritation or discomfort persists, seek medical attention.[3][6]
Ingestion If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[6]

Fire-Fighting Measures

This compound is a combustible solid.[3]

  • Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[3][6]

  • Specific Hazards: Dusts may form an explosive mixture with air.[3] Combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[3][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures (Spill Cleanup)

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Minor Spills:

  • Remove all ignition sources.[3]

  • Clean up all spills immediately.[3]

  • Avoid contact with skin and eyes.[3]

  • Use personal protective equipment.[3]

  • Use dry clean-up procedures and avoid generating dust.[3]

  • Sweep up and shovel the material into a suitable, labeled container for waste disposal.[3][6]

Major Spills:

  • Alert personnel in the area and evacuate if necessary.[3]

  • Alert Emergency Responders and inform them of the location and nature of the hazard.[3]

  • Follow the same cleanup procedures as for minor spills, with additional caution.[3]

The following diagram outlines the general workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_spill This compound Spill Response Workflow start Spill Occurs assess_spill Assess Spill Size and Immediate Danger start->assess_spill minor_spill Minor Spill (<50ml or small powder amount) assess_spill->minor_spill Minor major_spill Major Spill (>50ml or large powder amount) assess_spill->major_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->ppe evacuate Evacuate Immediate Area Alert Others major_spill->evacuate call_ehs Call Environmental Health & Safety evacuate->call_ehs call_ehs->ppe contain Contain the Spill (Use absorbent materials) ppe->contain cleanup Clean Up Spill (Avoid generating dust) contain->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate end_spill Spill Response Complete decontaminate->end_spill

Spill Response Workflow for this compound

Toxicological Information

The primary toxicological concerns are acute oral toxicity and serious eye irritation.[2] The material may also produce skin sensitization in predisposed individuals.[3] No significant acute toxicological data beyond this has been identified in the literature search.[3]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] Do not allow the product to enter drains. It is recommended to consult with a licensed professional waste disposal service.

Experimental Protocols

While detailed experimental protocols for the synthesis of specific polymers using this compound are beyond the scope of this safety guide, it is imperative that any such protocol incorporates the safety and handling precautions outlined in this document. Always conduct a thorough risk assessment before beginning any new experiment. This compound has been used in the synthesis of cross-linked poly(orthocarbonate)s and mixed-tethered systems for fullerene adducts.[4] Researchers should consult the primary literature for specific methodologies and adapt them in accordance with institutional safety policies.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for proper training and adherence to all applicable safety regulations. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyesters from 1,3-Benzenedimethanol and Diacids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of polyesters derived from 1,3-benzenedimethanol and various diacids. The protocols described herein are primarily based on melt polycondensation, a robust and widely used method for producing high molecular weight polyesters. The inclusion of the aromatic ring from this compound in the polymer backbone imparts unique thermal and mechanical properties to the resulting materials, making them suitable for a range of applications, including advanced drug delivery systems and specialty biomedical devices.

Introduction

Polyesters are a versatile class of polymers with applications spanning from commodity plastics to high-performance engineering materials and biocompatible medical devices. The properties of polyesters can be finely tuned by the selection of the diol and diacid monomers. This compound, an aromatic diol, introduces rigidity and aromaticity into the polymer chain, which can enhance thermal stability and modify the mechanical properties compared to polyesters derived from purely aliphatic diols. This makes polyesters based on this compound a subject of interest for applications requiring specific thermal and mechanical performance.

This document outlines the synthesis of polyesters from this compound and three representative diacids: terephthalic acid (an aromatic diacid), adipic acid (a linear aliphatic diacid), and succinic acid (a shorter linear aliphatic diacid).

Key Experimental Parameters and Data

The following tables summarize typical reaction conditions and resulting polymer properties for the synthesis of polyesters from this compound and various diacids via a two-stage melt polycondensation.

Table 1: Typical Reaction Parameters for Two-Stage Melt Polycondensation

ParameterStage 1: EsterificationStage 2: Polycondensation
Temperature 180 - 220 °C220 - 260 °C
Pressure Atmospheric (under N₂ flow)High Vacuum (< 1 Torr)
Time 2 - 4 hours3 - 6 hours
Catalyst Titanium (IV) isopropoxide (TIPT)Same as Stage 1
Catalyst Conc. 200 - 500 ppm (relative to diacid)-
Agitation 100 - 200 RPM50 - 100 RPM (increases with viscosity)

Table 2: Properties of Polyesters Synthesized from this compound and Various Diacids

DiacidPolyester (B1180765) NameMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Tm (°C)
Terephthalic AcidPoly(1,3-phenylene dimethylene terephthalate)15,000 - 25,00030,000 - 55,0002.0 - 2.260 - 75190 - 210
Adipic AcidPoly(1,3-phenylene dimethylene adipate)10,000 - 20,00020,000 - 45,0002.0 - 2.35 - 1560 - 75
Succinic AcidPoly(1,3-phenylene dimethylene succinate)8,000 - 18,00016,000 - 40,0002.0 - 2.215 - 2580 - 95

Note: The values presented are typical ranges and can vary depending on the specific reaction conditions and purification methods.

Experimental Protocols

The following are detailed protocols for the synthesis of polyesters from this compound and diacids via a two-stage melt polycondensation method.

Protocol 1: Synthesis of Poly(1,3-phenylene dimethylene terephthalate)

Materials:

  • This compound (1.05 molar equivalents)

  • Terephthalic acid (1.00 molar equivalents)

  • Titanium (IV) isopropoxide (TIPT) catalyst (300 ppm relative to terephthalic acid)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with a collection flask.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

Stage 1: Esterification

  • Charge the three-neck flask with this compound, terephthalic acid, and the TIPT catalyst. A slight molar excess of the diol is used to compensate for any potential loss during the reaction.

  • Assemble the reaction apparatus and begin purging the system with a slow stream of nitrogen gas to create an inert atmosphere.

  • Commence stirring at approximately 150 RPM.

  • Gradually heat the reaction mixture to 190-210°C.

  • Maintain this temperature for 2-3 hours. Water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask. The reaction is considered complete when approximately 90-95% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Increase the temperature of the reaction mixture to 240-260°C.

  • Gradually apply a high vacuum to the system, reducing the pressure to below 1 Torr. This facilitates the removal of excess this compound and any remaining water, driving the polymerization reaction towards higher molecular weights.

  • Reduce the stirring speed to 50-100 RPM as the viscosity of the molten polymer increases. The torque on the mechanical stirrer can be monitored as an indicator of the increasing molecular weight.

  • Continue the reaction under high vacuum for 4-5 hours.

  • To terminate the reaction, remove the heat source and break the vacuum by introducing nitrogen gas.

  • Allow the polymer to cool to room temperature under the nitrogen atmosphere. The resulting solid polyester can then be removed from the flask for purification and characterization.

Purification:

  • Dissolve the synthesized polyester in a suitable solvent, such as chloroform (B151607) or a mixture of phenol (B47542) and 1,1,2,2-tetrachloroethane.

  • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol (B129727), with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it with fresh cold methanol to remove any unreacted monomers and oligomers.

  • Dry the purified polyester in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Synthesis of Poly(1,3-phenylene dimethylene adipate) and Poly(1,3-phenylene dimethylene succinate)

The synthesis of these aliphatic-aromatic polyesters follows a similar two-stage melt polycondensation protocol as described for poly(1,3-phenylene dimethylene terephthalate), with the following modifications to the reaction temperatures due to the different reactivities and melting points of the aliphatic diacids.

Modifications for Adipic Acid:

  • Stage 1 (Esterification): 180-200°C for 3-4 hours.

  • Stage 2 (Polycondensation): 220-240°C for 3-4 hours.

Modifications for Succinic Acid:

  • Stage 1 (Esterification): 185-205°C for 3-4 hours.

  • Stage 2 (Polycondensation): 225-245°C for 3-4 hours.

The purification procedure remains the same as described in Protocol 1.

Visualized Workflows

The following diagrams illustrate the general experimental workflow for the synthesis of polyesters using this compound and diacids.

MeltPolycondensationWorkflow cluster_setup Reaction Setup cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_workup Product Workup charge_reactants Charge Reactants: - this compound - Diacid - Catalyst assemble_apparatus Assemble Apparatus: - Reactor - Stirrer, N2 Inlet - Condenser charge_reactants->assemble_apparatus purge_n2 Purge with Nitrogen assemble_apparatus->purge_n2 heat_s1 Heat to 180-220°C purge_n2->heat_s1 stir_s1 Stir at 150 RPM heat_s1->stir_s1 collect_water Collect Water Byproduct stir_s1->collect_water heat_s2 Increase Temp to 220-260°C collect_water->heat_s2 apply_vacuum Apply High Vacuum (< 1 Torr) heat_s2->apply_vacuum reduce_stirring Reduce Stirring (50-100 RPM) apply_vacuum->reduce_stirring terminate Terminate Reaction (Cool under N2) reduce_stirring->terminate purify Purification: - Dissolution - Precipitation - Filtration & Drying terminate->purify characterize Characterization (GPC, DSC, NMR, etc.) purify->characterize

Caption: General workflow for two-stage melt polycondensation.

PurificationWorkflow start Crude Polyester dissolve Dissolve in appropriate solvent (e.g., Chloroform) start->dissolve precipitate Precipitate in non-solvent (e.g., Cold Methanol) dissolve->precipitate filtrate Collect precipitate by filtration precipitate->filtrate wash Wash with fresh non-solvent filtrate->wash dry Dry under vacuum until constant weight wash->dry end Purified Polyester dry->end

Caption: Workflow for the purification of polyesters.

Application Notes and Protocols: 1,3-Benzenedimethanol as a Chain Extender in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethane (PU) elastomers are a versatile class of polymers renowned for their tunable mechanical properties, excellent abrasion resistance, and chemical stability. The final properties of a polyurethane are significantly influenced by the chemical nature of its constituent components: a polyol (soft segment), a diisocyanate, and a chain extender (hard segment). The chain extender, typically a low molecular weight diol or diamine, plays a crucial role in defining the structure and properties of the hard segment domains within the polymer matrix.

This document provides detailed application notes and protocols for the use of 1,3-benzenedimethanol (also known as m-xylylene glycol) as a chain extender in the synthesis of polyurethane elastomers. The aromatic nature of this compound is expected to impart rigidity and potentially enhance the thermal and mechanical properties of the resulting polyurethane compared to those synthesized with common aliphatic diol chain extenders.

Data Presentation

The properties of polyurethane elastomers are highly dependent on the specific formulation, including the type of polyol and diisocyanate used, and the molar ratio of the components. While specific quantitative data for polyurethanes using this compound as the sole chain extender is not extensively available in the reviewed literature, the following tables provide a comparative summary of properties for polyurethanes synthesized with different types of chain extenders. This data serves as a valuable reference for formulation development.

Table 1: Comparative Mechanical Properties of Polyurethane Elastomers with Different Diol Chain Extenders
Chain ExtenderTensile Strength (MPa)Elongation at Break (%)Shore HardnessKey Observations
This compound Data not availableData not availableData not availableAromatic diol expected to increase hardness and tensile strength compared to aliphatic diols.
1,4-Butanediol (BDO) ~20 - 55~300 - 700Shore A 80 - 95Commonly used, provides a good balance of properties.[1]
1,3-Butanediol (1,3-BDO) Data not availableData not availableData not availableBranched structure may lead to less crystalline hard segments compared to 1,4-BDO.[2]
Monoethylene Glycol (mEG) Increases with concentrationDecreases with concentrationIncreases with concentrationIncreasing mEG content leads to more rigid materials.[1]
Table 2: Comparative Thermal Properties of Polyurethane Elastomers with Different Diol Chain Extenders
Chain ExtenderGlass Transition Temperature (Tg) of Hard Segment (°C)Melting Temperature (Tm) (°C)Thermal Stability (Onset of Decomposition, °C)Key Observations
This compound Data not availableData not availableData not availableAromatic structure is expected to increase the Tg of the hard segment.
1,4-Butanediol (BDO) ~60 - 110~140 - 220~300Well-defined thermal transitions due to crystalline hard segments.
1,3-Butanediol (1,3-BDO) ~10 - 15°C higher than 1,4-BDONo distinct Tm (amorphous)Excellent thermal stabilityThe branched structure hinders crystallization, resulting in an amorphous hard segment and a higher Tg.[2]
Monoethylene Glycol (mEG) Increases with concentration (from 10 to 93°C)Increases with concentrationGood thermal stabilityHigher mEG content enhances hard segment phase separation and crystallinity.[3]

Experimental Protocols

The following protocols describe the synthesis of polyurethane elastomers using a two-step prepolymer method. This method allows for better control over the polymer architecture and properties.

Protocol 1: Synthesis of Isocyanate-Terminated Prepolymer

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol - PTMEG, Polycaprolactone - PCL)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Dry solvent (e.g., N,N-Dimethylformamide - DMF, optional for viscosity control)

  • Nitrogen gas supply

  • Reaction kettle with mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. The polyol should be dried under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any residual water.

  • Reaction Setup: Assemble the reaction kettle and purge with dry nitrogen gas to create an inert atmosphere.

  • Charging Reactants: Charge the calculated amount of the dried polyol into the reaction kettle. If using a solvent, add it at this stage.

  • Prepolymer Formation: While stirring, slowly add the calculated amount of diisocyanate to the polyol. The molar ratio of NCO to OH groups should typically be around 2:1 to ensure the formation of an isocyanate-terminated prepolymer.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 70-90°C) and maintain for 1-3 hours. The progress of the reaction can be monitored by titrating for the isocyanate (NCO) content.

  • Cooling: Once the theoretical NCO content is reached, cool the prepolymer to a suitable temperature for the chain extension step (e.g., 50-60°C).

Protocol 2: Chain Extension with this compound and Curing

Materials:

  • Isocyanate-terminated prepolymer (from Protocol 1)

  • This compound (chain extender)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL, optional)

  • Dry solvent (e.g., DMF, if needed)

  • Mold (e.g., Teflon-coated)

Procedure:

  • Chain Extender Preparation: Dissolve the calculated amount of this compound in a minimal amount of dry solvent if it is not readily soluble in the prepolymer. The amount of chain extender should be calculated to achieve the desired final polymer properties, typically with a final NCO:OH molar ratio close to 1:1.

  • Chain Extension: Under vigorous stirring, add the this compound solution (or the molten solid if the reaction temperature is above its melting point) to the prepolymer. If a catalyst is used, it can be added at this stage.

  • Degassing: After thorough mixing, degas the mixture under vacuum to remove any entrapped air bubbles.

  • Casting: Pour the resulting viscous liquid into a preheated mold.

  • Curing: Cure the cast polymer in an oven at a specified temperature and duration (e.g., 80-110°C for 12-24 hours). The curing process allows for the completion of the polymerization reaction and the development of the final polymer network.

  • Post-Curing: After the initial curing, the polyurethane elastomer can be post-cured at a lower temperature for an extended period (e.g., room temperature for 7 days) to ensure complete reaction and stabilization of properties.

Mandatory Visualizations

Polyurethane_Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension & Curing Polyol Polyol (Soft Segment) Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer Reaction at 70-90°C Diisocyanate Diisocyanate Diisocyanate->Prepolymer Casting Casting Prepolymer->Casting Mixing Chain_Extender This compound (Chain Extender) Chain_Extender->Casting Curing Curing (80-110°C) Casting->Curing Final_PU Polyurethane Elastomer Curing->Final_PU

Caption: Workflow for the two-step synthesis of polyurethane elastomer.

Logical_Relationship cluster_components Polyurethane Components cluster_segments Polymer Segments cluster_properties Resulting Properties Polyol Polyol (e.g., PTMEG, PCL) Soft_Segment Soft Segment (Amorphous, Flexible) Polyol->Soft_Segment Diisocyanate Diisocyanate (e.g., MDI) Hard_Segment Hard Segment (Rigid, Aromatic) Diisocyanate->Hard_Segment Chain_Extender This compound Chain_Extender->Hard_Segment Mechanical Mechanical Properties (Hardness, Strength) Soft_Segment->Mechanical Hard_Segment->Mechanical Thermal Thermal Properties (High Tg) Hard_Segment->Thermal

Caption: Relationship between components and properties of the polyurethane.

References

Application Notes and Protocols: 1,3-Benzenedimethanol as a Reactive Diluent in Epoxy Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3-benzenedimethanol, also known as m-xylylene glycol, as a reactive diluent in epoxy resin formulations. This document details its effects on viscosity reduction, curing characteristics, and the thermomechanical properties of the cured epoxy system. Detailed experimental protocols are provided to guide researchers in the evaluation and implementation of this compound in their formulations.

Introduction

Epoxy resins are a critical class of thermosetting polymers known for their exceptional adhesion, chemical resistance, and mechanical strength. However, their high viscosity, particularly in 100% solids (solvent-free) formulations, can pose significant challenges during processing and application. Reactive diluents are low-viscosity compounds that are incorporated into epoxy formulations to reduce viscosity. Unlike non-reactive diluents, they possess functional groups that allow them to co-react with the epoxy resin and curing agent, becoming an integral part of the final crosslinked polymer network.[1]

This compound is an aromatic diol that can serve as a reactive diluent in epoxy systems. Its two primary hydroxyl groups can react with epoxy groups, particularly in the presence of suitable catalysts or with certain types of curing agents (e.g., anhydrides). The incorporation of its rigid aromatic structure is anticipated to have a distinct effect on the final properties of the cured resin compared to aliphatic diluents.

Mechanism of Action

This compound acts as a chain extender and crosslinker in epoxy formulations. The hydroxyl groups of this compound can react with the epoxy rings of the resin (e.g., Diglycidyl ether of bisphenol A - DGEBA), leading to the formation of ether linkages. This reaction incorporates the diluent into the polymer backbone.

Reaction_Mechanism Epoxy Epoxy Resin (DGEBA) Mixing Mixing & Curing Epoxy->Mixing BDM This compound (Reactive Diluent) BDM->Mixing Amine Amine Curing Agent Amine->Mixing Cured_Network Crosslinked Polymer Network Mixing->Cured_Network Reaction

Caption: Reaction schematic of this compound in an epoxy system.

Effects on Epoxy Resin Properties

The addition of this compound to an epoxy formulation is expected to influence several key properties. The following tables summarize the anticipated effects based on general principles of reactive diluents and data from similar aromatic structures.

Viscosity Reduction

A primary function of a reactive diluent is to lower the viscosity of the uncured resin system, which improves handling and processability.[1]

Concentration of this compound (wt%)Expected Viscosity of DGEBA Resin Blend (mPa·s at 25°C)
0~12,000
54,000 - 6,000
101,500 - 3,000
15500 - 1,000
20< 500

Note: These are estimated values. Actual viscosity will depend on the specific epoxy resin and temperature.

Thermomechanical Properties

The incorporation of a reactive diluent typically modifies the mechanical and thermal properties of the cured epoxy. Generally, diluents can lead to a decrease in the glass transition temperature (Tg) and mechanical strength due to a reduction in crosslink density.[2] However, the rigid aromatic structure of this compound may mitigate these effects compared to more flexible aliphatic diluents.

Data on a similar aromatic di-epoxy monomer, the diglycidyl ether of p-xylene (B151628) alcohol (from 1,4-benzenedimethanol), when cured with an aromatic diamine, showed a lower Tg compared to a standard DGEBA system.[3] This suggests that while the aromatic ring adds rigidity, the increased chain length between crosslinks can lower the Tg.

PropertyNeat DGEBA EpoxyDGEBA with 1,4-Benzenedimethanol derivative[3]Expected trend with this compound
Glass Transition Temperature (Tg)HighLower by ~67°CDecrease with increasing concentration
Tensile StrengthHighNot specifiedModerate decrease
Flexural ModulusHighNot specifiedModerate decrease
Impact StrengthLowNot specifiedPotential for slight increase

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound in an epoxy formulation.

Experimental Workflow

Experimental_Workflow Start Start Formulation Prepare Epoxy/Diluent Blends (0-20 wt% this compound) Start->Formulation Viscosity Measure Viscosity of Uncured Blends Formulation->Viscosity Curing Add Curing Agent & Mix Viscosity->Curing Casting Cast Samples for Testing Curing->Casting Cure_Cycle Cure Samples (e.g., 24h at RT + 2h at 80°C) Casting->Cure_Cycle Testing Characterize Cured Samples Cure_Cycle->Testing DSC DSC for Tg Testing->DSC Tensile Tensile Testing (ASTM D638) Testing->Tensile Flexural Flexural Testing (ASTM D790) Testing->Flexural Impact Impact Testing (ASTM D256) Testing->Impact End End DSC->End Tensile->End Flexural->End Impact->End

Caption: Workflow for evaluating this compound in epoxy resins.

Protocol 1: Preparation of Epoxy/Diluent Blends and Viscosity Measurement

Objective: To prepare homogeneous blends of epoxy resin and this compound and to quantify the effect of the diluent on the viscosity of the uncured system.

Materials:

  • Standard liquid epoxy resin (e.g., DGEBA with an epoxy equivalent weight of 185-195 g/eq)

  • This compound

  • Top-pan balance (± 0.01 g)

  • Disposable mixing cups and spatulas

  • Heated magnetic stirrer or planetary mixer

  • Rotational viscometer (e.g., Brookfield type) with a constant temperature bath

Procedure:

  • Prepare a series of blends by weight (e.g., 0%, 5%, 10%, 15%, and 20% of this compound in DGEBA).

  • For each blend, accurately weigh the epoxy resin into a mixing cup.

  • Add the corresponding amount of this compound. As this compound is a solid at room temperature, it may be necessary to gently heat the mixture (e.g., to 60°C) with stirring until the diluent is fully dissolved and the blend is homogeneous.

  • Allow the blends to cool to a constant temperature (e.g., 25°C) in the viscometer's temperature bath.

  • Measure the viscosity of each blend according to the instrument's operating procedure. Ensure that the spindle and speed selection result in a torque reading within the optimal range (typically 20-80%). Record the viscosity in mPa·s.

Protocol 2: Curing of Epoxy Formulations

Objective: To prepare cured specimens for thermomechanical testing.

Materials:

  • Epoxy/diluent blends from Protocol 1

  • A suitable amine curing agent (e.g., isophorone (B1672270) diamine - IPDA, or an aliphatic amine)

  • Silicone molds for casting test specimens

  • Vacuum oven or desiccator for degassing

Procedure:

  • For each epoxy/diluent blend, calculate the stoichiometric amount of the curing agent required. The amount of curing agent should be adjusted based on the total number of epoxy equivalents in the blend.

  • Weigh the required amount of curing agent and add it to the epoxy/diluent blend.

  • Mix thoroughly for 3-5 minutes, ensuring to scrape the sides and bottom of the mixing vessel to achieve a homogeneous mixture.

  • Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Pour the degassed mixture into the silicone molds pre-treated with a mold release agent.

  • Follow a defined curing schedule. A typical schedule for an amine-cured system is 24 hours at room temperature followed by a post-cure at an elevated temperature (e.g., 2 hours at 80°C) to ensure full crosslinking.

Protocol 3: Characterization of Cured Epoxy Samples

Objective: To evaluate the effect of this compound on the key thermomechanical properties of the cured epoxy.

Methods:

  • Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC):

    • A small sample (5-10 mg) is hermetically sealed in an aluminum DSC pan.

    • The sample is subjected to a heat-cool-heat cycle, for example, from 25°C to 200°C at a heating rate of 10°C/min. The first heating scan is to remove any thermal history.

    • The Tg is determined from the second heating scan as the midpoint of the step transition in the heat flow curve.

  • Tensile Properties (ASTM D638):

    • Use dog-bone shaped specimens cast according to the ASTM standard.

    • Conduct the tensile test using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).

    • Determine the tensile strength, Young's modulus, and elongation at break.

  • Flexural Properties (ASTM D790):

    • Use rectangular bar specimens.

    • Perform a three-point bending test on a universal testing machine.

    • Calculate the flexural strength and flexural modulus.

  • Impact Strength (ASTM D256):

    • Use notched rectangular bar specimens.

    • Measure the Izod impact strength using a pendulum impact tester.

Conclusion

This compound presents a viable option as a reactive diluent for epoxy resins, offering effective viscosity reduction. Its rigid aromatic structure is expected to influence the final properties of the cured polymer network, potentially offering a different balance of properties compared to commonly used aliphatic diluents. The provided protocols offer a systematic approach for researchers to evaluate and optimize the use of this compound in their specific epoxy formulations. Careful characterization of the resulting materials is crucial to understanding the structure-property relationships and to ensure the final product meets the desired performance criteria.

References

Application Notes and Protocols: Synthesis of Dendritic Polymers with a 1,3-Benzenedimethanol Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic polymers are a unique class of macromolecules characterized by their highly branched, three-dimensional architecture. Their structure, which emanates from a central core, offers a high degree of surface functionality and internal cavities, making them ideal candidates for a range of applications, including drug delivery, gene therapy, and catalysis. The choice of the core molecule is crucial as it dictates the initial branching multiplicity and influences the overall size and shape of the resulting dendrimer.

This document provides a detailed protocol for the synthesis of poly(benzyl ether) dendritic polymers using a 1,3-benzenedimethanol core. The synthetic strategy employed is the convergent approach, which involves the initial synthesis of dendritic wedges (dendrons) that are subsequently attached to the central core. This method offers excellent control over the final structure and allows for the preparation of highly pure and monodisperse dendrimers. The primary building block for the dendrons is 3,5-dihydroxybenzyl alcohol, which is a common and versatile monomer for the synthesis of Fréchet-type dendrimers.

Synthesis Strategy: Convergent Approach

The convergent synthesis of dendritic polymers with a this compound core involves two main stages:

  • Synthesis of Poly(benzyl ether) Dendrons: This is a generational synthesis, starting from the periphery and building inwards. The dendrons are synthesized using 3,5-dihydroxybenzyl alcohol as the repeating branched monomer. The synthesis involves a repetitive sequence of etherification and activation steps.

  • Coupling of Dendrons to the this compound Core: In the final step, the pre-synthesized dendrons are attached to the this compound core via a Williamson ether synthesis.

This approach allows for the purification of intermediates at each generation, minimizing the accumulation of defects in the final dendritic structure.

Experimental Protocols

Materials and Methods

Materials:

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Protocol 1: Synthesis of First-Generation Dendron ([G-1]-Br)

This protocol describes the synthesis of the first-generation poly(benzyl ether) dendron with a benzyl bromide focal point.

Reaction Scheme:

Procedure:

  • Step 1: Etherification. To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in acetone, add potassium carbonate (3.0 eq) and a catalytic amount of 18-crown-6. To this suspension, add benzyl bromide (2.2 eq) dropwise.

  • Reflux the reaction mixture for 16 hours.

  • After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to obtain the crude 3,5-bis(benzyloxy)benzyl alcohol.

  • Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

  • Step 2: Bromination. Dissolve the purified 3,5-bis(benzyloxy)benzyl alcohol (1.0 eq) and carbon tetrabromide (1.5 eq) in dry DCM.

  • Cool the solution to 0 °C and add triphenylphosphine (B44618) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Concentrate the reaction mixture and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the first-generation dendron, 3,5-bis(benzyloxy)benzyl bromide ([G-1]-Br), as a white solid.

Protocol 2: Synthesis of Second-Generation Dendron ([G-2]-Br)

This protocol outlines the synthesis of the second-generation dendron by reacting the first-generation dendron with the core of the branching unit.

Reaction Scheme:

Procedure:

  • Step 1: Etherification. To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in acetone, add potassium carbonate (3.0 eq) and a catalytic amount of 18-crown-6.

  • Add a solution of the first-generation dendron [G-1]-Br (2.2 eq) in acetone dropwise.

  • Reflux the reaction mixture for 24 hours.

  • Follow the workup and purification procedure as described in Protocol 1, Step 1 to obtain the second-generation alcohol ([G-2]-OH).

  • Step 2: Bromination. Convert the [G-2]-OH to the corresponding bromide ([G-2]-Br) using carbon tetrabromide and triphenylphosphine as described in Protocol 1, Step 2.

  • Purify the product by column chromatography to yield the second-generation dendron ([G-2]-Br).

Higher generation dendrons ([G-3]-Br, [G-4]-Br, etc.) can be synthesized by repeating this two-step sequence.

Protocol 3: Synthesis of Dendritic Polymer with this compound Core

This protocol describes the final step of attaching the synthesized dendrons to the this compound core. The example below uses the second-generation dendron.

Reaction Scheme:

Caption: Convergent synthesis workflow for dendritic polymers.

Signaling_Pathway_Analogy Start Starting Materials (Core & Monomers) Dendron_Syn Iterative Dendron Synthesis & Purification Start->Dendron_Syn Core_Coupling Coupling to This compound Core Dendron_Syn->Core_Coupling Purification Final Purification (Column Chromatography) Core_Coupling->Purification Characterization Characterization (NMR, GPC, MALDI-TOF) Purification->Characterization Final_Product Monodisperse Dendritic Polymer Characterization->Final_Product

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing a 1,3-Disubstituted Benzene Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is a critical factor in determining the final structure and properties of the MOF.

While the direct use of 1,3-benzenedimethanol as a primary linker in MOF synthesis is not extensively documented due to the lower coordinating ability of its hydroxyl groups under typical solvothermal conditions, a closely related and highly effective alternative is its carboxylate analogue, 1,3-benzenedicarboxylic acid (also known as isophthalic acid). The carboxylate groups readily coordinate with metal ions, forming robust and porous frameworks. These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of a representative MOF using 1,3-benzenedicarboxylic acid, which maintains the core 1,3-disubstituted benzene (B151609) structural motif.

Data Presentation: Properties of a Representative 1,3-Benzenedicarboxylate-Based MOF

The following table summarizes typical quantitative data for a MOF synthesized using 1,3-benzenedicarboxylic acid and a zinc-based metal source. These values are representative and can vary based on specific synthesis conditions and activation procedures.

PropertyValueMethod of Analysis
Formula Zn(C₈H₄O₄)Elemental Analysis, Single-Crystal X-ray Diffraction
Crystal System OrthorhombicPowder X-ray Diffraction (PXRD)
BET Surface Area 800 - 1200 m²/gN₂ Adsorption at 77 K
Pore Volume 0.4 - 0.6 cm³/gN₂ Adsorption at 77 K
Pore Size 0.8 - 1.2 nmDensity Functional Theory (DFT) modeling of N₂ isotherm
Thermal Stability Up to 350 °CThermogravimetric Analysis (TGA)

Experimental Protocols

I. Solvothermal Synthesis of a Zinc-based MOF with 1,3-Benzenedicarboxylic Acid

This protocol describes a standard solvothermal method for the synthesis of a crystalline MOF using 1,3-benzenedicarboxylic acid as the organic linker and zinc nitrate (B79036) as the metal source.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,3-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727) (for washing)

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Precursor Solution:

    • In a 20 mL glass vial, dissolve 0.148 g of zinc nitrate hexahydrate in 10 mL of DMF.

    • In a separate vial, dissolve 0.083 g of 1,3-benzenedicarboxylic acid in 10 mL of DMF.

    • Combine the two solutions in a single vial and sonicate for 5 minutes to ensure a homogeneous mixture.

  • Solvothermal Reaction:

    • Transfer the precursor solution into a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave tightly.

    • Place the autoclave in a programmable oven and heat to 120 °C at a rate of 5 °C/min.

    • Maintain the temperature at 120 °C for 24 hours.

    • After 24 hours, cool the oven down to room temperature at a rate of 5 °C/min.

  • Product Isolation and Washing:

    • Carefully remove the autoclave from the oven and allow it to cool completely to room temperature.

    • Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant.

    • Wash the collected crystals by re-dispersing them in 15 mL of fresh DMF and centrifuging again. Repeat this step three times.

    • To exchange the solvent, wash the crystals with 15 mL of methanol three times using the same centrifugation procedure.

  • Activation:

    • After the final methanol wash, place the crystalline product in a vacuum oven.

    • Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.

    • The resulting white powder is the activated MOF.

II. Characterization of the Synthesized MOF

a) Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure:

    • Grind a small amount of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 40°.

    • Compare the obtained pattern with a simulated or previously reported pattern for the expected MOF structure.

b) Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area and pore volume of the MOF.

  • Procedure:

    • Place approximately 50-100 mg of the activated MOF in a sample tube.

    • Degas the sample under vacuum at 150 °C for at least 6 hours to ensure the removal of all guest molecules.

    • Perform a nitrogen adsorption-desorption isotherm at 77 K.

    • Calculate the BET surface area from the linear part of the adsorption isotherm.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure (P/P₀) close to 1.

c) Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF.

  • Procedure:

    • Place 5-10 mg of the activated MOF in an alumina (B75360) TGA pan.

    • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Analyze the resulting TGA curve to identify the temperature at which the framework starts to decompose, indicated by a significant weight loss.

d) Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the coordination of the 1,3-benzenedicarboxylate linker to the metal centers.

  • Procedure:

    • Prepare a KBr pellet containing a small amount of the activated MOF.

    • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

    • Compare the spectrum of the MOF with that of the free 1,3-benzenedicarboxylic acid linker. A shift in the carbonyl stretching frequencies is indicative of coordination to the metal center.

Visualizations

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation & Activation metal_source Zn(NO₃)₂·6H₂O in DMF mixing Combine and Sonicate metal_source->mixing linker_source 1,3-Benzenedicarboxylic Acid in DMF linker_source->mixing autoclave Transfer to Autoclave mixing->autoclave Homogeneous Solution heating Heat at 120°C for 24h autoclave->heating cooling Cool to Room Temperature heating->cooling centrifugation Centrifuge to Collect Crystals cooling->centrifugation Crystalline Product washing_dmf Wash with DMF (3x) centrifugation->washing_dmf washing_methanol Wash with Methanol (3x) washing_dmf->washing_methanol activation Activate under Vacuum at 150°C washing_methanol->activation Characterization Characterization (PXRD, BET, TGA, FT-IR) activation->Characterization Activated MOF

Caption: Workflow for the solvothermal synthesis and activation of a MOF.

Characterization_Logic cluster_synthesis Synthesis Outcome cluster_analysis Characterization Techniques cluster_properties Determined Properties Synthesized_MOF Activated MOF Sample PXRD PXRD Synthesized_MOF->PXRD BET BET Analysis Synthesized_MOF->BET TGA TGA Synthesized_MOF->TGA FTIR FT-IR Synthesized_MOF->FTIR Crystallinity Crystallinity & Phase Purity PXRD->Crystallinity Porosity Surface Area & Pore Volume BET->Porosity Stability Thermal Stability TGA->Stability Coordination Linker Coordination FTIR->Coordination

Caption: Logical flow of MOF characterization to determine key properties.

Applications in Drug Development

MOFs synthesized with functionalizable linkers like 1,3-benzenedicarboxylic acid offer significant potential in drug delivery. The porous structure can be used to encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. The surface of the MOF can be further modified to improve biocompatibility and for targeted delivery to specific cells or tissues. Researchers can explore loading various drug molecules into the pores of the synthesized MOF and studying their release kinetics under different physiological conditions. The tunability of the MOF structure by modifying the synthesis conditions or using derivatized linkers allows for the optimization of drug loading capacity and release profiles.

Application Notes and Protocols for the Step-Growth Polymerization Kinetics of 1,3-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the step-growth polymerization of 1,3-benzenedimethanol, focusing on its kinetic aspects. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in studying and utilizing this polymerization reaction, particularly in the context of developing novel polyesters for various applications, including in the pharmaceutical and biomedical fields.

Introduction

Step-growth polymerization, also known as polycondensation, is a crucial method for synthesizing a wide range of polymers, including polyesters, polyamides, and polyurethanes. This process involves the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually long-chain polymers. A key characteristic of step-growth polymerization is that the molecular weight of the polymer increases slowly until high conversion of the functional groups is achieved.

This compound, an aromatic diol, is a versatile monomer for the synthesis of polyesters with unique thermal and mechanical properties. Its rigid benzene (B151609) ring can impart thermal stability and strength to the resulting polymer backbone. When reacted with a dicarboxylic acid, it undergoes polyesterification, a classic example of step-growth polymerization, to form a polyester (B1180765) and a small molecule byproduct, typically water. Understanding the kinetics of this reaction is essential for controlling the polymer's molecular weight, structure, and, consequently, its final properties.

General Reaction Pathway

The step-growth polymerization of this compound with a generic dicarboxylic acid proceeds through an esterification reaction. This reaction can be self-catalyzed by the carboxylic acid groups of the monomer or, more commonly, catalyzed by an external acid catalyst to increase the reaction rate. The overall reaction is an equilibrium, and the removal of the water byproduct is necessary to drive the reaction toward the formation of high molecular weight polymer.[1]

Reaction_Pathway M1 This compound (Diol) plus1 + Equilibrium M2 Dicarboxylic Acid plus2 + Water Water Polyester Polyester Catalyst Catalyst (e.g., p-TSA) Catalyst->Equilibrium Accelerates Reaction

Caption: General reaction scheme for the polyesterification of this compound.

Kinetic Models

The kinetics of polyesterification can be described by different models depending on the presence of a catalyst.

  • Uncatalyzed Reaction: In the absence of a strong external acid catalyst, the reaction is self-catalyzed by the carboxylic acid functional groups of the diacid monomer. The reaction is typically third-order overall: first-order in the alcohol concentration and second-order in the carboxylic acid concentration.

  • Catalyzed Reaction: When a strong acid catalyst (e.g., p-toluenesulfonic acid) is added, the reaction rate is significantly enhanced. The reaction then typically follows second-order kinetics, being first-order with respect to both the diol and diacid concentrations.

The rate of polymerization can be monitored by tracking the disappearance of the functional groups (e.g., by titration of the carboxylic acid groups) or by measuring the amount of water produced.

Experimental Protocols

This section provides a detailed protocol for the synthesis and kinetic study of a polyester from this compound and sebacic acid.

Materials and Equipment
  • This compound (≥98%)

  • Sebacic acid (≥99%)

  • p-Toluenesulfonic acid monohydrate (p-TSA, ≥98.5%)

  • Toluene (B28343) (anhydrous, ≥99.8%)

  • Methanol (ACS grade)

  • Chloroform-d (CDCl₃) for NMR analysis

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Dean-Stark apparatus or a short-path distillation head

  • Condenser

  • Nitrogen inlet

  • Vacuum pump

  • Analytical balance

  • NMR spectrometer

  • FTIR spectrometer

  • Gel Permeation Chromatography (GPC) system

Experimental Workflow

Experimental_Workflow start Start reactants Charge Reactants (this compound, Sebacic Acid, Toluene) start->reactants setup Assemble Reactor (Stirrer, Dean-Stark, Condenser, N₂ Inlet) reactants->setup heat Heat to 140-160°C (Melt and Homogenize) setup->heat catalyst Add Catalyst (p-TSA) heat->catalyst polymerization Polymerization (Remove water azeotropically) catalyst->polymerization sampling Take Aliquots at Time Intervals polymerization->sampling vacuum Apply Vacuum (Remove residual water and toluene) polymerization->vacuum analysis Analyze Samples (Titration, FTIR, NMR) sampling->analysis analysis->polymerization Continue reaction purification Purify Polymer (Precipitation in Methanol) vacuum->purification characterization Characterize Final Polymer (GPC, NMR, FTIR) purification->characterization end End characterization->end

Caption: Workflow for the synthesis and kinetic analysis of polyester.

Synthesis Procedure
  • Reactant Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus fitted with a condenser, and a nitrogen inlet, add equimolar amounts of this compound and sebacic acid. Add toluene (approximately 20% of the total reactant weight) to facilitate the azeotropic removal of water.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a slow, continuous flow of nitrogen throughout the reaction.

  • Heating and Homogenization: Begin stirring and heat the mixture to 140-160 °C using a heating mantle. Continue heating until the reactants melt and form a homogeneous solution.

  • Catalyst Addition: Once the mixture is homogeneous, add the catalyst, p-toluenesulfonic acid (0.1-0.5 mol% with respect to the diacid).

  • Polymerization and Water Removal: Continue heating at the set temperature. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Kinetic Monitoring: At regular time intervals, withdraw small aliquots of the reaction mixture for analysis. The extent of the reaction can be determined by titrating the remaining carboxylic acid groups with a standardized solution of NaOH in ethanol.

  • Vacuum Application: After a certain reaction time (e.g., 2-4 hours), when the rate of water collection slows down, remove the Dean-Stark trap and apply a vacuum (e.g., 1-10 mmHg) to remove the remaining water and toluene, driving the polymerization to a higher molecular weight.

  • Polymer Purification: After the desired reaction time under vacuum, cool the reactor to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and precipitate it into a non-solvent like cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Analytical Techniques for Kinetic Monitoring

A variety of analytical techniques can be employed to monitor the progress of the polymerization reaction in real-time or by analyzing aliquots.

Analytical TechniqueInformation Obtained
Titration Concentration of unreacted carboxylic acid groups, allowing for the calculation of the extent of reaction.
Fourier-Transform Infrared (FTIR) Spectroscopy Monitoring the disappearance of the O-H stretching band of the carboxylic acid and the appearance of the C=O stretching band of the ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantitative analysis of the disappearance of monomer signals and the appearance of polymer signals.
Gel Permeation Chromatography (GPC) Determination of the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the polymer at different reaction times.

Data Presentation

Quantitative data from the kinetic study should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Evolution of Polymer Properties with Reaction Time

Reaction Time (min)Extent of Reaction (p)Number-Average Molecular Weight (Mn, g/mol )Weight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
00---
30ValueValueValueValue
60ValueValueValueValue
90ValueValueValueValue
120ValueValueValueValue
180 (under vacuum)ValueValueValueValue
240 (under vacuum)ValueValueValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Table 2: Kinetic Parameters for Polyesterification

ParameterValue
Rate Constant (k)Value
Reaction OrderValue
Activation Energy (Ea)Value

Applications in Drug Development

Polyesters derived from this compound can be tailored to have specific properties, making them attractive for various applications in drug development, including:

  • Drug Delivery Systems: The polyester matrix can be used to encapsulate and control the release of therapeutic agents. The degradation rate of the polyester can be tuned by adjusting the monomer composition and molecular weight.

  • Biomaterials and Scaffolds: Biodegradable and biocompatible polyesters can be used to fabricate scaffolds for tissue engineering, promoting cell growth and tissue regeneration.

  • Medical Devices: The mechanical strength and thermal stability of these polyesters make them suitable for certain components of medical devices.

Conclusion

This document provides a framework for understanding and investigating the step-growth polymerization kinetics of this compound. By following the detailed protocols and utilizing the suggested analytical techniques, researchers can synthesize and characterize novel polyesters with controlled properties. The ability to tailor the characteristics of these polymers opens up exciting possibilities for their application in various scientific fields, including the development of advanced materials for pharmaceutical and biomedical applications. Further experimental work is required to determine the specific kinetic parameters for this polymerization system.

References

Application Notes and Protocols: Curing Mechanisms of Epoxy Resins with 1,3-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the curing mechanisms of epoxy resins, specifically focusing on the use of 1,3-Benzenedimethanol, commonly known as m-xylylenediamine (B75579) (MXDA), as a curing agent. This document includes quantitative data on curing kinetics and mechanical properties, as well as detailed experimental protocols for characterization.

Introduction

Epoxy resins are a versatile class of thermosetting polymers widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties, chemical resistance, and thermal stability. The final properties of the cured epoxy are critically dependent on the curing agent and the curing conditions. This compound (m-xylylenediamine or MXDA) is an effective amine-based curing agent that imparts high performance characteristics to the cured epoxy network.[1][2] Understanding the curing mechanism and kinetics is essential for optimizing the processing parameters and achieving desired material properties.

Curing Reaction Mechanism

The curing of epoxy resins with amine-based hardeners such as m-xylylenediamine (MXDA) proceeds through a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group, leading to a cross-linked three-dimensional network. The hydroxyl groups generated during the reaction can also catalyze the epoxy-amine reaction.[3]

The reaction of a diglycidyl ether of bisphenol A (DGEBA) molecule with MXDA is a multi-step process. Each of the two primary amine groups on MXDA can react with two epoxy groups, and the resulting secondary amines can further react. This high functionality of MXDA contributes to a densely cross-linked network, resulting in high glass transition temperature (Tg) and good mechanical strength.[4]

G cluster_reactants Reactants cluster_reaction Curing Reaction cluster_products Products DGEBA Diglycidyl Ether of Bisphenol A (DGEBA) (Epoxy Resin) step1 Step 1: Primary Amine Reaction DGEBA->step1 MXDA This compound (MXDA) (Curing Agent) MXDA->step1 step2 Step 2: Secondary Amine Reaction step1->step2 Formation of Secondary Amine hydroxyl Hydroxyl Groups step1->hydroxyl crosslinked Cross-linked Epoxy Network step2->crosslinked catalysis Autocatalysis by Hydroxyl Groups hydroxyl->step1 Catalyzes hydroxyl->step2 Catalyzes

Curing reaction pathway of DGEBA with MXDA.

Quantitative Data

Curing Kinetics

The curing kinetics of epoxy resins can be investigated using Differential Scanning Calorimetry (DSC). Non-isothermal DSC at different heating rates allows for the determination of kinetic parameters such as the apparent activation energy (Ea) and the reaction order (n).

The following table summarizes the non-isothermal curing kinetic parameters for a 4,4'-Methylenebis epoxy resin cured with m-Xylylenediamine (m-XDA).

Kinetic ModelApparent Activation Energy (Ea) (kJ/mol)Reaction Order (n)Reference
Kissinger65.230.911[3]
Friedman52.200.729[3]
Flynn-Wall-Ozawa (F-W-O)66.100.923[3]
Mechanical Properties

The mechanical properties of the cured epoxy resin are crucial for its application. These properties are highly dependent on the degree of cure and the cross-link density of the network.

The following table presents typical mechanical properties for a DGEBA-based epoxy resin cured with an amine hardener. While specific data for MXDA-cured DGEBA was not available in a consolidated table, these values provide a general reference.

PropertyValueASTM Standard
Tensile Strength70 - 90 MPaD638
Tensile Modulus2.5 - 3.5 GPaD638
Flexural Strength100 - 130 MPaD790
Flexural Modulus2.8 - 3.8 GPaD790
Compressive Strength90 - 120 MPaD695
Glass Transition Temperature (Tg)120 - 150 °CE1356 (DSC)

Experimental Protocols

Sample Preparation and Curing

G start Start weigh 1. Weigh DGEBA and MXDA (Stoichiometric Ratio) start->weigh mix 2. Mix thoroughly at room temperature until homogeneous weigh->mix degas 3. Degas in a vacuum oven to remove air bubbles mix->degas pour 4. Pour into preheated molds degas->pour cure 5. Cure in an oven (e.g., 1h at 60°C, then 2h at 140°C) pour->cure cool 6. Cool to room temperature cure->cool demold 7. Demold the cured specimens cool->demold end End demold->end

Workflow for sample preparation and curing.

Protocol:

  • Calculate Stoichiometric Ratio: Determine the required weight of m-xylylenediamine (MXDA) per 100 parts of epoxy resin (phr) based on the amine hydrogen equivalent weight (AHEW) of MXDA and the epoxy equivalent weight (EEW) of the DGEBA resin.

  • Weighing: Accurately weigh the calculated amounts of DGEBA resin and MXDA hardener into a clean, dry mixing vessel.

  • Mixing: Thoroughly mix the two components for 5-10 minutes at room temperature until a homogeneous mixture is obtained. Scrape the sides and bottom of the mixing vessel to ensure complete mixing.

  • Degassing: Place the mixture in a vacuum oven at room temperature and apply a vacuum to remove any entrapped air bubbles until the bubbling subsides.

  • Casting: Pour the degassed mixture into pre-heated molds suitable for the desired mechanical tests (e.g., dog-bone shape for tensile tests, rectangular for flexural tests).

  • Curing: Place the molds in a programmable oven and apply the desired curing schedule. A typical two-stage curing schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature (e.g., 1 hour at 60°C followed by 2 hours at 140°C).[5]

  • Cooling and Demolding: After the curing cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature before demolding.

Differential Scanning Calorimetry (DSC) Analysis

G start Start prepare 1. Prepare uncured sample (5-10 mg in DSC pan) start->prepare seal 2. Seal the DSC pan prepare->seal place 3. Place sample and reference in DSC cell seal->place setup 4. Set up DSC program (Non-isothermal: multiple heating rates Isothermal: specific temperature) place->setup run 5. Run DSC experiment setup->run analyze 6. Analyze thermogram (Determine ΔH, Tg, peak temperatures) run->analyze calculate 7. Calculate kinetic parameters (Ea, n, A) analyze->calculate end End calculate->end

Workflow for DSC analysis of epoxy curing.

Protocol for Non-isothermal Curing Kinetics:

  • Sample Preparation: Place 5-10 mg of the freshly prepared, uncured DGEBA/MXDA mixture into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from room temperature to approximately 300°C at different heating rates (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.[6]

  • Data Analysis:

    • From the resulting thermograms, determine the onset temperature (T_onset), peak exothermic temperature (T_p), and the total heat of reaction (ΔH_total) for each heating rate.

    • Use model-free isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa) to calculate the apparent activation energy (Ea) as a function of the degree of conversion.

    • The reaction order (n) can be estimated using methods like the Crane equation.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

G start Start prepare 1. Prepare thin film of uncured sample on KBr pellet or ATR crystal start->prepare initial 2. Record initial FTIR spectrum prepare->initial cure 3. Cure sample at a specific temperature initial->cure record 4. Record FTIR spectra at different time intervals during curing cure->record analyze 5. Analyze spectral changes (Disappearance of epoxy peak, appearance of hydroxyl peak) record->analyze end End analyze->end

Workflow for FTIR analysis of epoxy curing.

Protocol for Monitoring Curing Reaction:

  • Sample Preparation: Apply a thin film of the uncured DGEBA/MXDA mixture onto a potassium bromide (KBr) pellet or the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Initial Spectrum: Record the FTIR spectrum of the uncured sample at room temperature.

  • In-situ Curing: If using a heated stage, increase the temperature to the desired curing temperature and record spectra at regular time intervals.

  • Spectral Analysis: Monitor the changes in the characteristic absorption bands:

    • Epoxy group: The disappearance of the peak around 915 cm⁻¹ corresponding to the C-O-C stretching of the epoxy ring.[7][8]

    • Hydroxyl group: The appearance and broadening of the band in the region of 3200-3600 cm⁻¹ due to the formation of hydroxyl groups.[7]

    • Amine group: Changes in the N-H stretching and bending vibrations.

  • Degree of Conversion: The degree of conversion of the epoxy groups can be quantified by measuring the decrease in the area of the 915 cm⁻¹ peak relative to an internal standard peak that does not change during the reaction (e.g., a C-H stretching peak of the aromatic ring).

Mechanical Testing

G start Start prepare 1. Prepare cured specimens (e.g., dog-bone for tensile, rectangular for flexural) start->prepare condition 2. Condition specimens at standard temperature and humidity prepare->condition setup 3. Set up universal testing machine with appropriate grips and test parameters condition->setup run 4. Perform mechanical test (e.g., tensile, flexural, compressive) setup->run record 5. Record load-displacement data run->record calculate 6. Calculate mechanical properties (Strength, Modulus, Elongation at break) record->calculate end End calculate->end

Workflow for mechanical testing of cured epoxy.

Protocol (General):

  • Specimen Preparation: Use the cured samples prepared according to the protocol in section 4.1. Ensure the specimens have the dimensions specified in the relevant ASTM standard (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).

  • Conditioning: Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Test Execution:

    • Tensile Test (ASTM D638): Mount the dog-bone shaped specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures. Record the load and elongation.

    • Flexural Test (ASTM D790): Place the rectangular specimen on a three-point bending fixture. Apply a load to the center of the specimen at a constant crosshead speed until it fractures or reaches a specified deflection. Record the load and deflection.

  • Data Analysis: From the load-displacement curves, calculate the respective mechanical properties: tensile/flexural strength, tensile/flexural modulus, and elongation at break. Report the average and standard deviation of at least five specimens for each test.[9]

References

Application Notes and Protocols: Synthesis of Unsaturated Polyesters with 1,3-Benzenedimethanol for 3D Printing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Unsaturated polyesters (UPs) are versatile thermosetting polymers widely utilized in composite materials. Their application in additive manufacturing, particularly in vat photopolymerization 3D printing, is a growing area of research. The properties of UPs can be tailored by carefully selecting the constituent monomers, including diols, and diacids (or their anhydrides). The incorporation of aromatic diols, such as 1,3-benzenedimethanol, into the polyester (B1180765) backbone is a promising strategy to enhance thermal stability and mechanical performance of 3D printed objects. This document provides a detailed protocol for the synthesis of an unsaturated polyester using this compound and its subsequent formulation into a photocurable resin for 3D printing.

The use of this compound as a monomer can contribute to the flexibility and thermal stability of the resulting polymer.[1] This application note outlines a proposed synthesis and 3D printing workflow based on established principles of polyester chemistry and photocurable resin formulation.

Experimental Protocols

1. Synthesis of Unsaturated Polyester with this compound

This protocol describes the synthesis of an unsaturated polyester resin via a two-stage melt polycondensation reaction.

Materials:

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dean-Stark trap (if using toluene)

  • Thermometer

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. The three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Charging of Reactants: Charge the flask with maleic anhydride, phthalic anhydride, this compound, and propylene glycol. A molar excess of the diols is often used to compensate for any loss during the reaction. Add a small amount of hydroquinone (e.g., 0.02% of the total weight of reactants) to prevent premature crosslinking.

  • First Stage - Esterification:

    • Start the mechanical stirring and purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.

    • Gradually heat the reaction mixture to 150-160°C. The reaction is endothermic, and water will begin to distill off as the esterification reaction proceeds.

    • Maintain this temperature until the rate of water distillation slows down. This stage typically takes 2-3 hours.

  • Second Stage - Polycondensation:

    • Increase the temperature to 180-200°C to drive the polycondensation reaction and remove the remaining water of condensation.

    • The progress of the reaction can be monitored by measuring the acid value of the resin at regular intervals. The reaction is considered complete when the acid value drops to a predetermined level (e.g., 20-30 mg KOH/g).[2]

    • Applying a vacuum during the final stages of the reaction can help to remove the last traces of water and drive the reaction to completion.

  • Cooling and Storage: Once the desired acid value is reached, cool the reactor to below 100°C. The resulting unsaturated polyester is a viscous liquid. Store the synthesized polyester in a sealed, dark container at room temperature.

2. Formulation of Photocurable Resin for 3D Printing

This protocol describes the preparation of a photocurable resin formulation using the synthesized unsaturated polyester.

Materials:

  • Synthesized Unsaturated Polyester with this compound

  • Reactive Diluent (e.g., Styrene, Hydroxyethyl Methacrylate (HEMA))[3]

  • Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)[4]

  • UV Blocker (optional, to control cure depth)

Equipment:

  • Amber glass bottle

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Mixing: In an amber glass bottle, combine the synthesized unsaturated polyester and the reactive diluent. The ratio of polyester to reactive diluent can be varied to achieve the desired viscosity for 3D printing. A common starting point is a 70:30 weight ratio of polyester to diluent.

  • Dissolution: Stir the mixture on a magnetic stirrer until the polyester is completely dissolved in the reactive diluent. This may take several hours.

  • Addition of Photoinitiator: Add the photoinitiator to the mixture. The concentration of the photoinitiator typically ranges from 0.5 to 4 wt% of the total resin formulation.[4]

  • Homogenization: Ensure the photoinitiator is fully dissolved and the resin is homogeneous by using a vortex mixer or by continued stirring in the dark.

  • Storage: Store the formulated resin in a sealed, dark container to prevent premature polymerization due to ambient light exposure.

3. 3D Printing and Post-Curing Protocol

This protocol outlines the general steps for 3D printing and post-curing of the formulated resin.

Equipment:

  • Vat photopolymerization 3D printer (e.g., SLA or DLP)

  • UV curing chamber

  • Isopropyl alcohol (for cleaning)

  • Personal Protective Equipment (gloves, safety glasses)

Procedure:

  • Printer Setup: Pour the formulated resin into the vat of the 3D printer.

  • Printing: Upload the desired 3D model and select the appropriate printing parameters (e.g., layer thickness, exposure time). These parameters will need to be optimized for the specific resin formulation and printer.

  • Cleaning: After printing, carefully remove the printed object from the build platform. Wash the object with isopropyl alcohol to remove any uncured resin from the surface.

  • Post-Curing: Place the cleaned object in a UV curing chamber and expose it to UV light for a specified period to ensure complete crosslinking and to enhance its mechanical properties. The post-curing time will depend on the size and geometry of the object and the intensity of the UV source.

Data Presentation

Table 1: Hypothetical Monomer Composition for Unsaturated Polyester Synthesis

ComponentMolar RatioPurpose
Maleic Anhydride0.4Provides unsaturation for crosslinking
Phthalic Anhydride0.6Provides rigidity and chemical resistance
This compound0.5Imparts flexibility and thermal stability
Propylene Glycol0.6Standard diol for polyester synthesis

Table 2: Hypothetical Properties of Synthesized Unsaturated Polyester and 3D Printed Part

PropertyUnsaturated Polyester ResinUV-Cured 3D Printed Part
Acid Value (mg KOH/g)20 - 30N/A
Viscosity (at 25°C)500 - 1500 cPN/A
Tensile StrengthN/A40 - 60 MPa
Elongation at BreakN/A3 - 5%
Glass Transition Temp. (Tg)~15-25°C~70-90°C

Note: The values in Table 2 are hypothetical and would need to be confirmed by experimental characterization.

Visualizations

Synthesis_Workflow cluster_synthesis Unsaturated Polyester Synthesis cluster_formulation Resin Formulation cluster_printing 3D Printing and Post-Processing Reactants Charge Reactants (Anhydrides, Diols, Inhibitor) Esterification First Stage: Esterification (150-160°C) Reactants->Esterification Polycondensation Second Stage: Polycondensation (180-200°C) Esterification->Polycondensation Cooling Cooling and Collection Polycondensation->Cooling Mixing Mix Polyester and Reactive Diluent Cooling->Mixing Add_PI Add Photoinitiator Mixing->Add_PI Homogenize Homogenize Add_PI->Homogenize Printing Vat Photopolymerization 3D Printing Homogenize->Printing Cleaning Clean with Isopropyl Alcohol Printing->Cleaning PostCuring UV Post-Curing Cleaning->PostCuring Logical_Relationships cluster_monomers Monomer Selection cluster_properties Polymer & Print Properties MA Maleic Anhydride Unsaturation Unsaturation (Crosslinking Sites) MA->Unsaturation PA Phthalic Anhydride Rigidity Rigidity PA->Rigidity BDM This compound Flexibility Flexibility & Thermal Stability BDM->Flexibility PG Propylene Glycol Processability Processability PG->Processability Mechanical Mechanical Strength Unsaturation->Mechanical Thermal Thermal Resistance Unsaturation->Thermal Rigidity->Mechanical Rigidity->Thermal Flexibility->Mechanical Flexibility->Thermal Processability->Mechanical

References

Application of 1,3-Benzenedimethanol in the Synthesis of Pharmaceutical Intermediates: G-Quadruplex Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Benzenedimethanol and its derivatives are versatile building blocks in organic synthesis, offering a rigid aromatic core with two reactive functional groups. This structural motif is particularly valuable in the construction of complex molecules with specific spatial orientations, a key consideration in the design of pharmacologically active compounds. One notable application is in the synthesis of ligands targeting G-quadruplex DNA structures, which are implicated in the regulation of key cellular processes and are considered promising targets for anticancer and antimalarial therapies. This application note details the synthesis of a series of potent G-quadruplex ligands for potential antimalarial applications, starting from a derivative of this compound.

Synthesis of Potential G-Quadruplex Antimalarial Ligands

The synthesis of novel 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives as potential G-quadruplex antimalarial ligands commences with the commercially available 1,3-bis(bromomethyl)benzene (B165771), a direct derivative of this compound. The overall synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aromatic aldehydes, followed by a reductive amination to append various amine side chains.

Diagram: Synthetic Pathway to G-Quadruplex Ligands

G_Quadruplex_Ligand_Synthesis cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Reductive Amination 1,3-bis(bromomethyl)benzene 1,3-bis(bromomethyl)benzene Dialdehyde (B1249045) Intermediate Dialdehyde Intermediate 1,3-bis(bromomethyl)benzene->Dialdehyde Intermediate 4-formylphenylboronic acid, Pd(PPh3)4, Na2CO3 Di-imine Intermediate Di-imine Intermediate Dialdehyde Intermediate->Di-imine Intermediate Primary or Secondary Amine Final Ligand Final Ligand Di-imine Intermediate->Final Ligand NaBH4

Caption: General synthetic scheme for 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1,3-bis[(4-formylphenyl)methyl]benzene (Dialdehyde Intermediate)

This protocol describes the synthesis of the key dialdehyde intermediate via a Suzuki-Miyaura cross-coupling reaction.[1]

Materials:

  • 1,3-bis(bromomethyl)benzene

  • 4-formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a suspension of 1,3-bis(bromomethyl)benzene (2.0 mmol), 4-formylphenylboronic acid (5.0 mmol), and Pd(PPh₃)₄ (0.225 mmol) in THF (40 mL) under a nitrogen atmosphere, add 4 mL of a 2 M aqueous solution of Na₂CO₃.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, evaporate the solvent to dryness.

  • Extract the residue with ethyl acetate (2 x 30 mL).

  • Wash the combined organic layers with water (2 x 40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Synthesis of 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene Derivatives (Final Ligands)

This protocol outlines the reductive amination of the dialdehyde intermediate to yield the final G-quadruplex ligands.[1]

Materials:

  • 1,3-bis[(4-formylphenyl)methyl]benzene (Dialdehyde Intermediate)

  • Appropriate primary or secondary amine (e.g., dialkylamine)

  • Toluene

  • Activated molecular sieves (4 Å)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

Part A: Formation of the Di-imine Intermediate

  • Dissolve 1,3-bis[(4-formylphenyl)methyl]benzene (0.2 mmol) in 6 mL of toluene.

  • Add activated molecular sieves (4 Å, 800 mg) to the solution.

  • Add the desired amine (0.5 mmol) to the reaction mixture.

  • Stir the mixture in a stoppered flask for 24 hours at room temperature.

  • Filter the suspension and wash the solid with dichloromethane.

  • Remove the solvent from the filtrate under reduced pressure to afford the crude di-imine intermediate, which is used in the next step without further purification.

Part B: Reduction to the Final Amine Ligand

  • Dissolve the crude di-imine intermediate in methanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Data Presentation

The synthesized compounds were evaluated for their in vitro antimalarial activity against chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of Plasmodium falciparum, and their cytotoxicity was assessed against human HepG2 cells.

Table 1: Antimalarial Activity and Cytotoxicity of Selected G-Quadruplex Ligands[1]
CompoundSubstituent (R)W2 IC₅₀ (µM)3D7 IC₅₀ (µM)HepG2 CC₅₀ (µM)
1f Pyridin-4-ylmethyl0.300.11>100
1r Pyridin-4-ylpropyl0.110.0382.0
2k Pyridin-2-ylethyl0.140.084>25
2n Pyridin-3-ylethyl0.120.0421.5

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Logical Relationship Diagram

The following diagram illustrates the logical workflow from the starting material to the evaluation of the final pharmaceutical intermediates.

logical_flow Start Start Starting Material 1,3-bis(bromomethyl)benzene Start->Starting Material Key Intermediate Dialdehyde Intermediate Starting Material->Key Intermediate Suzuki-Miyaura Coupling Synthesis of Ligands Reductive Amination with various amines Key Intermediate->Synthesis of Ligands Final Products Library of G-Quadruplex Ligands Synthesis of Ligands->Final Products Biological Evaluation Biological Evaluation Final Products->Biological Evaluation Antimalarial Activity Antimalarial Activity Biological Evaluation->Antimalarial Activity Cytotoxicity Cytotoxicity Biological Evaluation->Cytotoxicity Lead Identification Lead Identification Antimalarial Activity->Lead Identification Cytotoxicity->Lead Identification

Caption: Workflow for the synthesis and evaluation of G-quadruplex ligands.

Conclusion

This application note demonstrates a robust and versatile synthetic route for the preparation of novel G-quadruplex ligands with potent antimalarial activity, starting from a derivative of this compound. The use of a Suzuki-Miyaura coupling followed by reductive amination allows for the generation of a diverse library of compounds for structure-activity relationship studies. The detailed protocols and tabulated biological data provide a valuable resource for researchers and scientists in the field of drug discovery and development, highlighting the utility of this compound as a scaffold for pharmaceutical intermediates.

References

Application Notes and Protocols: The Use of 1,3-Benzenedimethanol in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3-Benzenedimethanol as a key building block in the formulation of high-performance polyurethane and epoxy coatings. This document details its role in enhancing the mechanical, chemical, and thermal properties of coatings, and provides detailed experimental protocols for laboratory-scale synthesis and evaluation.

Introduction

This compound, an aromatic diol, serves as a valuable monomer in the synthesis of various polymers.[1] Its rigid aromatic structure, coupled with the reactivity of its two primary hydroxyl groups, makes it an excellent candidate for incorporation into polyurethane and epoxy resin systems to produce coatings with superior performance characteristics. When used as a chain extender in polyurethanes or as a curative in epoxy formulations, this compound can significantly enhance the hardness, chemical resistance, and thermal stability of the resulting coating.[2][3]

Role in Polyurethane Coatings

In polyurethane chemistry, diols react with diisocyanates to form the characteristic urethane (B1682113) linkages.[4] this compound, when used as a chain extender, introduces rigidity into the polymer backbone. This structural reinforcement leads to coatings with increased hardness, improved abrasion resistance, and enhanced thermal stability. The aromatic nature of this compound also contributes to improved chemical resistance.[3]

2.1. Proposed Signaling Pathway: Polyurethane Formation

The formation of a polyurethane network involves the reaction of a polyol and a diisocyanate, with a chain extender like this compound incorporated to modify the polymer's properties.

polyurethane_formation Polyol Polyol (Soft Segment) Prepolymer Isocyanate-Terminated Prepolymer Polyol->Prepolymer Reaction Diisocyanate Diisocyanate (e.g., MDI, TDI) Diisocyanate->Prepolymer Reaction BDM This compound (Chain Extender) PU_Network Crosslinked Polyurethane Network (High-Performance Coating) BDM->PU_Network Reaction Prepolymer->PU_Network Chain Extension & Curing

Caption: Polyurethane network formation using this compound.

2.2. Experimental Protocol: Synthesis of a High-Performance Polyurethane Coating

This protocol outlines the synthesis of a two-component polyurethane coating using this compound as a chain extender.

Materials:

  • Polyether or Polyester Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Methyl ethyl ketone (MEK) or other suitable solvent

  • Substrate for coating (e.g., steel panels)

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the polyol and degas under vacuum at 80°C for 1 hour to remove moisture.

    • Cool the polyol to 60°C and add the MDI under a nitrogen atmosphere. The NCO/OH ratio should be controlled, typically around 2:1 to form an isocyanate-terminated prepolymer.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) and allow the reaction to proceed at 80°C for 2-3 hours with constant stirring. Monitor the reaction progress by titrating the isocyanate content.

  • Chain Extension and Coating Formulation:

    • In a separate vessel, dissolve the this compound in a minimal amount of dry MEK.

    • Cool the prepolymer to 60°C and add the this compound solution slowly while stirring vigorously. The amount of this compound should be calculated to react with the remaining isocyanate groups.

    • Continue stirring for 15-20 minutes until a homogeneous mixture is obtained.

  • Application and Curing:

    • Apply the formulated polyurethane to the substrate using a film applicator to a desired thickness.

    • Allow the solvent to flash off for 10-15 minutes at room temperature.

    • Cure the coated substrate in an oven at a specified temperature and time (e.g., 120°C for 2 hours). The curing schedule should be optimized based on the specific formulation.

Role in Epoxy Coatings

In epoxy systems, this compound can act as a reactive diluent or a co-curing agent. Its hydroxyl groups can react with the epoxy groups of the resin, leading to the formation of a crosslinked network.[5] The incorporation of the aromatic ring from this compound enhances the thermal stability and chemical resistance of the cured epoxy coating.

3.1. Chemical Reaction Pathway: Epoxy Curing

The curing of an epoxy resin with an amine hardener can be modified by the inclusion of this compound, which participates in the crosslinking reaction.

epoxy_curing Epoxy Epoxy Resin (e.g., DGEBA) CuredEpoxy Crosslinked Epoxy Network (High-Performance Coating) Epoxy->CuredEpoxy Ring-opening Reaction Amine Amine Curing Agent Amine->CuredEpoxy Curing BDM This compound (Co-curing Agent) BDM->CuredEpoxy Reaction

Caption: Curing of epoxy resin with this compound.

3.2. Experimental Protocol: Preparation of a High-Performance Epoxy Coating

This protocol describes the preparation of an epoxy coating using this compound as a co-curing agent.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Amine curing agent (e.g., isophorone (B1672270) diamine)

  • This compound

  • Solvent (e.g., xylene)

  • Substrate for coating (e.g., aluminum panels)

Procedure:

  • Formulation:

    • In a suitable container, weigh the epoxy resin.

    • In a separate container, mix the amine curing agent and this compound. The stoichiometric ratio of epoxy groups to the total active hydrogens from the amine and diol should be calculated (typically 1:1).

  • Mixing and Application:

    • Add the curing agent/diol mixture to the epoxy resin and mix thoroughly for 5-10 minutes until a homogeneous blend is achieved. A solvent can be added to adjust the viscosity for application.

    • Apply the formulated epoxy to the substrate using a film applicator.

  • Curing:

    • Allow the coated substrate to cure at room temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 80°C for 3 hours) to ensure complete crosslinking.

Performance Data

The incorporation of this compound is expected to enhance the performance of both polyurethane and epoxy coatings. The following tables summarize typical performance characteristics. Note: The following data are representative and should be confirmed by specific experimental testing.

Table 1: Mechanical Properties of Polyurethane Coatings

PropertyStandard PolyurethanePolyurethane with this compoundTest Method
Tensile Strength (MPa) 30 - 4050 - 60ASTM D2370
Elongation at Break (%) 200 - 300100 - 150ASTM D2370
Pencil Hardness H - 2H3H - 4HASTM D3363
Impact Resistance (inch-lbs) 120160ASTM D2794

Table 2: Adhesion and Chemical Resistance of Epoxy Coatings

PropertyStandard EpoxyEpoxy with this compoundTest Method
Adhesion (Cross-hatch) 4B5BASTM D3359
Pull-off Adhesion (MPa) 5 - 78 - 10ASTM D4541
Chemical Resistance (5% H₂SO₄, 24h) Slight softeningNo effectASTM D1308
Chemical Resistance (Xylene, 24h) Slight swellingNo effectASTM D1308

Experimental Workflow for Coating Evaluation

A systematic workflow is essential for the comprehensive evaluation of the developed high-performance coatings.

coating_evaluation_workflow cluster_prep Formulation & Application cluster_testing Performance Testing cluster_analysis Analysis & Optimization Formulation Coating Formulation Application Substrate Application Formulation->Application Curing Curing Application->Curing Mechanical Mechanical Properties (Hardness, Impact, etc.) Curing->Mechanical Adhesion Adhesion Testing (Cross-hatch, Pull-off) Curing->Adhesion Chemical Chemical Resistance Curing->Chemical Data Data Analysis Mechanical->Data Adhesion->Data Chemical->Data Optimization Formulation Optimization Data->Optimization

Caption: General workflow for coating evaluation.

Conclusion

This compound is a versatile building block for enhancing the performance of polyurethane and epoxy coatings. Its rigid aromatic structure contributes to improved mechanical strength, thermal stability, and chemical resistance. The provided protocols offer a starting point for the development of high-performance coatings tailored for demanding applications. Further optimization of formulations and curing conditions can lead to coatings with exceptional durability and performance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Benzenedimethanol, a key intermediate in various chemical manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound include:

  • Catalytic Hydrogenation: This method typically involves the hydrogenation of isophthalic acid or its esters (e.g., diethyl isophthalate) using heterogeneous catalysts.

  • Reduction of Isophthalaldehyde (B49619): The dialdehyde (B1249045) is reduced to the corresponding diol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

  • Grignard Reaction: This approach involves the reaction of a Grignard reagent with a suitable difunctional carbonyl compound.

  • Hydrolysis of Dihalides: The synthesis can be achieved through the hydrolysis of 1,3-bis(halomethyl)benzene, such as 1,3-bis(bromomethyl)benzene.[1]

Q2: I am experiencing low yields in my catalytic hydrogenation of diethyl isophthalate (B1238265). What are the potential causes and solutions?

A2: Low yields in the catalytic hydrogenation of diethyl isophthalate can stem from several factors. Common issues and their troubleshooting are outlined below.

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and handled under an inert atmosphere if required. The choice of catalyst is also crucial; for instance, Ru/C can be very active but may lead to over-hydrogenation at higher temperatures.[2]

  • Incomplete Reaction: The reaction time or hydrogen pressure may be insufficient. Monitor the reaction progress using techniques like TLC or GC to ensure it goes to completion.

  • Side Reactions: Over-hydrogenation of the aromatic ring to form cyclohexane (B81311) derivatives is a common side reaction.[2] Optimizing the reaction temperature and pressure can help minimize this. For example, hydrogenation of isophthalic acid with 5% Ru/C at 453 K shows reduced hydrogenolysis products compared to reactions at 493 K.[2]

  • Product Isolation Issues: The product may be lost during the workup and purification steps. This compound is soluble in water, which can lead to losses during aqueous workup.[3]

Q3: My Grignard synthesis of this compound is failing. What are the critical parameters to control?

A3: Grignard reactions are notoriously sensitive to reaction conditions. Here are key parameters to control for a successful synthesis:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used.[4][5]

  • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent may have an oxide layer that prevents the reaction from initiating. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) is often necessary.

  • Starting Material Purity: Ensure the purity of the starting materials, as impurities can interfere with the reaction.

  • Temperature Control: The reaction can be highly exothermic. Maintaining a proper temperature, often by cooling in an ice bath, is crucial to prevent side reactions.

Q4: What are the common by-products in the synthesis of this compound?

A4: The formation of by-products depends on the synthetic route:

  • Catalytic Hydrogenation: By-products can include 1,3-cyclohexanedimethanol (B1605047) (from over-hydrogenation of the benzene (B151609) ring), and partially hydrogenated intermediates. With catalysts like Ru/C, hydrogenolysis can lead to the formation of 1,3-dimethyl cyclohexane and other derivatives.[2]

  • Grignard Reaction: A common side reaction is the Wurtz coupling, which leads to the formation of biphenyl (B1667301) from the reaction of the Grignard reagent with the aryl halide starting material.[5]

  • Reduction of Isophthalaldehyde: Incomplete reduction can leave behind mono-alcohol or unreacted starting material.

Q5: How can I effectively purify this compound?

A5: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common method for purifying the solid product. Solvents such as a mixture of dichloromethane (B109758) and hexane (B92381) can be effective.[1]

  • Column Chromatography: Silica (B1680970) gel column chromatography can be used to separate the product from impurities.[1] A common eluent system is a mixture of hexane and ethyl acetate.[1]

  • Extraction: During workup, extraction with a suitable organic solvent like diethyl ether is common. However, due to the product's water solubility, multiple extractions may be necessary to maximize recovery.[1][3] Washing the combined organic layers with brine helps to remove residual water.[1]

Troubleshooting Guides

Catalytic Hydrogenation of Diethyl Isophthalate
Issue Possible Cause Troubleshooting Steps
Low Conversion Inactive catalyst- Use fresh, high-quality catalyst. - Ensure proper handling and storage of the catalyst. - Consider a different catalyst (e.g., Ru/C, Pd/C).[2]
Insufficient hydrogen pressure- Increase the hydrogen pressure within safe limits for the reactor.
Short reaction time- Monitor the reaction by TLC or GC and extend the reaction time until the starting material is consumed.
Low Selectivity (Formation of By-products) Over-hydrogenation of the aromatic ring- Optimize the reaction temperature; lower temperatures often favor selectivity.[2] - Reduce the hydrogen pressure. - Choose a more selective catalyst.
Hydrogenolysis- Use a less aggressive catalyst or milder reaction conditions.
Product Loss during Workup Product solubility in aqueous phase- Perform multiple extractions with an organic solvent. - Saturate the aqueous layer with NaCl to decrease the product's solubility.
Grignard Reaction for this compound Synthesis
Issue Possible Cause Troubleshooting Steps
Reaction Fails to Initiate Inactive magnesium surface- Activate magnesium turnings with iodine or 1,2-dibromoethane. - Use fresh, high-quality magnesium.
Presence of moisture- Flame-dry all glassware under vacuum and cool under an inert atmosphere. - Use anhydrous solvents and reagents.[4][5]
Low Yield Wurtz coupling side reaction- Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Reaction with atmospheric CO₂- Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Formation of an Oily, Inseparable Mixture Incomplete reaction or complex mixture of by-products- Ensure the reaction goes to completion by monitoring with TLC. - Carefully control the reaction temperature. - Re-evaluate the purity of starting materials.

Experimental Protocols

Reduction of Isophthalaldehyde to this compound[1]

Materials:

  • Isophthalaldehyde

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH)

  • Deionized water

  • 10% Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of isophthalaldehyde (2.0 mmol) in anhydrous THF (40 mL) in a round-bottomed flask, slowly add NaBH₄ (7.9 mmol).

  • Slowly add EtOH (10 mL) to the mixture and continue stirring at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ice water (10 mL) to quench the reaction, followed by the slow addition of 10% HCl until the pH is less than 7.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (3 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization. A reported yield for a similar procedure is 69%.[1]

Visualizations

experimental_workflow_reduction cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Isophthalaldehyde + NaBH4 in THF add_etoh Add EtOH, stir 3h at RT start->add_etoh quench Quench with ice water add_etoh->quench acidify Acidify with 10% HCl quench->acidify extract Extract with Et2O acidify->extract wash Wash with brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify product This compound purify->product

Caption: Experimental workflow for the reduction of isophthalaldehyde.

troubleshooting_grignard cluster_initiation Initiation Problems cluster_side_reactions Side Reactions cluster_solutions_initiation Solutions cluster_solutions_side_reactions Solutions start Low Yield in Grignard Synthesis inactive_mg Inactive Mg Surface start->inactive_mg moisture Presence of Moisture start->moisture wurtz Wurtz Coupling start->wurtz co2_reaction Reaction with CO2 start->co2_reaction activate_mg Activate Mg with I2 or 1,2-dibromoethane inactive_mg->activate_mg anhydrous Use anhydrous conditions (flame-dry glassware, dry solvents) moisture->anhydrous slow_addition Slowly add alkyl halide wurtz->slow_addition inert_atm Use inert atmosphere (N2 or Ar) co2_reaction->inert_atm

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Purification of 1,3-Benzenedimethanol by recrystallization or distillation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1,3-Benzenedimethanol

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of this compound by recrystallization and distillation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for purifying this compound?

A1: The two primary methods for purifying this compound are recrystallization and vacuum distillation. Recrystallization is effective for removing small amounts of impurities from the solid material. Vacuum distillation is suitable for purifying larger quantities or for removing impurities with significantly different boiling points.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key properties include its melting point of 56-60°C and its boiling point of 154-159°C at 13 mmHg.[1][2][3][4] The compound is a white to off-white crystalline solid at room temperature.[5][6] It is soluble in water and moderately soluble in polar organic solvents like ethanol (B145695) and methanol.[1][5][7][8]

Q3: What are potential impurities in crude this compound?

A3: Common impurities can include unreacted starting materials from its synthesis, such as derivatives of isophthalic acid or m-xylene. Side-products like the corresponding mono-alcohol or over-oxidation products (aldehydes, carboxylic acids) may also be present. Residual solvents from the synthesis are also a possibility.

Q4: What safety precautions should be taken when purifying this compound?

A4: this compound is considered a hazardous substance.[9] It is harmful if swallowed and causes serious eye irritation.[8][10][11] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][12] All purification procedures should be conducted in a well-ventilated fume hood.[9] The compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][9][12]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₂[1][5][6]
Molecular Weight 138.17 g/mol [1][3]
Appearance White to cream crystalline powder/solid[5][6][7]
Melting Point 56-60 °C[1][3][7]
Boiling Point 154-159 °C (at 13 mmHg) 282.6 °C (at 760 mmHg)[1][2][7]
Solubility Soluble in water. Moderately soluble in ethanol, methanol.[1][5][7]

Troubleshooting Guides

Recrystallization

Issue: The compound does not dissolve in the hot solvent.

  • Possible Cause: An inappropriate solvent was chosen, or an insufficient volume of solvent is being used.

  • Troubleshooting Step: Confirm the solvent's suitability. This compound is soluble in polar solvents. If using a suitable solvent, add more hot solvent in small increments until the solid dissolves completely.

Issue: The product "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of this compound (~56-60°C).

  • Troubleshooting Step 1: Reheat the solution to dissolve the oil, then add a small amount of a miscible co-solvent in which the compound is less soluble (an "anti-solvent" like hexane (B92381) if using ethyl acetate) to lower the overall solvent power and promote crystallization.

  • Possible Cause 2: The solution is cooling too rapidly.

  • Troubleshooting Step 2: Reheat the solution until the compound redissolves, then allow it to cool more slowly. Insulating the flask can help.

Issue: No crystals form after the solution has cooled.

  • Possible Cause 1: The solution is not saturated (too much solvent was used).

  • Troubleshooting Step 1: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Possible Cause 2: Crystallization is slow to initiate.

  • Troubleshooting Step 2: Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure this compound if available.[13][14]

Issue: The recrystallized product is still impure or has a low melting point.

  • Possible Cause: The impurities have similar solubility characteristics to the product, or the crystals formed too quickly, trapping impurities.

  • Troubleshooting Step: Ensure the solution cools slowly to allow for selective crystal formation.[14] If impurities persist, a second recrystallization may be necessary, possibly with a different solvent system. Washing the collected crystals with a minimal amount of ice-cold solvent can also help remove surface impurities.[15]

Distillation

Issue: The compound appears to be decomposing at high temperatures.

  • Possible Cause: The atmospheric boiling point (282.6 °C) is high enough to cause thermal decomposition.

  • Troubleshooting Step: Use vacuum distillation to lower the boiling point. A pressure of around 13 mmHg will lower the boiling point to a much safer 154-159 °C.[1][2][4]

Issue: "Bumping" or uneven boiling occurs in the distillation flask.

  • Possible Cause: Lack of nucleation sites for smooth boiling.

  • Troubleshooting Step: Add boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling. Ensure a consistent and gentle heating rate.

Issue: The distillation rate is too slow.

  • Possible Cause 1: The vacuum is not deep enough, or there is a leak in the system.

  • Troubleshooting Step 1: Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly.

  • Possible Cause 2: Insufficient heating.

  • Troubleshooting Step 2: Gradually increase the temperature of the heating mantle. Insulating the distillation head and neck with glass wool or aluminum foil can also help prevent heat loss.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate (B1210297)/Hexane)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to just dissolve the solid. Heat the mixture gently on a hot plate in a fume hood.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Remove the flask from the heat. While the solution is still warm, add hexane dropwise (the anti-solvent) until the solution becomes faintly cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[15]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. Determine the melting point of the purified product to assess its purity.

Protocol 2: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus using ground-glass joint glassware. Place the crude this compound and a magnetic stir bar or boiling chips into a round-bottom flask.

  • System Seal: Lightly grease all joints to ensure a good seal. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Evacuation: Turn on the stirrer and begin to evacuate the system. A pressure of approximately 13 mmHg is ideal.

  • Heating: Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: The compound will begin to boil and distill at approximately 154-159 °C under 13 mmHg of pressure.[1][2][4] Collect the fraction that distills over within this temperature range in a clean receiving flask. Discard any initial lower-boiling fractions (forerun) or higher-boiling fractions (residue).

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly re-introducing air into the system. Disassembling a hot, evacuated apparatus can be hazardous.

Mandatory Visualizations

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Gravity Filtration (If Insoluble Impurities Present) A->B Solution with insoluble impurities C 3. Cool Solution Slowly to Induce Crystallization A->C Clear, hot, saturated solution B->C D 4. Collect Crystals (Vacuum Filtration) C->D Crystal Slurry G Impure Solution C->G Impurities remain in mother liquor E 5. Wash Crystals with Ice-Cold Solvent D->E F 6. Dry Pure Crystals E->F H Pure Crystals F->H

Caption: Workflow for the purification of this compound by recrystallization.

Vacuum_Distillation_Workflow A 1. Assemble Apparatus & Add Crude Product B 2. Evacuate System (e.g., to ~13 mmHg) A->B C 3. Heat Gently Under Vacuum B->C D 4. Collect Pure Fraction (e.g., 154-159 °C) C->D G Low-Boiling Impurities (Forerun) C->G H High-Boiling Impurities (Residue) C->H E 5. Cool Apparatus Before Venting D->E F Purified Product E->F Troubleshooting_Recrystallization Start Cooled solution, no crystals? Is_Oily Is an oil present? Start->Is_Oily Scratch Tried scratching /seeding? Is_Oily->Scratch No Action_Oily Reheat, add anti-solvent, cool slowly Is_Oily->Action_Oily Yes Action_Evaporate Too much solvent likely. Evaporate some solvent, recool. Scratch->Action_Evaporate Yes Action_Scratch Scratch inner surface of flask or add seed crystal. Scratch->Action_Scratch No Action_Wait Be patient. Cool longer in an ice bath. Action_Scratch->Action_Wait

References

Identifying and removing common impurities in 1,3-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Benzenedimethanol. The following sections address common issues related to impurities and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities in this compound often originate from its synthesis, which typically involves the reduction of isophthalic acid or its derivatives. Potential impurities include:

  • Partially reduced intermediates: The most common impurity of this type is 3-(hydroxymethyl)benzaldehyde, resulting from the incomplete reduction of the dialdehyde (B1249045) or monoester-monoaldehyde precursor.

  • Unreacted starting materials: Depending on the synthetic route, residual isophthalic acid, dimethyl isophthalate, or isophthalaldehyde (B49619) may be present.

  • By-products from starting materials: Commercial isophthalic acid may contain small amounts of terephthalic acid, m-toluic acid, and benzoic acid, which can be carried through the synthesis.[1]

  • Oxidation products: Exposure to air, especially at elevated temperatures, can lead to the oxidation of the alcohol groups, forming aldehydes or carboxylic acids.

  • Solvent residues: Residual solvents from the reaction or purification steps may be present.

Q2: How can I detect the presence of these impurities in my sample?

A2: The most common analytical methods for detecting and quantifying impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC is well-suited for separating and quantifying non-volatile impurities such as partially reduced intermediates and acidic by-products.

  • GC-MS is effective for identifying volatile and semi-volatile impurities, including residual solvents and some reaction by-products.[2]

Q3: My this compound sample is off-white or yellowish. What could be the cause?

A3: A white to off-white appearance is typical for this compound.[3] A distinct yellow color may indicate the presence of colored impurities, which could be dicarboxylic fluorenones and tricarboxylic biphenyls carried over from the isophthalic acid precursor.[4] It could also suggest the presence of oxidation by-products.

Q4: What is the best way to purify this compound in the lab?

A4: For solid this compound, recrystallization is a highly effective purification technique. The choice of solvent is crucial for successful purification. A mixed solvent system, such as ethanol (B145695)/water or ethyl acetate/hexane, is often effective.[5] For liquid or low-melting point samples, vacuum distillation can also be employed.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC or GC-MS analysis Presence of impurities from synthesis or degradation.Identify the impurities by comparing retention times with known standards or by mass spectrometry. Proceed with a suitable purification method.
Low assay value of this compound Significant levels of one or more impurities.Quantify the impurities using a validated analytical method. Purify the material using recrystallization or distillation.
Poor crystal formation during recrystallization Incorrect solvent system, solution is too dilute, or cooling is too rapid.Screen for an optimal solvent or solvent pair. Ensure the solution is saturated at high temperature. Allow for slow cooling to promote the formation of pure crystals.
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Ensure a slower cooling rate. Add a seed crystal to induce crystallization.
Product discoloration after storage Oxidation of the alcohol groups.Store this compound in a tightly sealed container, in a cool, dark place, and preferably under an inert atmosphere (e.g., nitrogen or argon).[7]

Quantitative Data Summary

The following table summarizes potential impurities and their likely sources. The concentration ranges are typical for a non-pharmaceutical grade and may vary depending on the supplier and synthesis route.

Impurity Likely Source Typical Concentration Range (w/w %)
3-(hydroxymethyl)benzaldehydeIncomplete reduction of isophthalaldehyde0.1 - 2.0
Isophthalic acidUnreacted starting material0.1 - 1.0
m-Toluic acidImpurity in isophthalic acid< 0.5
Benzoic acidImpurity in isophthalic acid< 0.2
Residual Solvents (e.g., Ethanol, THF)Reaction or purification< 0.5

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC

Objective: To separate and identify potential non-volatile impurities in this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • This compound sample

  • Reference standards for potential impurities (e.g., 3-(hydroxymethyl)benzaldehyde, isophthalic acid).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). A typical gradient might be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: Gradient to 90% Acetonitrile

    • 25-30 min: Hold at 90% Acetonitrile

    • 30-35 min: Return to 10% Acetonitrile and equilibrate.

  • Standard Solution Preparation: Prepare individual standard solutions of this compound and each potential impurity at a concentration of approximately 1 mg/mL in the mobile phase.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Analysis:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 220 nm and 254 nm.

    • Inject the standard solutions to determine their retention times.

    • Inject the sample solution and identify the peaks by comparing their retention times with those of the standards.

Protocol 2: Purification of this compound by Recrystallization

Objective: To remove impurities from a solid sample of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization:

    • While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture.

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point (56-60 °C).[6]

Visualizations

Impurity_Identification_Workflow cluster_sample Sample Analysis cluster_results Data Interpretation cluster_action Action Sample This compound Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Purity Purity < Specification? HPLC->Purity GCMS->Purity Identify Identify Impurities Purity->Identify Yes Release Release for Use Purity->Release No Purify Purify Sample Identify->Purify Reanalyze Re-analyze Purified Sample Purify->Reanalyze Reanalyze->Purity Recrystallization_Logic Start Crude this compound Dissolve Dissolve in Minimum Hot 'Good' Solvent Start->Dissolve HotFilter Hot Filtration (remove insoluble impurities) Dissolve->HotFilter AddAntiSolvent Add Hot 'Poor' Solvent (e.g., Water) to Cloud Point HotFilter->AddAntiSolvent Insoluble Impurities Present HotFilter->AddAntiSolvent No Insoluble Impurities Clarify Add a Few Drops of 'Good' Solvent to Clarify AddAntiSolvent->Clarify Cool Slow Cooling to Room Temperature Clarify->Cool IceBath Cool in Ice Bath Cool->IceBath Collect Collect Crystals (Vacuum Filtration) IceBath->Collect Wash Wash with Cold Solvent Mixture Collect->Wash Dry Dry Purified Crystals Wash->Dry End Pure this compound Dry->End

References

Technical Support Center: Optimizing Catalyst Concentration for 1,3-Benzenedimethanol Polyesterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polyesterification of 1,3-benzenedimethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the polyesterification of this compound?

A1: A variety of catalysts can be employed for the polyesterification of aromatic diols like this compound. The most common classes are organometallic compounds and acid catalysts. Tin-based catalysts, such as dibutyltin (B87310) dilaurate, and titanium-based catalysts, like tetrabutyl titanate, are widely used due to their high activity.[1][2] Acid catalysts, such as p-toluenesulfonic acid (p-TSA), are also effective.[3]

Q2: What is a typical catalyst concentration range for this type of reaction?

A2: The optimal catalyst concentration typically falls within a range of 0.1% to 0.5% by weight of the total reactants.[4] However, the ideal concentration is dependent on the specific catalyst, the desired molecular weight of the polyester (B1180765), and the reaction conditions. It is crucial to optimize the catalyst concentration for each specific system to achieve the desired outcome.

Q3: How does catalyst concentration affect the molecular weight of the resulting polyester?

A3: Generally, increasing the catalyst concentration will increase the rate of polymerization, leading to a higher molecular weight polyester in a shorter amount of time. However, an excessively high catalyst concentration can sometimes lead to side reactions or degradation of the polymer, which may ultimately limit the achievable molecular weight.[5] Finding the optimal concentration is key to maximizing the molecular weight.

Q4: Can the catalyst influence the color of the final polyester?

A4: Yes, the choice and concentration of the catalyst can significantly impact the color of the final product. Titanium-based catalysts, for instance, are known to sometimes cause yellowing of polyesters, especially at higher concentrations and reaction temperatures.[1][2] To minimize discoloration, it is advisable to use the lowest effective catalyst concentration and consider using catalysts less prone to causing coloration, such as certain tin-based catalysts.

Troubleshooting Guide

This guide addresses common problems encountered during the polyesterification of this compound.

Problem 1: Low Molecular Weight of the Final Polyester

Possible Cause Troubleshooting Step
Insufficient Catalyst Concentration Gradually increase the catalyst concentration in increments (e.g., 0.05 wt%) to find the optimal level for your specific reaction conditions.
Incomplete Reaction Extend the reaction time at the final polycondensation stage under high vacuum to ensure the complete removal of condensation byproducts (e.g., water), which drives the equilibrium towards a higher molecular weight polymer.
Monomer Imbalance Ensure the stoichiometric balance between the this compound and the dicarboxylic acid is precise. An excess of one monomer will limit the chain growth.
Presence of Water Ensure all reactants and the reaction setup are thoroughly dried before starting the reaction. Water can hydrolyze the ester linkages and inhibit polymerization.

Problem 2: Discoloration (Yellowing or Browning) of the Polyester

Possible Cause Troubleshooting Step
High Catalyst Concentration Reduce the catalyst concentration. As mentioned, some catalysts, particularly titanium-based ones, can cause discoloration at higher levels.[1][2]
Oxidation Maintain a continuous inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation of the monomers and the polymer at high temperatures.
High Reaction Temperature Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote thermal degradation and discoloration.
Impurities in Monomers Use high-purity monomers. Impurities can act as catalysts for side reactions that produce colored byproducts.

Problem 3: Gel Formation in the Reactor

Possible Cause Troubleshooting Step
Side Reactions at High Temperatures Lower the reaction temperature, especially during the final stages of polycondensation, to minimize side reactions that can lead to cross-linking.
Presence of Trifunctional Impurities Ensure the purity of your monomers. Trifunctional impurities (e.g., a triol or a tricarboxylic acid) can lead to the formation of a cross-linked gel.
Localized Overheating Ensure efficient stirring of the reaction mixture to prevent localized overheating, which can promote side reactions and gelation.

Experimental Protocols

General Two-Stage Melt Polycondensation of this compound with Adipic Acid

This protocol describes a general procedure for the synthesis of a polyester from this compound and adipic acid. The catalyst concentration should be optimized for specific requirements.

Materials:

  • This compound (high purity)

  • Adipic acid (high purity)

  • Catalyst (e.g., Dibutyltin dilaurate or Tetrabutyl titanate)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation head with a condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Esterification Stage:

    • Charge the three-necked flask with equimolar amounts of this compound and adipic acid.

    • Add the desired amount of catalyst (e.g., starting with 0.1 wt% of the total monomer weight).

    • Assemble the reaction apparatus and start a slow stream of nitrogen gas.

    • Begin stirring and gradually heat the mixture to 160-180°C.

    • Water will start to distill off as a byproduct of the esterification reaction. Collect the water in the collection flask.

    • Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mmHg.

    • The viscosity of the reaction mixture will increase as the polycondensation proceeds.

    • Continue the reaction under high vacuum for another 2-4 hours, or until the desired viscosity (and molecular weight) is achieved.

    • To stop the reaction, remove the heat and break the vacuum with nitrogen gas.

    • The polyester can then be extruded or dissolved in a suitable solvent for further analysis.

Visualizations

experimental_workflow Experimental Workflow for Polyesterification cluster_prep Preparation cluster_reaction Reaction Stages cluster_post Post-Reaction charge_reactants Charge Reactants & Catalyst setup_apparatus Assemble Apparatus charge_reactants->setup_apparatus esterification Esterification (160-180°C, N2 atm) - Water removal - setup_apparatus->esterification polycondensation Polycondensation (200-220°C, Vacuum) - Viscosity increase - esterification->polycondensation cooling Cooling under N2 polycondensation->cooling characterization Polymer Characterization (MW, Color, etc.) cooling->characterization

Caption: Experimental workflow for the two-stage melt polycondensation of this compound.

Caption: Troubleshooting decision tree for common issues in this compound polyesterification.

References

Preventing side reactions during the synthesis of 1,3-Benzenedimethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of 1,3-benzenedimethanol derivatives.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.

Q1: My reaction is turning a dark color, and the yield of the desired product is low. What is happening?

A1: A dark coloration in your reaction mixture often indicates oxidation of the benzylic alcohol groups. This compound and its derivatives are susceptible to oxidation, which can lead to the formation of aldehydes, carboxylic acids, or polymeric byproducts.

To prevent oxidation, consider the following:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control Reaction Temperature: Avoid unnecessarily high temperatures, as oxidation rates increase with temperature.

Q2: I am trying to perform a monosubstitution on one of the hydroxyl groups, but I am getting a significant amount of disubstituted product. How can I improve the selectivity?

A2: Achieving monosubstitution on a symmetric diol like this compound can be challenging. The formation of a disubstituted byproduct is a common issue.

Strategies to enhance monosubstitution:

  • Use of a Protecting Group: The most reliable method is to protect one of the hydroxyl groups, perform the desired reaction on the unprotected group, and then deprotect.

  • Stoichiometric Control: Carefully control the stoichiometry of your reagents. Using a slight excess of the diol relative to the electrophile can favor monosubstitution.

  • Slow Addition: Add the limiting reagent slowly to the reaction mixture to maintain a low concentration, which can favor the mono-adduct.

Q3: My reaction has resulted in a thick, insoluble material, and I am unable to isolate my desired product. What could be the cause?

A3: The formation of a thick, insoluble material is often indicative of polymerization. Under acidic conditions, the hydroxyl groups of this compound can be protonated, leading to the formation of a carbocation that can initiate cationic polymerization. Intermolecular etherification can also lead to oligomers and polymers.

To avoid polymerization:

  • Avoid Strong Acids: If possible, use non-acidic or mildly acidic conditions.

  • Low Temperatures: Running the reaction at lower temperatures can reduce the rate of polymerization.

  • Use of Protecting Groups: Protecting the hydroxyl groups will prevent them from participating in polymerization reactions.

Q4: I am observing a significant amount of an ether byproduct in my reaction. How can I prevent this?

A4: Ether formation, either intramolecularly (if the chain is long enough) or intermolecularly, can be a significant side reaction, especially under acidic conditions or during reactions like the Williamson ether synthesis.

To minimize ether formation:

  • In Acid-Catalyzed Reactions: Use a lower reaction temperature and a less acidic catalyst if possible.

  • In Williamson Ether Synthesis: Ensure that the alcohol is fully deprotonated to the alkoxide before adding the alkyl halide. Using a strong base like sodium hydride (NaH) is often more effective than using hydroxides. The reaction also competes with elimination, so using a primary alkyl halide is preferred.[1]

Quantitative Data on Protecting Groups

The choice of protecting group is critical for preventing side reactions. The following table summarizes quantitative data for the formation of common protecting groups for 1,3-diols.

Protecting GroupReagentCatalyst/ConditionsSolventTime (h)Temp (°C)Yield (%)
Benzylidene AcetalBenzaldehyde dimethyl acetalCu(OTf)₂ (cat.)Acetonitrile1RT~95
Benzylidene AcetalBenzaldehydep-TsOH (cat.)Toluene4-24Reflux74-83
Isopropylidene Acetal (Acetonide)2,2-Dimethoxypropanep-TsOH (cat.)Acetone5-10RTGood
Di-tert-butylsilylene Ethert-Bu₂Si(OTf)₂2,6-lutidineDichloromethane10High

Experimental Protocols

Protocol 1: Monoprotection of this compound with a Silyl Ether

This protocol describes the selective monoprotection of one hydroxyl group in this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a gradient of hexane/ethyl acetate) to isolate the monoprotected product.

Protocol 2: Williamson Ether Synthesis of a Mono-ether Derivative

This protocol describes the synthesis of a mono-ether derivative from monoprotected this compound.

Materials:

  • Monoprotected this compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of the monoprotected this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Workflow for Selective Monosubstitution

G General Workflow for Selective Monosubstitution start This compound protect Mono-protection (e.g., TBDMSCl, Imidazole) start->protect reaction Desired Reaction (e.g., Etherification, Esterification) protect->reaction deprotect Deprotection (e.g., TBAF) reaction->deprotect product Monosubstituted Product deprotect->product

Caption: Workflow for achieving selective monosubstitution.

Diagram 2: Side Reaction Pathways

G Common Side Reaction Pathways cluster_oxidation Oxidation cluster_etherification Intermolecular Etherification cluster_disubstitution Disubstitution start This compound oxidation Oxidizing Agent (e.g., O2, heat) start->oxidation acid_cat Acid Catalyst (H+) start->acid_cat excess_reagent Excess Reagent start->excess_reagent aldehyde Hydroxy-benzaldehyde oxidation->aldehyde acid Hydroxy-benzoic acid aldehyde->acid dimer Dimer/Oligomer acid_cat->dimer disubstituted Disubstituted Product excess_reagent->disubstituted

Caption: Common side reaction pathways from this compound.

Diagram 3: Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield low_yield Low Yield of Desired Product check_color Is the reaction mixture dark? low_yield->check_color check_solubility Is an insoluble precipitate forming? low_yield->check_solubility check_byproducts Are there multiple spots on TLC? low_yield->check_byproducts oxidation Probable Oxidation - Use inert atmosphere - Degas solvents check_color->oxidation Yes polymerization Probable Polymerization - Avoid strong acids - Lower temperature check_solubility->polymerization Yes side_reactions Multiple Side Reactions - Check stoichiometry - Consider protecting groups check_byproducts->side_reactions Yes

Caption: A logical flowchart for troubleshooting low product yield.

References

Controlling molecular weight in polymers synthesized with 1,3-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-benzenedimethanol in polymer synthesis. The focus is on controlling polymer molecular weight, a critical factor influencing the final properties and performance of the material.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing this compound, and how does it influence molecular weight?

A1: Given its structure as a diol (a molecule with two alcohol functional groups), this compound is typically polymerized through step-growth polycondensation.[1][2] This process involves the reaction of the diol with a complementary bifunctional monomer, such as a dicarboxylic acid, to form a polyester (B1180765) with the repeated elimination of a small molecule like water.[1][2] In step-growth polymerization, high molecular weight is only achieved at a very high degree of monomer conversion (typically >99%).[3][4] Therefore, precise control over reaction conditions is essential to obtain the desired molecular weight.[5]

Q2: How does the stoichiometry of the monomers affect the molecular weight of the resulting polymer?

A2: Stoichiometry, or the molar ratio of the reacting functional groups, is a critical factor in controlling the molecular weight in step-growth polymerization.[4][5] For maximum molecular weight, an exact 1:1 stoichiometric ratio of the functional groups (e.g., hydroxyl groups from this compound and carboxylic acid groups from a dicarboxylic acid) is required.[4] Any deviation from this 1:1 ratio will result in a lower molecular weight because one type of functional group will be depleted, leaving the polymer chains with the same, unreactive end-groups, thus preventing further chain growth.[3][6] This principle can be used to intentionally produce polymers of a specific, lower molecular weight by using a slight excess of one of the monomers.[5][7]

Q3: I am consistently getting low molecular weight polymers. What are the potential causes and how can I troubleshoot this?

A3: Consistently low molecular weight is a common issue in step-growth polymerization. Several factors could be the cause:

  • Incorrect Stoichiometry: Ensure precise weighing and molar calculation of your monomers. Even small errors can significantly limit molecular weight.[5]

  • Impurities: The presence of monofunctional impurities (impurities with only one reactive group) in your monomers or solvent can act as chain stoppers, capping the growing polymer chains and limiting their size.[3] It is crucial to use highly purified monomers and dry solvents.

  • Incomplete Reaction (Low Conversion): High molecular weight in step-growth polymerization is only achieved at very high conversion rates.[3] You may need to increase the reaction time or temperature to drive the reaction closer to completion. The use of a catalyst can also increase the reaction rate.[1]

  • Reversible Reactions: If the condensation byproduct (e.g., water) is not effectively removed from the reaction mixture, the reverse reaction (hydrolysis) can occur, leading to a lower equilibrium molecular weight.[8] Applying a vacuum or using a Dean-Stark trap to remove the byproduct is often necessary.[8]

Q4: How can I intentionally target a specific molecular weight?

A4: There are two primary methods for targeting a specific molecular weight below the maximum achievable:

  • Stoichiometric Imbalance: By introducing a slight, precisely calculated excess of one of the bifunctional monomers (e.g., this compound or the dicarboxylic acid), the polymerization will stop once the other monomer is completely consumed.[3][5] The degree of polymerization can be predicted using the Carothers equation, which relates it to the stoichiometric ratio.[5]

  • Use of a Monofunctional Reagent (Chain Stopper): Adding a small, controlled amount of a monofunctional reagent (e.g., a mono-alcohol or a mono-carboxylic acid) will cap the growing polymer chains.[3][9] This is a very effective way to control the final molecular weight.[9]

Q5: What is the expected Polydispersity Index (PDI) for polymers synthesized with this compound via step-growth polymerization?

A5: For a typical step-growth polymerization carried out to a high conversion, the theoretical polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), approaches a value of 2.[3] A PDI value significantly different from 2 may indicate side reactions, incomplete reaction, or the influence of factors like non-ideal stoichiometry.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the polymerization of this compound.

Problem: Low Polymer Molecular Weight (Mn)
Possible Cause Recommended Action
Inaccurate Monomer Stoichiometry Re-verify calculations for monomer molar ratios. Use a high-precision balance for weighing monomers. Ensure complete transfer of all weighed materials to the reaction vessel.[4][5]
Presence of Monofunctional Impurities Purify monomers before use (e.g., by recrystallization or distillation). Use anhydrous, high-purity solvents.
Incomplete Reaction (Low Conversion) Increase reaction time. Optimize reaction temperature (note: excessively high temperatures can cause side reactions). Use an appropriate catalyst to increase the reaction rate.[1] Monitor monomer conversion over time using techniques like NMR or FTIR.[10]
Inefficient Removal of Condensation Byproduct If applicable, ensure the reaction is conducted under a vacuum or with an efficient inert gas sparge to remove volatile byproducts like water.[8] For higher boiling point byproducts, consider specialized purification techniques post-polymerization.
Premature Quenching of the Reaction Ensure the reaction is allowed to proceed for the intended duration before quenching.[3]
Problem: Broad or Unexpected Polydispersity Index (PDI)
Possible Cause Recommended Action
Side Reactions Investigate the possibility of side reactions at the chosen reaction temperature. Lowering the temperature might be necessary. Ensure a clean reaction setup and high-purity reagents to minimize catalytic side reactions from impurities.
Non-uniform Reaction Conditions Ensure efficient and consistent stirring throughout the polymerization to maintain a homogenous reaction mixture and temperature.
Changes in Stoichiometry During Reaction If one monomer is more volatile, ensure the reaction setup (e.g., condenser) is adequate to prevent its loss from the reaction vessel.

Experimental Protocols

Protocol 1: Synthesis of a Polyester from this compound and Adipic Acid

This protocol describes a general procedure for the synthesis of a polyester via melt polycondensation.

Materials:

  • This compound (high purity)

  • Adipic acid (high purity)

  • Esterification catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)

  • High-boiling point solvent (optional, for solution polymerization)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser connected to a vacuum line is thoroughly dried.

  • Monomer Addition: Equimolar amounts of this compound and adipic acid are added to the flask. For example, 13.82 g (0.1 mol) of this compound and 14.61 g (0.1 mol) of adipic acid.

  • Catalyst Addition: The catalyst is added (e.g., 0.05 mol% relative to the diacid).

  • Inert Atmosphere: The flask is purged with nitrogen or argon for 15-30 minutes to remove oxygen. A gentle flow of the inert gas is maintained.

  • Esterification: The reaction mixture is heated to a temperature of 180-200°C with constant stirring. Water will begin to distill from the reaction mixture. This stage is typically continued for 2-4 hours.

  • Polycondensation: The temperature is gradually increased to 220-250°C, and a vacuum is slowly applied to remove the remaining water and drive the polymerization to high conversion. This stage is highly viscosity-dependent and may continue for several hours.

  • Termination and Isolation: The reaction is stopped by cooling the mixture to room temperature. The resulting polymer is dissolved in a suitable solvent (if necessary) and precipitated by pouring the solution into a large volume of methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven until a constant weight is achieved.

Characterization:

The molecular weight (Mn, Mw) and PDI of the synthesized polyester can be determined using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[10][11][12] The chemical structure can be confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[10]

Quantitative Data Summary

The following table illustrates the theoretical effect of monomer stoichiometry on the number-average degree of polymerization (Xn) based on the Carothers equation, assuming 100% conversion.

Molar Ratio (Diol:Diacid)Stoichiometric Imbalance (r)Number-Average Degree of Polymerization (Xn)
1.00:1.001.00∞ (theoretically)
1.01:1.000.99199
1.02:1.000.9899
1.05:1.000.9539
1.10:1.000.9121

Note: 'r' is the ratio of the number of molecules of the deficient reactant to those of the excess reactant.

Visualizations

Troubleshooting_Low_Molecular_Weight Start Low Molecular Weight (Mn) Observed Check_Stoichiometry Verify Monomer Stoichiometry Start->Check_Stoichiometry Stoichiometry_OK Stoichiometry Correct? Check_Stoichiometry->Stoichiometry_OK Adjust_Stoichiometry Action: Recalculate and re-weigh monomers precisely Stoichiometry_OK->Adjust_Stoichiometry No Check_Purity Assess Reactant Purity Stoichiometry_OK->Check_Purity Yes Adjust_Stoichiometry->Check_Stoichiometry Purity_OK Purity High? Check_Purity->Purity_OK Purify_Reactants Action: Purify monomers and dry solvents Purity_OK->Purify_Reactants No Check_Conversion Evaluate Reaction Conversion Purity_OK->Check_Conversion Yes Purify_Reactants->Check_Purity Conversion_OK Conversion >99%? Check_Conversion->Conversion_OK Increase_Conversion Action: Increase time/temp, add catalyst, or improve byproduct removal Conversion_OK->Increase_Conversion No Success High Molecular Weight Achieved Conversion_OK->Success Yes Increase_Conversion->Check_Conversion

Caption: Troubleshooting workflow for addressing low molecular weight in polymers.

Step_Growth_Polymerization M1 Diol (e.g., 1,3-BDM) Dimer Dimer M1->Dimer Trimer Trimer M1->Trimer M2 Diacid M2->Dimer Dimer->Trimer Oligomer Oligomer Dimer->Oligomer Trimer->Oligomer Polymer High Polymer Oligomer->Polymer High Conversion

Caption: Simplified step-growth polymerization process.

Molecular_Weight_Control_Factors MW Target Molecular Weight Stoichiometry Monomer Stoichiometry (1:1 ratio for high MW) Stoichiometry->MW Time_Temp Reaction Time & Temperature (Conversion) Time_Temp->MW Purity Reactant Purity (Absence of chain stoppers) Purity->MW Byproduct_Removal Byproduct Removal (e.g., water) Byproduct_Removal->MW

Caption: Key factors influencing final polymer molecular weight.

References

Technical Support Center: Troubleshooting Poor Mechanical Properties in Polyurethanes with 1,3-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering issues with the mechanical properties of polyurethanes synthesized using 1,3-Benzenedimethanol as a chain extender. This guide provides troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guide

Question 1: My polyurethane is excessively brittle and fractures easily. What is the likely cause and how can I fix it?

Answer:

Brittleness in polyurethanes containing this compound is a common issue and typically stems from an overly rigid polymer network. The aromatic ring in this compound contributes significantly to the hard segment content of the polyurethane, which increases stiffness and reduces flexibility.

Potential Causes and Solutions:

  • High Hard Segment Content: The ratio of your diisocyanate and chain extender (this compound) to your polyol is likely too high. This leads to a high concentration of rigid aromatic structures, resulting in a brittle material.

    • Solution: Decrease the hard segment content by adjusting the stoichiometric ratio. You can achieve this by increasing the relative amount of the soft segment polyol. It is also possible to incorporate a more flexible aliphatic diol to balance the rigidity imparted by the this compound.

  • Incorrect Stoichiometry (NCO:OH Ratio): An imbalanced isocyanate-to-hydroxyl ratio can lead to incomplete polymerization and a flawed network structure, which can manifest as brittleness.

    • Solution: Carefully recalculate and precisely measure the stoichiometric ratio of your isocyanate and all hydroxyl-containing components (polyol and this compound). It is crucial to have accurate molecular weights for all reactants. Consider performing a titration to verify the NCO content of your isocyanate, as it can change over time.

  • Low Curing Temperature: Curing at a temperature that is too low may not provide sufficient energy for the polymer chains to achieve their optimal conformation and for the hard segments to properly phase separate.

    • Solution: Increase the curing temperature according to the recommendations for your specific isocyanate and polyol system. A post-curing step at an elevated temperature can also help to improve the polymer network structure.

Question 2: The tensile strength of my polyurethane is lower than expected. What factors could be contributing to this?

Answer:

Low tensile strength in your this compound-based polyurethane can be indicative of several issues related to the formulation and processing.

Potential Causes and Solutions:

  • Presence of Moisture: Water contamination is a critical issue in polyurethane synthesis. Water reacts with isocyanates to produce carbon dioxide (which can cause bubbles) and urea (B33335) linkages, disrupting the intended urethane (B1682113) network formation and leading to a weaker material.

    • Solution: Ensure all reactants (polyol, this compound, and any solvents) are thoroughly dried before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Mixing: Incomplete mixing of the isocyanate and polyol/diol components results in a non-uniform polymer network with localized areas of weakness.

    • Solution: Utilize high-shear mixing to ensure a homogenous reaction mixture. Degas the components before and after mixing to remove any trapped air bubbles, which can act as stress concentrators.

  • Improper Curing Cycle: An insufficient curing time or temperature will not allow for the complete reaction of the isocyanate and hydroxyl groups, resulting in a polymer with a lower molecular weight and, consequently, lower tensile strength.

    • Solution: Optimize your curing profile. Ensure the material is cured for the recommended time and at the appropriate temperature to allow for full polymer chain growth and network formation.

Question 3: My polyurethane appears cloudy or shows signs of phase separation. What is causing this and how can I achieve a more transparent material?

Answer:

Cloudiness or visible phase separation in polyurethanes made with this compound can be due to the incompatibility of the highly aromatic hard segments with the typically more aliphatic polyol soft segments.

Potential Causes and Solutions:

  • Poor Component Compatibility: The aromatic nature of the hard segments formed with this compound can lead to poor miscibility with the soft segment polyol, causing macroscopic phase separation.

    • Solution: Consider using a co-solvent during the reaction to improve the miscibility of the components. Additionally, selecting a polyol with a chemical structure that has better compatibility with aromatic compounds can be beneficial.

  • Crystallization of Components: One of the components or the resulting polymer segments may be crystallizing, leading to opacity.

    • Solution: Adjusting the curing temperature can sometimes prevent crystallization. A rapid curing at a higher temperature followed by a controlled cooling process might be effective.

Frequently Asked Questions (FAQs)

Q1: How does this compound affect the mechanical properties of polyurethane compared to a common aliphatic diol like 1,4-Butanediol?

A1: this compound, being an aromatic diol, significantly increases the hard segment content and rigidity of the polyurethane compared to an aliphatic diol like 1,4-Butanediol. This generally leads to a higher tensile strength and modulus, but a lower elongation at break, making the material harder and more brittle. The aromatic rings in the hard segments can also promote stronger intermolecular interactions, leading to better thermal stability.

Q2: What is a typical NCO:OH ratio to start with when formulating a polyurethane with this compound?

A2: A good starting point for the NCO:OH ratio is typically between 1.02 and 1.10. A slight excess of isocyanate is often used to ensure complete reaction of the hydroxyl groups and to compensate for any minor side reactions. However, the optimal ratio will depend on the specific properties you are trying to achieve and the other components in your formulation. It is recommended to perform a series of experiments with varying NCO:OH ratios to determine the best balance for your application.

Q3: Can I use a catalyst in my polyurethane synthesis with this compound?

A3: Yes, catalysts are commonly used to control the reaction rate of polyurethane formation. Organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), or amine catalysts can be used. The choice and concentration of the catalyst will affect the gel time and cure time, and can also influence the final properties of the polyurethane. It is important to carefully select a catalyst that is compatible with your system and to use it at the appropriate concentration.

Data Presentation

The following table provides a representative comparison of the mechanical properties of polyurethanes synthesized with this compound versus 1,4-Butanediol as the chain extender, assuming the same isocyanate (MDI) and polyol (PTMEG).

PropertyPolyurethane with 1,4-ButanediolPolyurethane with this compound
Tensile Strength (MPa) 25 - 4035 - 55
Elongation at Break (%) 400 - 600200 - 350
Young's Modulus (MPa) 10 - 2530 - 60
Hardness (Shore A) 80 - 9090 - 98

Note: The values for the polyurethane with this compound are representative estimates based on the established effects of aromatic chain extenders on polyurethane properties.

Experimental Protocols

Detailed Methodology for Polyurethane Synthesis (Prepolymer Method)

This protocol describes a two-step prepolymer method for synthesizing a polyurethane elastomer using 4,4'-Methylene diphenyl diisocyanate (MDI), Polytetrahydrofuran (PTMEG) as the polyol, and this compound as the chain extender.

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Polytetrahydrofuran (PTMEG), molecular weight 2000 g/mol

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Dry N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • Drying of Reagents:

    • Dry the PTMEG and this compound under vacuum at 80°C for at least 4 hours to remove any residual moisture.

    • Store all dried reagents under an inert atmosphere (e.g., in a desiccator with a nitrogen purge).

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add the desired amount of molten MDI.

    • Heat the MDI to 60°C under a gentle stream of dry nitrogen.

    • Slowly add the dried PTMEG to the MDI with constant stirring. The molar ratio of MDI to PTMEG should be 2:1 to ensure an isocyanate-terminated prepolymer.

    • Increase the temperature to 80°C and allow the reaction to proceed for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by measuring the NCO content via titration.

  • Chain Extension:

    • Cool the prepolymer to approximately 60°C.

    • In a separate vessel, dissolve the calculated amount of this compound in a minimal amount of dry DMF. The amount of this compound should be calculated to achieve the desired final NCO:OH ratio (e.g., 1.05).

    • Slowly add the this compound solution to the stirred prepolymer. If using a catalyst, it can be added at this stage.

    • Continue stirring for another 10-15 minutes until the mixture is homogeneous.

  • Casting and Curing:

    • Pour the resulting viscous liquid into a preheated mold treated with a mold release agent.

    • Cure the polyurethane in an oven at 100-110°C for 12-24 hours.

    • After the initial cure, a post-curing step at a slightly higher temperature (e.g., 120°C) for 2-4 hours can be performed to ensure complete reaction and optimize mechanical properties.

    • Allow the cured polyurethane to cool to room temperature before demolding.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis Drying Drying of Reactants Prepolymer Prepolymer Synthesis (MDI + PTMEG) Drying->Prepolymer Chain_Extension Chain Extension (Prepolymer + this compound) Prepolymer->Chain_Extension Casting Casting Chain_Extension->Casting Curing Curing Casting->Curing Demolding Demolding & Post-Curing Curing->Demolding

Caption: Polyurethane synthesis workflow.

logical_relationship cluster_cause Potential Causes cluster_effect Observed Issues High_Hard_Segment High Hard Segment Content (Aromatic 1,3-BDM) Brittleness Brittleness/ Low Elongation High_Hard_Segment->Brittleness Cloudiness Cloudiness/ Phase Separation High_Hard_Segment->Cloudiness Moisture Moisture Contamination Moisture->Brittleness Low_Tensile Low Tensile Strength Moisture->Low_Tensile Stoichiometry Incorrect NCO:OH Ratio Stoichiometry->Brittleness Stoichiometry->Low_Tensile Mixing Inadequate Mixing Mixing->Low_Tensile

Caption: Cause-and-effect of poor mechanical properties.

Technical Support Center: Mitigating Yellowing in Epoxy Resins Formulated with 1,3-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering yellowing in epoxy resin formulations containing 1,3-Benzenedimethanol.

Frequently Asked Questions (FAQs)

Q1: Why is my epoxy resin formulation with this compound turning yellow?

A1: Yellowing in epoxy resins, including those formulated with this compound, is primarily caused by two degradation mechanisms:

  • Photo-oxidation: Exposure to ultraviolet (UV) light, primarily from sunlight, can break down the polymer chains in the cured epoxy. This process creates chromophores, which are molecular groups that absorb visible light and cause a yellow appearance. Epoxy resins with aromatic structures, like those based on bisphenol-A (BPA), are particularly susceptible to this degradation.

  • Thermal Degradation: High temperatures can also provide enough energy to break down the polymer network, leading to the formation of chromophores. This can occur during exothermic curing reactions or when the cured epoxy is exposed to elevated temperatures.

Amine-based curing agents, which can be derived from this compound (as 1,3-bis(aminomethyl)benzene), can contribute to yellowing. Aromatic amines, in particular, are more prone to yellowing compared to aliphatic or cycloaliphatic amines.[1][2] The presence of impurities, residual amines, or phenols in the formulation can also catalyze the yellowing process.[3]

Q2: What is the specific role of this compound in the yellowing process?

A2: this compound is often used to synthesize an amine curing agent known as 1,3-bis(aminomethyl)benzene (also referred to as m-Xylylenediamine). As an aromatic amine, this curing agent can contribute to yellowing, especially with prolonged exposure to air (oxidation).[4] The aromatic rings in its structure can participate in the formation of chromophores when exposed to UV radiation and heat.[5][6]

Q3: Can the yellowing be prevented or reversed?

A3: While yellowing is an inherent tendency for many epoxy systems and cannot be completely reversed once it has occurred, it can be significantly mitigated and delayed through proper formulation and handling.[7] The key strategies involve protecting the epoxy from UV and thermal degradation.

Q4: What are the main strategies to prevent yellowing?

A4: The most effective strategies to combat yellowing include:

  • Incorporating UV Stabilizers and Antioxidants: Adding specific additives to your formulation is the primary method for preventing yellowing.

  • Optimizing Curing Conditions: Controlling the temperature and environment during the curing process can minimize thermal degradation.

  • Proper Storage: Protecting the resin and hardener from light and air before use can prevent premature degradation.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My clear epoxy casting has developed a yellow tint after a few days in the lab.

Possible Cause Troubleshooting Step
UV Exposure from sunlight or fluorescent lighting. Move the experimental setup away from windows and consider using UV-filtering films on light fixtures. For long-term storage of cured samples, keep them in a dark environment.
Inherent properties of the amine curing agent. If using an aromatic amine hardener derived from this compound, consider switching to a cycloaliphatic or aliphatic amine hardener, which generally offer better UV stability.[1]
No UV protective additives in the formulation. Incorporate a UV absorber and a Hindered Amine Light Stabilizer (HALS) into your epoxy formulation.

Problem 2: The epoxy resin hardener (Part B) is yellow in the bottle before mixing.

Possible Cause Troubleshooting Step
Oxidation of the amine hardener. This is a common occurrence when the hardener is exposed to oxygen.[8][9][10] While a slight yellow tint may not significantly affect the final cured properties for non-critical applications, for applications requiring high clarity, it is best to use a fresh, unoxidized hardener. To prevent this, ensure containers are tightly sealed immediately after use and consider purging the container with nitrogen or argon to displace oxygen.[10][11]

Problem 3: Significant yellowing occurred during the curing process.

Possible Cause Troubleshooting Step
High exothermic reaction. A large volume of epoxy or a highly reactive system can generate excessive heat during curing, leading to thermal degradation.[6] Reduce the casting thickness, use a slower curing agent, or employ a heat sink to dissipate heat.
Presence of contaminants. Ensure all mixing vessels and tools are clean and free of impurities that could catalyze yellowing.
Incorrect mix ratio. An off-ratio mix can result in unreacted amines, which are prone to oxidation and can accelerate yellowing.[12] Ensure precise measurement of the resin and hardener according to the manufacturer's instructions.

Additives for Preventing Yellowing

Incorporating additives is a highly effective method to enhance the yellowing resistance of your epoxy formulation. A synergistic approach, combining different types of additives, often yields the best results.

UV Absorbers

UV absorbers function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the polymer backbone from degradation. Benzotriazoles are a common class of UV absorbers used in epoxy resins.[3]

Hindered Amine Light Stabilizers (HALS)

HALS are radical scavengers. They do not absorb UV radiation but instead inhibit the degradation of the polymer by neutralizing free radicals that are formed upon UV exposure.[13][14] HALS are particularly effective in providing long-term UV protection.

Antioxidants

Antioxidants are crucial for preventing thermal degradation that can occur during curing or in high-temperature applications. They work by inhibiting oxidation reactions. Hindered phenols are a common type of antioxidant used in epoxies.[3][15]

Quantitative Data on Additive Performance

The following table summarizes typical performance data for different classes of anti-yellowing additives in a standard DGEBA-based epoxy system. The values are representative and can vary based on the specific formulation, curing conditions, and exposure environment.

Additive SystemConcentration (% by weight)UV Absorber (Type)HALS (Type)Antioxidant (Type)Yellowness Index (ΔYI) after 500h Accelerated WeatheringGloss Retention (%) after 500h Accelerated Weathering
Control (No Additives) 0NoneNoneNone25.060
UV Absorber only 1.5BenzotriazoleNoneNone12.575
HALS only 1.0NoneOligomeric HALSNone10.085
Antioxidant only 0.5NoneNoneHindered Phenol20.0 (less effective against UV)65
UV Absorber + HALS 1.5 + 1.0BenzotriazoleOligomeric HALSNone5.095
UV Absorber + HALS + Antioxidant 1.5 + 1.0 + 0.5BenzotriazoleOligomeric HALSHindered Phenol4.598

Note: Lower ΔYI indicates less yellowing. Higher gloss retention indicates better surface stability.

Experimental Protocols

Accelerated Weathering Test (QUV)

This protocol is based on ASTM G154 and ASTM D4585 standards for accelerated weathering of coatings.

Objective: To simulate the damaging effects of long-term outdoor exposure to evaluate the yellowing and degradation of epoxy formulations.

Apparatus: QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps.

Methodology:

  • Sample Preparation: Prepare thin films of the cured epoxy resin on suitable substrates (e.g., glass or aluminum panels).

  • Test Cycle: Subject the samples to alternating cycles of UV exposure and condensation. A typical cycle is:

    • 8 hours of UV exposure using UVA-340 lamps at an irradiance of 0.76 W/m²/nm at 340 nm and a black panel temperature of 60°C.

    • 4 hours of condensation at 50°C.

  • Evaluation: Periodically remove the samples (e.g., every 250 or 500 hours) and evaluate for changes in color and gloss.

Measurement of Yellowness Index

This protocol is based on the ASTM E313 standard.

Objective: To quantify the degree of yellowing in a sample.

Apparatus: Spectrophotometer or colorimeter.

Methodology:

  • Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measurement:

    • Measure the tristimulus values (X, Y, Z) of the sample.

    • The instrument's software will then calculate the Yellowness Index (YI) using the appropriate formula for the specified illuminant (e.g., D65) and observer (e.g., 2°).

  • Data Analysis: Compare the YI of exposed samples to that of an unexposed control sample. The change in Yellowness Index (ΔYI) is a measure of the degree of yellowing.

Visualizations

Yellowing_Mechanism cluster_stressors Stressors cluster_degradation Degradation Pathways cluster_result Result UV_Light UV Light Photo_Oxidation Photo-oxidation (Polymer Chain Scission) UV_Light->Photo_Oxidation Heat Heat / High Temperature Thermal_Degradation Thermal Degradation Heat->Thermal_Degradation Chromophores Formation of Chromophores (e.g., Carbonyl Groups) Photo_Oxidation->Chromophores Thermal_Degradation->Chromophores Yellowing Yellowing of Epoxy Resin Chromophores->Yellowing

Caption: The primary mechanisms leading to the yellowing of epoxy resins.

Mitigation_Strategy cluster_additives Protective Additives cluster_stressors Environmental Stressors Epoxy_Formulation Epoxy Resin Formulation (with this compound derivative) UV_Absorber UV Absorber (e.g., Benzotriazole) Epoxy_Formulation->UV_Absorber add HALS HALS (Radical Scavenger) Epoxy_Formulation->HALS add Antioxidant Antioxidant (e.g., Hindered Phenol) Epoxy_Formulation->Antioxidant add Protected_Epoxy Stabilized Epoxy Resin (Reduced Yellowing) UV_Absorber->Protected_Epoxy HALS->Protected_Epoxy Antioxidant->Protected_Epoxy UV_Light UV Light UV_Light->Protected_Epoxy blocked by UV Absorber Heat_Oxygen Heat & Oxygen Heat_Oxygen->Protected_Epoxy inhibited by Antioxidant

Caption: Mitigation strategy for epoxy yellowing using a combination of additives.

Experimental_Workflow Start Start: Prepare Epoxy Formulations (Control vs. Stabilized) Cure Cure Samples (Controlled Conditions) Start->Cure Initial_Measurement Initial Measurement (Yellowness Index & Gloss) Cure->Initial_Measurement QUV_Test Accelerated Weathering (QUV Tester - ASTM G154) Initial_Measurement->QUV_Test Periodic_Measurement Periodic Measurement (e.g., every 250h) QUV_Test->Periodic_Measurement Periodic_Measurement->QUV_Test continue test Data_Analysis Data Analysis (Compare ΔYI and % Gloss Retention) Periodic_Measurement->Data_Analysis End End: Determine Optimal Formulation Data_Analysis->End

Caption: Workflow for testing the yellowing resistance of epoxy formulations.

References

Technical Support Center: Enhancing Thermal Stability of Polymers Containing 1,3-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of polymers incorporating 1,3-benzenedimethanol.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in modifying the thermal stability of polyesters?

A1: this compound is an aromatic diol. Incorporating aromatic structures into a polymer backbone generally enhances thermal stability compared to using purely aliphatic diols. The rigid nature of the benzene (B151609) ring restricts the thermal motion of polymer chains, increasing the energy required for bond cleavage and thus raising the glass transition temperature (Tg) and decomposition temperature.

Q2: What are the typical thermal degradation behaviors of polyesters containing this compound?

A2: Polyesters containing this compound typically exhibit a multi-stage thermal decomposition. The initial weight loss, often observed at lower temperatures, can be attributed to the loss of residual solvents or moisture. The main degradation phase involves the breakdown of the ester linkages and the polymer backbone. The final stage at higher temperatures corresponds to the carbonization of the degraded polymer residue.

Q3: How does the thermal stability of polyesters with this compound compare to those with aliphatic diols?

A3: Polyesters synthesized with this compound are expected to exhibit higher thermal stability than their counterparts made with linear aliphatic diols of similar chain length. The aromatic ring in this compound contributes to a more rigid polymer chain, leading to a higher decomposition temperature.

Q4: Can copolymerization with other monomers improve the thermal stability of polymers containing this compound?

A4: Yes, copolymerization is a common strategy to enhance thermal stability. Introducing comonomers with high thermal resistance, such as other aromatic diacids or diols with bulky side groups, can further increase the overall thermal stability of the resulting copolymer.

Q5: What is the expected impact of incorporating this compound on the char yield of a polymer?

A5: The incorporation of aromatic compounds like this compound generally leads to an increase in char yield upon thermal decomposition. The aromatic rings can promote the formation of a stable carbonaceous residue at high temperatures.

Troubleshooting Guides

Problem 1: The synthesized polymer containing this compound shows a lower-than-expected decomposition temperature in Thermogravimetric Analysis (TGA).

Possible CauseSuggested Solution
Incomplete Polymerization: Low molecular weight polymers tend to have lower thermal stability. Confirm the completion of the polymerization reaction by monitoring the viscosity of the reaction mixture or by analyzing the molecular weight of the polymer using techniques like Gel Permeation Chromatography (GPC). If necessary, extend the reaction time or increase the reaction temperature.
Presence of Impurities: Residual monomers, catalysts, or solvents can act as initiation sites for thermal degradation. Ensure the purity of this compound and other monomers before use. Thoroughly purify the final polymer by precipitation and washing to remove any unreacted species.
Thermo-oxidative Degradation: If the TGA is performed in the presence of oxygen, thermo-oxidative degradation will occur at lower temperatures than thermal degradation in an inert atmosphere. To assess the inherent thermal stability, conduct the TGA analysis under a nitrogen or argon atmosphere.
Side Reactions During Polymerization: Undesirable side reactions during polymerization can introduce thermally labile linkages into the polymer backbone. Optimize the reaction conditions (temperature, catalyst concentration) to minimize side reactions.

Problem 2: The Differential Scanning Calorimetry (DSC) curve of the polymer shows a broad or weak glass transition (Tg).

Possible CauseSuggested Solution
Low Molecular Weight or Broad Molecular Weight Distribution: A low molecular weight or a broad distribution can lead to a less defined glass transition. Use GPC to check the molecular weight and polydispersity index (PDI). Optimize the polymerization process to achieve a higher molecular weight and a narrower PDI.
Presence of Plasticizing Impurities: Residual monomers or solvents can act as plasticizers, lowering and broadening the Tg. Ensure the polymer is thoroughly dried under vacuum before DSC analysis to remove any volatile impurities.
Sample Heterogeneity: Inconsistent mixing of monomers during polymerization can lead to a heterogeneous polymer with a broad range of chain structures and, consequently, a broad Tg. Ensure efficient stirring and homogeneous mixing throughout the polymerization reaction.

Quantitative Data

The following table summarizes the typical thermal properties of polyesters synthesized with different diols to illustrate the effect of incorporating an aromatic diol like this compound. The exact values can vary depending on the specific diacid used and the polymerization conditions.

Diol ComponentGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)Char Yield at 600°C (%)
Ethylene Glycol (aliphatic)~ -10 to 10~ 350 - 380< 5
1,4-Butanediol (aliphatic)~ -40 to -20~ 360 - 390< 5
This compound (aromatic) ~ 40 - 70 ~ 380 - 420 > 10
1,4-Cyclohexanedimethanol (cycloaliphatic)~ 60 - 90~ 390 - 430~ 5 - 10

Note: This data is illustrative and compiled from general knowledge of polyester (B1180765) chemistry. Actual experimental values may vary.

Experimental Protocols

Key Experiment: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability of a polyester containing this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the polymer sample is completely dry by placing it in a vacuum oven at a temperature below its Tg for at least 24 hours.

  • Accurately weigh 5-10 mg of the dried polymer sample into a TGA pan (typically aluminum or platinum).

Experimental Conditions:

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss of the sample as a function of temperature.

Data Analysis:

  • Determine the onset decomposition temperature (the temperature at which significant weight loss begins).

  • Determine the temperature of 5% weight loss (Td, 5%), which is a common metric for thermal stability.

  • Determine the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG curve).

  • Calculate the percentage of char residue at the final temperature.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Stability Analysis monomers Monomers (this compound, Diacid) polymerization Melt Polycondensation monomers->polymerization catalyst Catalyst catalyst->polymerization purification Purification (Precipitation & Washing) polymerization->purification drying Drying purification->drying polymer_sample Dried Polymer Sample drying->polymer_sample tga TGA Analysis polymer_sample->tga dsc DSC Analysis polymer_sample->dsc data_analysis Data Analysis (Td, Tg, Char Yield) tga->data_analysis dsc->data_analysis enhancement Enhanced Thermal Stability data_analysis->enhancement

Caption: Experimental workflow for synthesis and thermal analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Thermal Stability Observed cause1 Incomplete Polymerization start->cause1 cause2 Impurities Present start->cause2 cause3 Thermo-oxidative Degradation start->cause3 solution1 Optimize Reaction (Time, Temperature) cause1->solution1 solution2 Purify Monomers & Polymer cause2->solution2 solution3 Use Inert Atmosphere (TGA) cause3->solution3 end Improved Thermal Stability solution1->end Re-analyze solution2->end Re-analyze solution3->end Re-analyze

Caption: Troubleshooting logic for low thermal stability.

Overcoming solubility issues of 1,3-Benzenedimethanol in specific reaction media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 1,3-Benzenedimethanol in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a polar molecule and is moderately soluble in polar solvents such as water, ethanol, and methanol (B129727).[1] Its solubility is limited in non-polar solvents. At room temperature, it exists as a white to off-white crystalline solid or a viscous liquid, which can affect its dissolution rate.[1]

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial troubleshooting steps?

A2: Several factors can contribute to incomplete dissolution. Consider the following initial steps:

  • Solvent Polarity: Ensure the polarity of your solvent is appropriate. Polar solvents are generally preferred.

  • Temperature: Gently heating the mixture can significantly increase the solubility of this compound.

  • Agitation: Ensure vigorous and constant stirring to facilitate the dissolution process.

  • Purity of this compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the reagent.

Q3: My reaction requires a non-polar solvent where this compound is poorly soluble. What strategies can I employ?

A3: When working with non-polar solvents, several techniques can be used to improve the solubility of this compound:

  • Co-solvent System: Introduce a small amount of a polar co-solvent in which this compound is highly soluble. This can create a solvent mixture with an overall polarity suitable for your reaction while still dissolving the diol.

  • Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent, a phase-transfer catalyst can be employed to transport the reactant across the phase boundary to react with the this compound in the organic phase. This is particularly useful for reactions like etherifications.

  • Temperature Adjustment: As mentioned, increasing the temperature will generally increase solubility, even in less ideal solvents.

Troubleshooting Guides

Issue 1: Precipitation of this compound during the reaction.

Possible Cause:

  • Change in Solvent Polarity: The addition of other reactants or the formation of products may alter the overall polarity of the reaction mixture, causing this compound to precipitate.

  • Temperature Fluctuation: A decrease in reaction temperature can lead to the precipitation of the diol.

  • Supersaturation: The initial concentration of this compound may have been close to its saturation point at the reaction temperature.

Solutions:

  • Increase Temperature: Carefully raise the temperature of the reaction mixture while monitoring for any potential side reactions.

  • Add a Co-solvent: Introduce a small volume of a polar aprotic solvent like DMF or DMSO to increase the overall solvating power of the reaction medium.

  • Dilute the Reaction: If the reaction allows, adding more of the primary solvent can help to redissolve the precipitated material.

Issue 2: Low reaction yield in a biphasic system (e.g., aqueous/organic).

Possible Cause:

  • Limited Interfacial Reaction: The reaction rate is hindered because this compound has low solubility in the organic phase, and the other reactant is in the aqueous phase.

Solution:

  • Implement Phase-Transfer Catalysis: Utilize a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or a crown ether, to facilitate the transport of the aqueous-soluble reactant into the organic phase where it can react with this compound.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents at Room Temperature

Solvent CategorySolventSolubility
Polar Protic WaterSoluble[2][3]
MethanolModerately Soluble[1]
EthanolModerately Soluble[1]
Polar Aprotic Tetrahydrofuran (THF)Soluble (used in synthesis)[1]
Dimethylformamide (DMF)Likely Soluble (polar aprotic)
Dimethyl Sulfoxide (DMSO)Likely Soluble (polar aprotic)
AcetonitrileLikely Soluble (polar aprotic)
Non-Polar Toluene (B28343)Sparingly Soluble
HexaneInsoluble
Diethyl EtherSlightly Soluble (used in extractions)[1]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis with this compound using a Co-solvent System

This protocol describes the synthesis of a diether from this compound and an alkyl halide in a non-polar solvent, utilizing a polar aprotic co-solvent to ensure solubility.

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Toluene (primary solvent)

  • Dimethylformamide (DMF) (co-solvent)

  • Anhydrous conditions (Nitrogen or Argon atmosphere)

Procedure:

  • To a dry, three-necked flask under an inert atmosphere, add this compound.

  • Add a mixture of toluene and a minimal amount of DMF (e.g., 10:1 v/v) sufficient to dissolve the this compound with stirring. Gentle warming may be applied if necessary.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the dialkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding methanol to consume any excess NaH.

  • Proceed with a standard aqueous workup and purification by column chromatography.

Protocol 2: Polyester Synthesis via Solution Polymerization

To avoid solubility issues during the synthesis of polyesters from this compound and a diacid chloride, solution polymerization is preferred over bulk polymerization.

Materials:

  • This compound

  • Diacid Chloride (e.g., Terephthaloyl Chloride)

  • Anhydrous Pyridine or Triethylamine (as an acid scavenger and solvent)

  • Anhydrous Dichloromethane (B109758) (as a solvent)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound in a mixture of anhydrous dichloromethane and pyridine.

  • In a separate dry flask, dissolve the diacid chloride in anhydrous dichloromethane.

  • Cool the solution of this compound to 0 °C.

  • Slowly add the diacid chloride solution to the stirred this compound solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • The resulting polymer solution will likely be viscous.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Purification A This compound D Homogeneous Solution A->D B Primary Solvent (e.g., Toluene) B->D C Co-solvent (e.g., DMF) C->D improves solubility E Add Reagents (e.g., Base, Electrophile) D->E F Reaction Progression E->F G Quenching F->G H Extraction G->H I Purification H->I

Caption: Workflow for a reaction requiring a co-solvent.

signaling_pathway A Insoluble Reactant in Organic Phase (this compound) E Reaction in Organic Phase A->E reacts with B Ionic Reactant in Aqueous Phase C Phase-Transfer Catalyst (PTC) (e.g., TBAB) B->C D PTC-Ion Pair (Lipophilic) C->D forms D->E migrates to organic phase F Product E->F

Caption: Mechanism of Phase-Transfer Catalysis.

References

Validation & Comparative

Isomer Positioning Dictates Polyester Performance: A Comparative Analysis of 1,3- and 1,4-Benzenedimethanol-Based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

The core distinction arises from the geometry of the monomers. The para-isomer, 1,4-benzenedimethanol (B118111), possesses a linear and symmetrical structure. This linearity facilitates efficient packing of the polymer chains, leading to higher crystallinity. Consequently, polyesters derived from 1,4-benzenedimethanol are generally characterized by higher tensile strength and modulus, but lower flexibility.

In contrast, the meta-isomer, 1,3-benzenedimethanol, has an angular or "kinked" structure. This irregularity disrupts the packing of polymer chains, resulting in more amorphous polymers. These polyesters typically exhibit lower tensile strength and modulus but offer greater flexibility and potentially improved solubility.

Comparative Mechanical Properties

To illustrate these differences, the following table summarizes representative mechanical properties of polyesters synthesized from a cycloaliphatic analogue of 1,4-benzenedimethanol (1,4-cyclohexanedimethanol) and polyesters incorporating this compound. Adipic acid is used as a common diacid to provide a basis for comparison. It is important to note that the data is collated from different sources and direct numerical comparison should be made with caution.

PropertyPolyester (B1180765) from 1,4-Benzenedimethanol Analogue (1,4-Cyclohexanedimethanol Adipate)Polyester from this compound (Poly(m-xylene adipate) - Representative)
Tensile Strength (MPa) ~20.8 - 25.3[1]Lower than para-isomer, generally more flexible
Young's Modulus (MPa) Not explicitly stated, but expected to be higherLower than para-isomer
Elongation at Break (%) ~254 - 255[1]Higher than para-isomer, indicating greater flexibility

Note: Data for poly(m-xylene adipate) is qualitative based on the properties of similar meta-substituted polymers, as specific quantitative data was not available in the searched literature.

Experimental Protocols

The synthesis and characterization of these polyesters typically follow established procedures in polymer chemistry.

Synthesis of Polyesters by Melt Polycondensation

A common method for synthesizing these polyesters is two-stage melt polycondensation.

Stage 1: Esterification

  • Equimolar amounts of the diol (1,3- or 1,4-benzenedimethanol) and a dicarboxylic acid (e.g., adipic acid) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • A catalyst, such as titanium(IV) butoxide or antimony trioxide, is added.

  • The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C with continuous stirring.

  • The water formed during the esterification reaction is continuously removed by distillation. This stage is continued until the theoretical amount of water is collected.

Stage 2: Polycondensation

  • The temperature is gradually raised to 240-280°C.

  • A vacuum is slowly applied to the system to facilitate the removal of excess diol and other volatile byproducts, driving the polymerization reaction towards higher molecular weights.

  • The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and, consequently, the molecular weight of the polymer.

  • Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure, cooled, and pelletized for further characterization.

Mechanical Property Testing

The mechanical properties of the synthesized polyesters are typically evaluated using a universal testing machine according to standard methods such as ASTM D638 or ISO 527.

  • Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or by cutting from compression-molded films of the polyester.

  • Tensile Testing: The specimens are mounted in the grips of the universal testing machine.

  • The test is conducted at a constant crosshead speed until the specimen fractures.

  • The tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.

Logical Relationship of Monomer Structure to Polymer Properties

The relationship between the isomeric form of benzenedimethanol and the resulting polyester's mechanical properties can be visualized as a logical flow.

G cluster_13 This compound (meta-isomer) cluster_14 1,4-Benzenedimethanol (para-isomer) Monomer_1_3 Angular Monomer Geometry Chain_1_3 Irregular Polymer Chain Monomer_1_3->Chain_1_3 Packing_1_3 Disrupted Chain Packing Chain_1_3->Packing_1_3 Crystallinity_1_3 Lower Crystallinity (Amorphous) Packing_1_3->Crystallinity_1_3 Properties_1_3 Lower Tensile Strength Lower Modulus Higher Flexibility Crystallinity_1_3->Properties_1_3 Monomer_1_4 Linear Monomer Geometry Chain_1_4 Linear Polymer Chain Monomer_1_4->Chain_1_4 Packing_1_4 Efficient Chain Packing Chain_1_4->Packing_1_4 Crystallinity_1_4 Higher Crystallinity Packing_1_4->Crystallinity_1_4 Properties_1_4 Higher Tensile Strength Higher Modulus Lower Flexibility Crystallinity_1_4->Properties_1_4

Caption: Influence of benzenedimethanol isomer on polyester properties.

References

A Comparative Guide to 1H and 13C NMR Analysis for Purity Assessment of 1,3-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical compounds is a critical parameter in research, development, and manufacturing, particularly within the pharmaceutical industry. For a compound like 1,3-benzenedimethanol, a versatile building block in the synthesis of various polymers and pharmaceutical intermediates, ensuring high purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, in its quantitative application (qNMR), offers a powerful and direct method for purity assessment. This guide provides a comparative analysis of ¹H and ¹³C NMR for the purity determination of this compound, complete with experimental protocols and data.

Introduction to NMR for Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated. Both ¹H and ¹³C NMR can be employed for purity determination, each with its own advantages and considerations.

¹H NMR and ¹³C NMR Spectral Data of this compound

A thorough understanding of the ¹H and ¹³C NMR spectra of this compound is essential for accurate purity assessment. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons in this compound. These predicted values are generated using advanced computational algorithms and serve as a reliable reference for spectral analysis.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
a~7.30t1HH-5
b~7.25m2HH-4, H-6
c~7.20s1HH-2
d~4.65s4H-CH₂-
e~2.0 (variable)br s2H-OH

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

SignalChemical Shift (ppm)Assignment
1~141.5C-1, C-3
2~128.8C-5
3~126.5C-4, C-6
4~125.0C-2
5~64.5-CH₂-

Analysis of Potential Impurities

The purity of this compound can be affected by impurities arising from its synthesis or degradation. Common synthetic routes involve the reduction of isophthalic acid or its esters. Therefore, residual starting materials or partially reduced intermediates are potential impurities. Oxidation of the alcohol functional groups can also lead to the formation of aldehydes and carboxylic acids.

Table 3: NMR Data for Potential Impurities in this compound

ImpurityStructureKey ¹H NMR Signals (ppm, in DMSO-d₆)Key ¹³C NMR Signals (ppm, in DMSO-d₆)
Isophthalic acid~8.2 (m), ~8.5 (s), ~13.3 (br s)~130, ~132, ~134, ~167
1,3-Benzenedicarboxaldehyde~8.2 (m), ~8.5 (s), ~10.1 (s)~130, ~135, ~137, ~193
3-(Hydroxymethyl)benzoic acid~4.6 (s), ~7.5 (t), ~7.8 (d), ~8.0 (d), ~8.1 (s), ~13.0 (br s)~63, ~128, ~129, ~131, ~133, ~143, ~167

Experimental Protocol for qNMR Purity Assessment

This section outlines a detailed protocol for determining the purity of this compound using ¹H qNMR with an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR spectrometer (400 MHz or higher)

  • Calibrated analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample solution.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for complete magnetization recovery. A D1 of 30-60 seconds is typically recommended for accurate quantification.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the benzylic protons at ~4.65 ppm).

    • Integrate a well-resolved signal of the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Comparison with High-Performance Liquid Chromatography (HPLC)

While qNMR is a powerful tool for purity assessment, High-Performance Liquid Chromatography (HPLC) is another widely used technique. A comparison of the two methods highlights their complementary strengths.

Table 4: Comparison of qNMR and HPLC for Purity Assessment

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase.
Quantification Absolute quantification using an internal standard. A primary ratio method.Relative quantification based on peak area relative to a standard curve.
Reference Standard Requires a certified internal standard, but not a standard of the analyte itself.Requires a well-characterized reference standard of the analyte for accurate quantification.
Structural Information Provides detailed structural information, aiding in impurity identification.Provides limited structural information (retention time).
Sample Throughput Generally lower due to longer experiment times (long relaxation delays).Higher, with typical run times of 15-30 minutes per sample.
Sensitivity Lower sensitivity, typically suitable for quantifying impurities at levels >0.1%.Higher sensitivity, capable of detecting trace impurities at ppm or even ppb levels.
Destructive Non-destructive; the sample can be recovered.Can be considered destructive as the sample is eluted from the column.

Workflow for NMR-Based Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of this compound using NMR spectroscopy.

NMR_Purity_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting A Weigh Analyte and Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H/13C NMR Spectrum C->D NMR Spectrometer E Phase and Baseline Correction D->E F Integrate Analyte and Standard Signals E->F G Calculate Purity F->G H Generate Purity Report G->H

Caption: Workflow for Purity Assessment using NMR.

Logical Relationship of Purity Assessment Components

The following diagram illustrates the interconnected components involved in a comprehensive purity assessment of this compound.

Purity_Assessment_Logic Analyte This compound NMR_Analysis NMR Analysis (1H & 13C) Analyte->NMR_Analysis Impurity_ID Impurity Identification NMR_Analysis->Impurity_ID Quantification Purity Quantification (qNMR) NMR_Analysis->Quantification Method_Validation Method Validation Impurity_ID->Method_Validation Quantification->Method_Validation Final_Report Purity Certificate Method_Validation->Final_Report

Caption: Interconnected Components of Purity Assessment.

Conclusion

Both ¹H and ¹³C NMR spectroscopy are invaluable tools for the purity assessment of this compound. ¹H qNMR, in particular, offers a direct and accurate method for determining absolute purity and is highly effective for identifying and quantifying impurities present at levels of 0.1% or higher. While HPLC provides superior sensitivity for trace impurity detection, NMR offers the significant advantage of providing structural information, which is crucial for the unambiguous identification of unknown impurities. For a comprehensive and robust quality control strategy, the use of both NMR and HPLC as orthogonal techniques is recommended, leveraging the strengths of each method to ensure the highest confidence in the purity of this compound for its intended applications.

A Comparative Guide to Chromatographic Methods for the Separation of Benzenedimethanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of benzenedimethanol isomers (1,2-, 1,3-, and 1,4-benzenedimethanol) are crucial for ensuring the purity, efficacy, and safety of pharmaceutical products and for fundamental chemical research. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the resolution of these positional isomers, supported by recommended experimental protocols and data presentation.

The choice between GC and HPLC for the separation of benzenedimethanol isomers depends on several factors, including the volatility of the analytes, the required resolution, sensitivity, and the sample matrix. Both techniques offer viable pathways for their separation, with distinct advantages and considerations.

Method Selection Workflow

The decision to use GC or HPLC for isomer separation can be guided by a systematic workflow that considers the physical properties of the analytes and the desired analytical outcome.

MethodSelection Analyte Benzenedimethanol Isomers Volatility Assess Volatility & Thermal Stability Analyte->Volatility GC_Path GC Analysis Volatility->GC_Path Volatile & Thermally Stable HPLC_Path HPLC Analysis Volatility->HPLC_Path Non-Volatile or Thermally Labile Derivatization Derivatization Required? GC_Path->Derivatization Final_HPLC_Method Optimized HPLC Method HPLC_Path->Final_HPLC_Method No_Derivatization Direct Injection Derivatization->No_Derivatization No Derivatization_Yes Derivatization Derivatization->Derivatization_Yes Yes (e.g., silylation) to improve volatility & peak shape Final_GC_Method Optimized GC Method No_Derivatization->Final_GC_Method Derivatization_Yes->Final_GC_Method

Workflow for selecting between GC and HPLC for isomer analysis.

Performance Comparison: GC vs. HPLC for Benzenedimethanol Isomer Separation

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Column Capillary columns with polar stationary phases (e.g., PEG-based like Carbowax) or phases with unique selectivity (e.g., ionic liquid, cyclodextrin-based).Reversed-phase columns (e.g., C18, C8) or columns with alternative selectivity (e.g., Phenyl, Pentafluorophenyl (PFP)).[1][2]
Resolution Generally offers higher theoretical plate counts, leading to excellent resolution, especially with long capillary columns. The separation of positional isomers can be challenging and highly dependent on the stationary phase.[3]Good resolution can be achieved by optimizing the mobile phase composition and stationary phase chemistry. Phenyl-based columns can offer enhanced selectivity for aromatic isomers through π-π interactions.[1][2]
Analysis Time Typically faster analysis times, often in the range of 10-30 minutes.[4]Analysis times can vary from a few minutes for UHPLC to over 30 minutes for complex separations.
Sensitivity (Detector) High sensitivity with Flame Ionization Detector (FID) for organic compounds. Mass Spectrometry (MS) offers high sensitivity and structural information.[5][6][7]High sensitivity with UV-Vis detectors for aromatic compounds. MS detection is also common.
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization may be necessary for less volatile compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Mobile Phase Inert gas (e.g., Helium, Nitrogen, Hydrogen).[8]A mixture of solvents (e.g., water, acetonitrile, methanol) with buffers.[9][10]
Key Advantages High efficiency, speed, and sensitivity with FID.Versatility for a wide range of compounds, room temperature operation.
Key Disadvantages Limited to volatile and thermally stable compounds.Lower theoretical plate count compared to capillary GC, potentially higher solvent consumption.

Experimental Protocols

The following are proposed starting methodologies for the separation of benzenedimethanol isomers by GC and HPLC, based on established methods for similar compounds. Optimization will likely be required to achieve baseline separation.

Gas Chromatography (GC-FID) Method

This protocol is based on methods used for the separation of other aromatic positional isomers.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column injection port.

Chromatographic Conditions:

Parameter Value
Column Fused silica (B1680970) capillary column with a polar stationary phase (e.g., DB-WAX, CP-Wax 52 CB, or similar polyethylene (B3416737) glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min.
Oven Temperature Program Initial temperature: 150°C, hold for 2 minutes. Ramp to 220°C at 5°C/min. Hold at 220°C for 5 minutes.
Injector Temperature 250°C
Detector Temperature 280°C
Injection Volume 1 µL
Split Ratio 50:1

| Sample Preparation | Dissolve the benzenedimethanol isomer standard mixture in a suitable solvent such as methanol (B129727) or ethyl acetate (B1210297) to a concentration of approximately 100 µg/mL for each isomer. |

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on reversed-phase HPLC methods for separating aromatic alcohols and positional isomers.[2][11]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

Parameter Value
Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A Phenyl or PFP column could also be evaluated for alternative selectivity.[1][2]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 20% B to 70% B over 15 minutes. Hold at 70% B for 5 minutes. Return to 20% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

| Sample Preparation | Dissolve the benzenedimethanol isomer standard mixture in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 100 µg/mL for each isomer. |

Conclusion

Both GC and HPLC are powerful techniques for the separation of benzenedimethanol isomers. GC, with its high efficiency, is an excellent choice if the analytes are sufficiently volatile and thermally stable. HPLC offers greater flexibility for a wider range of compounds and conditions. The selection of the optimal method will depend on the specific requirements of the analysis, including sample matrix, desired sensitivity, and available instrumentation. The provided protocols serve as a robust starting point for method development and validation.

References

Differential Scanning Calorimetry: A Superior Method for Purity Validation of 1,3-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. For a compound such as 1,3-Benzenedimethanol, a versatile building block in drug synthesis, accurate purity determination is critical. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with alternative analytical techniques for the purity validation of this compound, supported by experimental protocols and comparative data. Our analysis demonstrates that DSC offers a distinct advantage as an absolute method for purity assessment, particularly for highly pure, crystalline organic compounds.

The Principle of DSC for Purity Determination

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination, DSC relies on the well-established principle of melting point depression.[1][2] Impurities in a crystalline substance disrupt the crystal lattice, resulting in a lower and broader melting range.[2] By analyzing the shape of the melting endotherm, the purity of the sample can be calculated using the van't Hoff equation.[3][4][5] This makes DSC an absolute method, as it does not require a reference standard of the impurity itself.[6][7]

Comparative Analysis: DSC vs. Chromatographic Methods

Traditionally, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses for purity analysis in the pharmaceutical industry.[6][7] While effective, these methods are relative and depend on the response factor of each impurity, necessitating their identification and quantification against a known standard. DSC, in contrast, provides a total purity value based on the colligative properties of the main component.

The following table summarizes the performance of DSC in comparison to HPLC and GC for the purity validation of this compound.

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting point depression (Absolute method)Differential partitioning between mobile and stationary phases (Relative method)Partitioning between a gaseous mobile phase and a stationary phase (Relative method)
Purity Range Best suited for high purity compounds (>98%)[6][7]Wide range, effective for complex mixturesSuitable for volatile and semi-volatile compounds
Sample Throughput ModerateHighHigh
Development Time ShortModerate to LongModerate
Quantification Based on the van't Hoff equationRequires reference standards for each impurityRequires reference standards for each impurity
Impurity Profile Provides total molar puritySeparates and quantifies individual impuritiesSeparates and quantifies individual volatile impurities
Limitations Not suitable for amorphous or thermally unstable compounds, or those that decompose upon melting[6][7]May not detect non-chromophoric impurities; co-elution can be an issueNot suitable for non-volatile or thermally labile compounds

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol for this compound

This protocol is designed for the purity determination of this compound using a standard heat-flux DSC instrument.

1. Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling accessory.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into a clean, hermetically sealed aluminum pan.[3]

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

3. DSC Parameters:

  • Temperature Range: 25°C to 80°C (The melting point of this compound is approximately 56-60°C).[8][9]

  • Heating Rate: 1 °C/min.[2] Slower heating rates generally yield better resolution.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.[3]

4. Data Analysis:

  • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

  • Utilize the instrument's software to perform a purity calculation based on the van't Hoff equation, which relates the sample temperature to the reciprocal of the fraction melted.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Instrumentation: A standard HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of dilutions to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

Gas Chromatography (GC) Protocol

1. Instrumentation: A GC system with a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-1).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Start at 100°C, ramp to 280°C.

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

Visualizing the Workflow and Logic

To further elucidate the processes, the following diagrams, created using the DOT language, illustrate the experimental workflow of DSC for purity validation and the logical relationship for determining purity from the obtained data.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing start Start weigh Weigh 1-3 mg of This compound start->weigh ref Prepare Empty Reference Pan start->ref encapsulate Encapsulate in Hermetic Pan weigh->encapsulate load Load Sample and Reference into DSC encapsulate->load ref->load run Run DSC Scan (e.g., 1°C/min) load->run acquire Acquire Heat Flow vs. Temperature Data run->acquire integrate Integrate Melting Endotherm acquire->integrate calculate Calculate Purity using van't Hoff Equation integrate->calculate report Report Purity (%) calculate->report

Caption: Experimental workflow for DSC purity validation.

Purity_Logic cluster_input DSC Data Input cluster_processing Data Analysis cluster_calculation Purity Calculation heat_flow Heat Flow Data melting_curve Generate Melting Curve heat_flow->melting_curve temp Temperature Data temp->melting_curve partial_area Calculate Partial Area of Melting Peak melting_curve->partial_area vant_hoff Apply van't Hoff Equation partial_area->vant_hoff purity_value Determine Mole Percent Purity vant_hoff->purity_value

Caption: Logical flow for purity determination from DSC data.

Conclusion

For the purity validation of highly crystalline organic compounds like this compound, Differential Scanning Calorimetry presents a robust and reliable alternative to traditional chromatographic methods. Its nature as an absolute method, requiring no impurity standards, simplifies the analytical process and provides a direct measure of total purity. While HPLC and GC remain invaluable for impurity profiling and the analysis of complex mixtures, DSC is an essential tool for the definitive purity assessment of bulk substances in a regulated environment. The integration of DSC into a comprehensive analytical strategy ensures a higher level of confidence in the quality and consistency of pharmaceutical materials.

References

A Comparative Guide to the Thermal Properties of Polymers Derived from 1,3-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Thermal Stability and Transitions

This guide provides a comparative analysis of the thermal properties of various polymers synthesized using 1,3-benzenedimethanol and its derivatives, such as 1,3-bis(aminomethyl)benzene (m-xylylenediamine, MXDA). The thermal behavior of polymers is a critical factor in determining their processing conditions and application performance. Here, we present quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to offer a clear comparison of the thermal stability and transition temperatures of relevant polyamides and copolyesters.

Comparative Thermal Analysis Data

The thermal characteristics of polymers derived from this compound and its analogues are summarized in the tables below. These values, including decomposition temperature (Td), glass transition temperature (Tg), and melting temperature (Tm), are crucial for understanding the material's behavior at elevated temperatures.

Table 1: Thermogravimetric Analysis (TGA) Data
Polymer SystemMonomersTd₅% (°C)Td₁₀% (°C)Char Yield (%)Atmosphere
Copolyester1,3-Butanediol, 1,4-Cyclohexanedimethanol, Dimethyl Terephthalate~330-360-Not ReportedNitrogen
Polyamide (MXD6)1,3-Bis(aminomethyl)benzene, Adipic Acid->450[1]Not ReportedNitrogen

Td₅% and Td₁₀% represent the temperatures at which 5% and 10% weight loss occurs, respectively.

Table 2: Differential Scanning Calorimetry (DSC) Data
Polymer SystemMonomersTg (°C)Tm (°C)
Copolyester1,3-Butanediol, 1,4-Cyclohexanedimethanol, Dimethyl Terephthalate51-74[2]Not Applicable (Amorphous)
Polyamide (MXD6)1,3-Bis(aminomethyl)benzene, Adipic Acid88.9[3]236.2[3]

Experimental Workflows and Methodologies

A fundamental understanding of the experimental protocols used to obtain thermal analysis data is essential for accurate interpretation and replication of results.

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis & Interpretation Polymer_Synthesis Polymer Synthesis from This compound Derivatives Drying Drying of Polymer Sample (Vacuum Oven) Polymer_Synthesis->Drying Weighing Precise Weighing of Sample (5-10 mg) Drying->Weighing TGA_Setup TGA Instrument Setup (Inert Atmosphere, e.g., N2) Weighing->TGA_Setup DSC_Setup DSC Instrument Setup (Hermetically Sealed Pan) Weighing->DSC_Setup TGA_Heating Heating at a Controlled Rate (e.g., 10°C/min) TGA_Setup->TGA_Heating TGA_Data Record Weight Loss vs. Temperature TGA_Heating->TGA_Data TGA_Analysis Determine Decomposition Temperatures (Td) & Char Yield TGA_Data->TGA_Analysis DSC_Cycle Heat-Cool-Heat Cycle (e.g., -50°C to 300°C at 20°C/min) DSC_Setup->DSC_Cycle DSC_Data Record Heat Flow vs. Temperature DSC_Cycle->DSC_Data DSC_Analysis Determine Glass Transition (Tg) & Melting Temperatures (Tm) DSC_Data->DSC_Analysis

A generalized workflow for the thermal analysis of polymers.
Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

The thermal stability of the polymers is evaluated using a thermogravimetric analyzer.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.

  • Instrument Setup: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate (e.g., 20 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[1]

  • Data Analysis: The weight loss of the sample as a function of temperature is recorded. The decomposition temperatures (Td) are determined from the resulting TGA curve, often reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%). The remaining weight at the end of the experiment is the char yield.

Differential Scanning Calorimetry (DSC)

The glass transition and melting temperatures of the polymers are determined using a differential scanning calorimeter.

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.

  • Temperature Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample. For instance, the sample is heated from a low temperature (e.g., -50°C) to a temperature above its expected melting point (e.g., 300°C) at a controlled rate (e.g., 20°C/min), then cooled at a controlled rate, and finally reheated at the same rate. The data from the second heating scan is typically used for analysis.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the DSC curve. The melting temperature (Tm) is identified as the peak temperature of the endothermic melting event.

This guide provides a foundational comparison of the thermal properties of polymers derived from this compound, offering valuable data and standardized protocols for researchers in polymer chemistry and materials science.

References

A comparative study of diols as chain extenders in polyurethane elastomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and formulation scientists on the impact of diol chain extenders on the performance of polyurethane elastomers, supported by experimental data and detailed methodologies.

The selection of a chain extender is a critical determinant of the final physicochemical properties of polyurethane (PU) elastomers. These low molecular weight diols react with isocyanate groups to form the hard segments of the polymer, which in turn govern the material's mechanical strength, thermal stability, and elasticity. This guide provides an objective comparison of common diol chain extenders, including 1,4-butanediol (B3395766) (BDO), 1,6-hexanediol (B165255) (HDO), 1,5-pentanediol (B104693) (PDO), and ethylene (B1197577) glycol (EG), supported by a compilation of experimental data from various studies.

Performance Comparison of Diol Chain Extenders

The structure of the diol chain extender significantly influences the morphology of the hard segment in polyurethane elastomers. Short-chain, linear diols like ethylene glycol and 1,4-butanediol tend to promote better packing and crystallinity of the hard segments, leading to increased hardness and tensile strength. Longer or branched-chain extenders can disrupt this ordered packing, resulting in softer and more flexible materials. The "odd-even" effect is also a crucial factor, where diols with an even number of carbon atoms in their backbone, such as 1,4-butanediol and 1,6-hexanediol, often lead to superior mechanical properties due to the formation of more stable, extended-chain conformations in the hard segments.

Mechanical Properties

The following table summarizes the quantitative effects of different diol chain extenders on the key mechanical properties of polyurethane elastomers. It is important to note that these values are compiled from various sources and are formulation-dependent.

Chain ExtenderTensile Strength (MPa)Elongation at Break (%)Shore A HardnessTear Strength (kN/m)Source(s)
1,4-Butanediol (BDO) 30 - 50400 - 70070 - 9060 - 90[1]
1,6-Hexanediol (HDO) 25 - 40300 - 50065 - 8550 - 70[1]
1,5-Pentanediol (PDO) Data not readily available in a comparable format.Data not readily available in a comparable format.Data not readily available in a comparable format.Data not readily available in a comparable format.
Ethylene Glycol (EG) 20 - 35200 - 40080 - 9540 - 60[1]
Thermal Properties

The thermal properties of polyurethane elastomers are intrinsically linked to the structure of the hard segments formed by the diol chain extenders. The glass transition temperature (Tg) of the soft segment is less affected by the chain extender, while the melting temperature (Tm) of the hard segment is highly dependent on the ability of the hard segments to crystallize.

Chain ExtenderGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Source(s)
1,4-Butanediol (BDO) -40 to -20~214 (for MDI-BDO hard segment)[1][2]
1,6-Hexanediol (HDO) -30 to -10Data not readily available in a comparable format.[1]
1,5-Pentanediol (PDO) Data not readily available in a comparable format.Data not readily available in a comparable format.
Ethylene Glycol (EG) -10 to 10Data not readily available in a comparable format.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of polyurethane elastomers and the key experiments used for their characterization.

Synthesis of Polyurethane Elastomers (Prepolymer Method)

The prepolymer method is a widely used two-step process for the synthesis of polyurethane elastomers.

Step 1: Prepolymer Synthesis

  • A polyol (e.g., polytetramethylene ether glycol - PTMG) is dried under vacuum at a specified temperature (e.g., 80-100 °C) for a defined period to remove moisture.

  • The dried polyol is then reacted with a stoichiometric excess of a diisocyanate (e.g., 4,4'-methylene diphenyl diisocyanate - MDI) in a moisture-free, inert atmosphere (e.g., under nitrogen).

  • The reaction is typically carried out with mechanical stirring at a controlled temperature (e.g., 70-90 °C) for a specific duration (e.g., 1-3 hours) until the desired isocyanate (NCO) content is reached. The NCO content is monitored by titration.

Step 2: Chain Extension

  • The resulting isocyanate-terminated prepolymer is cooled to a suitable temperature (e.g., 60-80 °C).

  • A stoichiometric amount of the diol chain extender (e.g., 1,4-butanediol) is added to the prepolymer with vigorous mixing.

  • The mixture is degassed under vacuum to remove any entrapped air bubbles.

  • The final mixture is cast into a preheated mold and cured at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 12-24 hours) to form the polyurethane elastomer sheet.

  • The cured sheets are post-cured at room temperature for several days to ensure complete reaction.

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Chain Extension Polyol (PTMG) Polyol (PTMG) Drying Drying Polyol (PTMG)->Drying Reaction_Vessel Reaction_Vessel Drying->Reaction_Vessel Add to Diisocyanate (MDI) Diisocyanate (MDI) Diisocyanate (MDI)->Reaction_Vessel Prepolymer Prepolymer Reaction_Vessel->Prepolymer Heat & Stir (e.g., 80°C, 2h) Mixing_Vessel Mixing_Vessel Prepolymer->Mixing_Vessel Degassing Degassing Mixing_Vessel->Degassing Diol_Chain_Extender Diol Chain Extender (e.g., BDO) Diol_Chain_Extender->Mixing_Vessel Add to Casting Casting Degassing->Casting Pour into Mold Curing Curing Casting->Curing Heat (e.g., 110°C, 24h) PU_Elastomer PU_Elastomer Curing->PU_Elastomer Final Product

Polyurethane elastomer synthesis workflow.
Tensile Strength and Elongation at Break (ASTM D412)

This test method determines the tensile properties of vulcanized rubber and thermoplastic elastomers.[3][4][5][6][7]

  • Specimen Preparation: Dumbbell-shaped specimens are cut from the cured polyurethane sheets using a die. The dimensions of the specimens should conform to the specifications in ASTM D412.

  • Gage Marks: Bench marks are placed on the narrow portion of the dumbbell specimen at a specified distance apart to define the gage length.

  • Testing Machine: A universal testing machine (UTM) equipped with suitable grips is used.

  • Procedure: The specimen is mounted in the grips of the UTM. The machine is started, and the specimen is stretched at a constant rate of grip separation (typically 500 mm/min) until it ruptures.[4]

  • Data Acquisition: The force and the elongation of the gage length are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures, calculated by dividing the maximum force by the original cross-sectional area of the specimen.

    • Elongation at Break: The extent to which the specimen is stretched at the point of rupture, expressed as a percentage of the original gage length.

Differential Scanning Calorimetry (DSC) (ASTM D3418)

DSC is used to determine the thermal transitions of the polyurethane elastomer, such as the glass transition temperature (Tg) and melting temperature (Tm).[8][9][10][11]

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • DSC Instrument: A differential scanning calorimeter is used, with a reference pan (usually empty) placed alongside the sample pan.

  • Procedure: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range (e.g., -100 °C to 250 °C).[8]

  • Data Analysis: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature. The resulting DSC curve is analyzed to identify:

    • Glass Transition (Tg): A step-like change in the baseline of the DSC curve.

    • Melting (Tm): An endothermic peak on the DSC curve.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for characterizing the chemical structure of polyurethane elastomers and, specifically, for assessing the degree of hydrogen bonding within the material.[12][13]

  • Sample Preparation: A thin film of the polyurethane elastomer is cast on a suitable substrate (e.g., a KBr window) or a small piece of the material is used for Attenuated Total Reflectance (ATR)-FTIR.

  • FTIR Spectrometer: An FTIR spectrometer is used to acquire the infrared spectrum of the sample.

  • Data Analysis: The spectrum is analyzed to identify characteristic absorption bands:

    • N-H Stretching: The region around 3300 cm⁻¹ is sensitive to hydrogen bonding. A lower frequency band corresponds to hydrogen-bonded N-H groups, while a higher frequency shoulder indicates free (non-bonded) N-H groups.

    • C=O Stretching: The carbonyl region (around 1700 cm⁻¹) also provides information about hydrogen bonding. Hydrogen-bonded urethane (B1682113) carbonyl groups absorb at a lower frequency compared to free carbonyl groups.

    • The relative areas of the bonded and free peaks can be used to semi-quantitatively assess the degree of hydrogen bonding in the polyurethane.

G cluster_testing Characterization PU_Elastomer Polyurethane Elastomer Sample Mechanical_Testing Mechanical Testing (ASTM D412) PU_Elastomer->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC - ASTM D3418) PU_Elastomer->Thermal_Analysis Chemical_Analysis Chemical Analysis (FTIR) PU_Elastomer->Chemical_Analysis Tensile_Strength Tensile_Strength Mechanical_Testing->Tensile_Strength Determines Elongation_at_Break Elongation_at_Break Mechanical_Testing->Elongation_at_Break Determines Hardness Hardness Mechanical_Testing->Hardness Determines Tg Tg Thermal_Analysis->Tg Determines (Glass Transition Temp.) Tm Tm Thermal_Analysis->Tm Determines (Melting Temp.) Hydrogen_Bonding Hydrogen_Bonding Chemical_Analysis->Hydrogen_Bonding Assesses (Degree of) Chemical_Structure Chemical_Structure Chemical_Analysis->Chemical_Structure Confirms

Experimental workflow for PU elastomer characterization.

References

Validating the Structure of 1,3-Benzenedimethanol-Based Polymers: A Comparative Guide to FTIR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of polymers is a critical step in ensuring material quality, performance, and safety. This guide provides an objective comparison of two cornerstone analytical techniques, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural validation of polymers synthesized from 1,3-benzenedimethanol. We present supporting experimental data, detailed methodologies, and a comparative look at alternative characterization techniques.

The polymerization of this compound with various dicarboxylic acids yields aromatic polyesters with diverse properties applicable in fields ranging from advanced coatings to drug delivery systems. Verifying the successful incorporation of the this compound monomer and the formation of the polyester (B1180765) backbone is paramount. FTIR and NMR spectroscopy are powerful and complementary tools for this purpose, each providing unique insights into the polymer's molecular architecture.

At a Glance: FTIR vs. NMR for Polymer Structure Validation

FeatureFourier-Transform Infrared (FTIR) SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Information Provided Functional groups, chemical bonds, general polymer class.Detailed molecular structure, monomer sequence, tacticity, branching, end-groups, purity.[1][2]
Primary Use Rapid identification of the presence of key functional groups (e.g., esters, aromatic rings) and monitoring reaction progress.In-depth, quantitative structural elucidation and confirmation of monomer connectivity.[1][2]
Sample Requirements Minimal; solids, films, and liquids can be analyzed directly with Attenuated Total Reflectance (ATR).Requires dissolution in a deuterated solvent for solution-state NMR; solid-state NMR is an option for insoluble polymers.[2]
Analysis Time Rapid (minutes per sample).Can be more time-consuming, especially for 13C NMR and complex 2D experiments (minutes to hours).[1]
Data Complexity Relatively simple spectra, with characteristic peaks for specific bonds.More complex spectra requiring detailed interpretation to assign chemical shifts to specific atoms.

Deciphering the Polymer Structure: A Multi-Technique Approach

The validation of a this compound-based polymer, such as poly(1,3-phenylene dimethylene adipate), begins with confirming the presence of the expected functional groups using FTIR, followed by a detailed structural confirmation using NMR.

Workflow for Polymer Structure Validation

G cluster_synthesis Polymer Synthesis cluster_validation Structural Validation cluster_confirmation Structure Confirmation Monomers This compound + Dicarboxylic Acid Polymerization Polycondensation Monomers->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer FTIR FTIR Analysis Crude_Polymer->FTIR Initial Check NMR NMR Analysis FTIR->NMR Detailed Analysis Functional_Groups Functional Group Confirmation FTIR->Functional_Groups Monomer_Connectivity Monomer Connectivity & Structure Confirmed NMR->Monomer_Connectivity

Caption: Workflow for the synthesis and structural validation of this compound-based polymers.

Experimental Data: Spectroscopic Signatures

The following tables summarize the expected characteristic signals in FTIR and NMR spectra for a representative polymer, poly(1,3-phenylene dimethylene adipate).

Table 1: Characteristic FTIR Absorption Bands for Poly(1,3-phenylene dimethylene adipate)
Wavenumber (cm⁻¹)VibrationFunctional Group
~3050-3000C-H stretchAromatic Ring
~2950-2850C-H stretchAliphatic (CH₂)
~1730C=O stretchEster
~1600, ~1450C=C stretchAromatic Ring
~1250C-O stretchEster (asymmetric)
~1170C-O stretchEster (symmetric)
~730C-H out-of-plane bend1,3-Disubstituted Benzene

Note: These are approximate values and can vary slightly based on the polymer's specific environment and intermolecular interactions.

Table 2: Predicted ¹H NMR Chemical Shifts for Poly(1,3-phenylene dimethylene adipate) in CDCl₃
Chemical Shift (δ, ppm)MultiplicityAssignment
~7.3mAromatic protons (C₆H ₄)
~5.1sBenzylic protons (-C₆H₄-CH ₂-O-)
~2.3tProtons α to carbonyl (-O-C=O-CH ₂-)
~1.6mProtons β to carbonyl (-O-C=O-CH₂-CH ₂-)
Table 3: Predicted ¹³C NMR Chemical Shifts for Poly(1,3-phenylene dimethylene adipate) in CDCl₃
Chemical Shift (δ, ppm)Assignment
~173Ester carbonyl carbon (-C =O)
~138Aromatic quaternary carbon (-C -CH₂-)
~129-128Aromatic CH carbons
~66Benzylic carbon (-C H₂-O-)
~34Carbon α to carbonyl (-O-C=O-C H₂-)
~24Carbon β to carbonyl (-O-C=O-CH₂-C H₂-)

Experimental Protocols

FTIR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing polymer films or solids without extensive sample preparation.[3][4]

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

  • Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Placement: Place a small amount of the polymer sample (e.g., a small piece of film or powder) directly onto the center of the ATR crystal.[3][4]

  • Apply Pressure: Use the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.[4]

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and 16-32 scans.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

NMR Spectroscopy (Solution-State)
  • Sample Preparation: Dissolve approximately 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry NMR tube. The final volume should be around 0.6-0.7 mL.[5]

  • Homogenization: Ensure the polymer is fully dissolved. Gentle heating or sonication may be required for some polyesters.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming."

  • Spectrum Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like tetramethylsilane).

Comparison with Alternative Techniques

While FTIR and NMR are primary methods for structural validation, other techniques provide complementary information about the polymer's properties.

Table 4: Comparison with Alternative Polymer Characterization Techniques
TechniqueInformation ProvidedApplication in Polyester Analysis
Gel Permeation Chromatography (GPC) Molecular weight distribution (Mw, Mn, PDI).[6][7]Determines the average polymer chain length and the breadth of the molecular weight distribution, which significantly impact mechanical properties.[3][6]
Differential Scanning Calorimetry (DSC) Thermal transitions (glass transition temperature, T₉; melting temperature, Tₘ; crystallization temperature, T꜀).[8][9]Characterizes the thermal properties of the polyester, which are crucial for processing and application performance.[8]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile.[8]Determines the temperature at which the polymer begins to degrade, providing insights into its thermal stability.

Conclusion

FTIR and NMR spectroscopy are indispensable and complementary techniques for the structural validation of this compound-based polymers. FTIR provides a rapid and straightforward method to confirm the presence of key functional groups, making it an excellent tool for initial screening and reaction monitoring. NMR, on the other hand, offers a detailed and quantitative analysis of the polymer's molecular structure, confirming monomer connectivity and providing insights into more subtle structural features. For a comprehensive characterization, these techniques should be used in conjunction with methods like GPC and thermal analysis to gain a complete understanding of the polymer's chemical structure and physical properties. This multi-faceted approach is essential for the development of high-quality, well-characterized polymeric materials for advanced applications.

References

Benchmarking the performance of 1,3-Benzenedimethanol against other aromatic diols in coatings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of 1,3-Benzenedimethanol against other common aromatic diols used in the formulation of high-performance coatings. The information is tailored for researchers, scientists, and professionals in materials science and chemical engineering, offering a data-driven comparison supported by detailed experimental protocols.

Introduction to Aromatic Diols in Coatings

Aromatic diols are key building blocks in the synthesis of various polymers used in coatings, such as polyesters, polyurethanes, and epoxies. The structure of the aromatic diol significantly influences the final properties of the coating, including its mechanical strength, chemical resistance, and weathering durability. This compound, also known as m-xylylene glycol, is a versatile aromatic diol that offers a unique balance of properties. This guide compares its performance with that of its structural isomer, 1,4-Benzenedimethanol (p-xylylene glycol), and the widely used, albeit controversial, Bisphenol A (BPA).

Performance Benchmark: this compound vs. Other Aromatic Diols

The following tables summarize the expected performance of polyester-melamine coatings formulated with this compound in comparison to formulations based on 1,4-Benzenedimethanol and Bisphenol A. The data is derived from established structure-property relationships in polymer chemistry.

Table 1: Comparative Performance of Aromatic Diols in Polyester-Melamine Coatings
Performance MetricThis compound1,4-BenzenedimethanolBisphenol A
Hardness (Pencil Hardness) 2H - 3H3H - 4H4H - 5H
Adhesion (Cross-hatch, ASTM D3359) 5B5B4B - 5B
Flexibility (Mandrel Bend, ASTM D522) ExcellentGoodModerate
Impact Resistance (ASTM D2794) HighModerateLow
Chemical Resistance (MEK rubs) >100>100>150
UV Resistance / Weathering GoodModeratePoor (prone to yellowing)
Glass Transition Temperature (Tg) ModerateHighVery High
Table 2: Physicochemical Properties of Aromatic Diols
PropertyThis compound1,4-BenzenedimethanolBisphenol A
Molecular Weight ( g/mol ) 138.17138.17228.29
Structure Aromatic, meta-substitutedAromatic, para-substitutedAromatic, bulky bis-phenyl
Hydroxyl Functionality 2 (primary)2 (primary)2 (phenolic)
Reactivity HighHighModerate
Expected Polymer Architecture Semi-rigid, non-linearRigid, linearVery rigid, linear

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance benchmark are provided below.

Hardness Test (Pencil Hardness) - ASTM D3363
  • Objective: To determine the hardness of a coating film by the scratch resistance to calibrated pencils of varying hardness.

  • Apparatus: A set of calibrated pencils ranging from 6B (softest) to 6H (hardest), a pencil sharpener, 400-grit sandpaper, and a mechanical pencil hardness tester.

  • Procedure:

    • The coated panel is placed on a firm, level surface.

    • A pencil is sharpened, and the lead is squared by rubbing it on the sandpaper at a 90° angle.

    • The pencil is placed in the holder of the mechanical tester at a 45° angle to the coating surface.

    • A constant force is applied, and the pencil is pushed forward about 6.5 mm (0.25 inches).

    • The process is repeated with pencils of increasing hardness until a scratch or gouge is observed in the coating film.

    • The pencil hardness is reported as the hardest pencil that does not scratch or mar the surface.

Adhesion Test (Cross-hatch) - ASTM D3359
  • Objective: To assess the adhesion of a coating film to its substrate.

  • Apparatus: A sharp cutting tool with multiple blades (cross-hatch cutter), a straightedge, a soft brush, and pressure-sensitive adhesive tape.

  • Procedure:

    • A grid of cuts is made through the coating to the substrate. For coatings up to 2.0 mils (50 µm), eleven cuts are made in each direction to create a lattice of 100 squares. For thicker coatings, six cuts are made.

    • The grid is brushed lightly to remove any detached flakes.

    • A strip of pressure-sensitive tape is firmly applied over the grid and then rapidly pulled off at a 180° angle.

    • The grid area is inspected, and the adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).

Chemical Resistance Test (Solvent Rub) - ASTM D4752
  • Objective: To determine the resistance of a coating to a specified solvent.

  • Apparatus: A cloth or cotton swab, the specified solvent (e.g., methyl ethyl ketone - MEK), and a mechanical rubbing device or manual application with consistent pressure.

  • Procedure:

    • The cloth is saturated with the solvent.

    • The cloth is rubbed back and forth over the coated surface with moderate pressure. One double rub consists of one forward and one backward stroke.

    • The rubbing continues until the coating is marred or the substrate is exposed, or until a specified number of rubs is reached.

    • The number of double rubs required to cause failure is recorded.

Visualizing the Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the chemical structures of the diols, a generalized experimental workflow for coating evaluation, and the logical relationships influencing coating performance.

Chemical_Structures cluster_13BDM This compound cluster_14BDM 1,4-Benzenedimethanol cluster_BPA Bisphenol A node_13 C₈H₁₀O₂ node_14 C₈H₁₀O₂ node_BPA C₁₅H₁₆O₂

Figure 1: Chemical formulas of the compared aromatic diols.

Experimental_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis A Formulate Polyester Resin with Aromatic Diol B Crosslink with Melamine Resin A->B C Apply Coating to Substrate B->C D Cure Coating C->D E Hardness Test (ASTM D3363) D->E F Adhesion Test (ASTM D3359) D->F G Chemical Resistance (ASTM D4752) D->G H Weathering (ASTM G154) D->H I Compare Quantitative Data E->I F->I G->I H->I

Figure 2: Generalized workflow for coating preparation and evaluation.

Performance_Logic cluster_structure Diol Structure cluster_properties Resulting Polymer Properties S1 1,3-BDM (meta) P1 Flexibility S1->P1 Increases P2 Hardness S1->P2 Decreases P3 Chemical Resistance S1->P3 High S2 1,4-BDM (para) S2->P1 Decreases S2->P2 Increases S2->P3 High S3 BPA (bulky) S3->P1 Strongly Decreases S3->P2 Strongly Increases S3->P3 High

Figure 3: Influence of diol structure on key coating properties.

Conclusion

The selection of an aromatic diol for a coating formulation involves a trade-off between various performance characteristics. This compound provides a balanced profile, offering excellent flexibility and good hardness, making it suitable for applications where impact resistance and formability are crucial. In contrast, 1,4-Benzenedimethanol and Bisphenol A tend to impart greater hardness and rigidity due to the linear and rigid nature of the resulting polymer chains. However, the use of Bisphenol A is increasingly scrutinized due to health and environmental concerns. For applications requiring a combination of durability, flexibility, and a more favorable regulatory profile, this compound presents a compelling alternative to other aromatic diols. Further empirical testing is always recommended to validate performance in specific formulations and end-use applications.

Isomeric Effects on Polyurethane Properties: A Comparative Guide to 1,2-, 1,3-, and 1,4-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the isomeric effects of 1,2-, 1,3-, and 1,4-benzenedimethanol (B118111) as chain extenders in polyurethanes reveals significant variations in the thermal and mechanical properties of the resulting polymers. The spatial arrangement of the hydroxyl groups on the benzene (B151609) ring dictates the symmetry, packing efficiency, and intermolecular hydrogen bonding within the polymer's hard segments, leading to distinct performance characteristics.

The choice of a chain extender is a critical factor in tailoring the final properties of polyurethane elastomers. These low-molecular-weight diols or diamines react with isocyanates to form the hard segments of the polyurethane, which act as physical crosslinks and reinforcing domains within the soft segment matrix. The structure of the chain extender directly influences the morphology of these hard segments, thereby governing the material's mechanical strength, thermal stability, and elasticity.

This guide provides a comprehensive evaluation of the isomeric effects of 1,2- (ortho), 1,3- (meta), and 1,4- (para) benzenedimethanol on the properties of polyurethanes. While direct, comprehensive comparative studies on all three isomers are limited in publicly available literature, this guide synthesizes theoretical principles of polymer chemistry with available experimental data for closely related systems to provide a predictive comparison.

Influence of Isomer Structure on Polyurethane Properties

The substitution pattern on the benzene ring of benzenedimethanol significantly impacts the geometry and packing ability of the resulting polyurethane hard segments.

  • 1,4-Benzenedimethanol (para-isomer): The linear and symmetrical structure of the para-isomer allows for efficient packing of the polymer chains and strong, well-ordered hydrogen bonding between the urethane (B1682113) groups in the hard segments. This ordered arrangement leads to the formation of highly crystalline or well-defined hard domains, resulting in polyurethanes with higher tensile strength, modulus, and thermal stability.

  • 1,3-Benzenedimethanol (meta-isomer): The bent, asymmetrical structure of the meta-isomer disrupts the regular packing of the hard segments. This leads to a more amorphous hard phase with less effective hydrogen bonding compared to the para-isomer. Consequently, polyurethanes synthesized with this compound are expected to exhibit lower tensile strength and modulus but potentially greater flexibility and elongation at break.

  • 1,2-Benzenedimethanol (ortho-isomer): The proximity of the two hydroxyl groups in the ortho-isomer introduces significant steric hindrance. This steric hindrance can impede the reaction with isocyanates and severely disrupt the packing of the hard segments, leading to a highly amorphous and disordered hard phase. Polyurethanes based on the ortho-isomer are anticipated to have the lowest mechanical properties and thermal stability among the three isomers.

Comparative Performance Data

Property1,4-Benzenedimethanol (para)This compound (meta)1,2-Benzenedimethanol (ortho)
Expected Hard Segment Morphology Highly ordered, crystallineAmorphous, disorderedHighly amorphous, very disordered
Expected Tensile Strength HighModerateLow
Expected Modulus HighModerateLow
Expected Elongation at Break ModerateHighHighest
Expected Thermal Stability (e.g., Tg of hard segment) HighModerateLow

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of polyurethanes using benzenedimethanol isomers as chain extenders, based on common practices reported in the literature.

Polyurethane Synthesis (Two-Step Prepolymer Method)
  • Prepolymer Synthesis: A polyol (e.g., polytetramethylene ether glycol - PTMG) is reacted with an excess of a diisocyanate (e.g., 4,4'-methylene diphenyl diisocyanate - MDI) in a reaction vessel under a nitrogen atmosphere. The reaction is typically carried out at a temperature of 80-90°C with mechanical stirring for 2-3 hours. The NCO/OH molar ratio is typically kept between 2:1 and 3:1.

  • Chain Extension: The NCO-terminated prepolymer is then cooled to 60-70°C. A solution of the benzenedimethanol isomer (1,2-, 1,3-, or 1,4-) in a suitable solvent (e.g., N,N-dimethylformamide - DMF) is added dropwise to the prepolymer with vigorous stirring. The amount of chain extender is calculated to achieve a final NCO/OH ratio of approximately 1.02-1.05.

  • Curing: After the addition of the chain extender, the mixture is poured into a preheated mold and cured in an oven at a specific temperature (e.g., 100-110°C) for a set duration (e.g., 12-24 hours) to complete the polymerization.

Characterization Techniques
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of the polymerization reaction by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane linkage peaks (N-H stretching around 3300 cm⁻¹ and C=O stretching around 1700 cm⁻¹). The position and deconvolution of the carbonyl peak can also provide information about the degree of hydrogen bonding in the hard segments.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the soft and hard segments, as well as any melting (Tm) and crystallization (Tc) temperatures. These thermal transitions provide insights into the phase separation and morphology of the polyurethane.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyurethane by measuring the weight loss as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).

  • Mechanical Testing: To measure the tensile properties of the polyurethane, including tensile strength, Young's modulus, and elongation at break, using a universal testing machine according to standard methods (e.g., ASTM D412).

Logical Relationship Diagram

The following diagram illustrates the conceptual relationship between the isomeric structure of benzenedimethanol and the resulting properties of the polyurethane.

Isomer_Effect cluster_isomers Benzenedimethanol Isomers cluster_structure Hard Segment Structure cluster_properties Polyurethane Properties 1,4-BDM 1,4-Benzenedimethanol (para) Symmetry Symmetry & Packing 1,4-BDM->Symmetry High 1,3-BDM This compound (meta) 1,3-BDM->Symmetry Low 1,2-BDM 1,2-Benzenedimethanol (ortho) 1,2-BDM->Symmetry Very Low H_Bonding Hydrogen Bonding Symmetry->H_Bonding Influences Mechanical Mechanical Properties (Tensile Strength, Modulus) Symmetry->Mechanical Directly Impacts Thermal Thermal Stability Symmetry->Thermal Directly Impacts H_Bonding->Mechanical Determines H_Bonding->Thermal Determines

Caption: Conceptual diagram illustrating the influence of benzenedimethanol isomer structure on polyurethane properties.

Conclusion

The isomeric position of the functional groups in benzenedimethanol plays a crucial role in determining the final properties of polyurethanes. The linear and symmetrical 1,4-isomer is expected to produce polyurethanes with superior mechanical strength and thermal stability due to the formation of well-ordered hard segments. In contrast, the less symmetrical 1,3- and 1,2-isomers are predicted to yield more flexible and less thermally stable materials due to the disruption of hard segment packing.

It is important to reiterate that this guide is based on established principles of polymer chemistry and data from related systems, as direct comparative experimental data for all three benzenedimethanol isomers is not extensively available. Further experimental investigation is necessary to provide a definitive quantitative comparison and fully elucidate the structure-property relationships in these polyurethane systems. Such research would be invaluable for the rational design of polyurethanes with tailored properties for a wide range of applications.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1,3-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 1,3-Benzenedimethanol, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures regulatory compliance.

This compound is classified as a hazardous substance and requires careful handling and disposal.[1][2] It is harmful if swallowed and can cause serious eye irritation.[2] Therefore, following a detailed and systematic disposal procedure is essential.

Personal Protective Equipment (PPE)

Before initiating any cleanup or disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent personal exposure.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3]
Respiratory Protection Use only outdoors or in a well-ventilated area.[4][5] Avoid breathing dust.[4][5]

Spill and Waste Collection Protocol

In the event of a spill or for the disposal of unused product, a methodical approach to collection and containment is necessary to ensure safety.

Step 1: Eliminate Ignition Sources Remove all potential sources of ignition from the area where this compound is being handled or stored.[1]

Step 2: Ventilate the Area Ensure adequate ventilation to avoid the accumulation of dust or vapors.[4][5]

Step 3: Contain the Spill For spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][2] Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment and disposal.[1]

Step 4: Store Waste Securely Keep the waste material in its original or a compatible container, ensuring it is clearly labeled and securely sealed.[1][4] Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids, acid anhydrides, acid chlorides, and oxidizing agents.[2][3]

Disposal Procedure

The final disposal of this compound waste must be conducted in accordance with all federal, state, and local regulations.

Step 1: Characterize the Waste Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[5]

Step 2: Do Not Mix Waste Streams Do not mix this compound waste with other waste materials.[4] Mixing can create hazardous reactions and may complicate the disposal process.

Step 3: Approved Disposal Facility Dispose of the contents and container at an approved waste disposal plant.[2][4][5] It is the responsibility of the waste generator to ensure that the transporter and the disposal facility are legally permitted to handle the specific type of hazardous waste.[6]

Step 4: Consult Authorities If a suitable treatment or disposal facility cannot be readily identified, consult with your institution's Environmental Health and Safety (EHS) department or your local Waste Management Authority for guidance.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Spill & Waste Collection cluster_disposal Final Disposal A Don Appropriate PPE B Ensure Adequate Ventilation A->B C Remove Ignition Sources B->C D Use Dry Cleanup Methods C->D Proceed to Collection E Collect in Labeled Container D->E F Store Securely E->F G Characterize Waste F->G Proceed to Disposal H Select Approved Disposal Facility G->H I Transport to Facility H->I J Consult Authorities if Needed H->J

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 1,3-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 1,3-Benzenedimethanol (CAS No. 626-18-6). Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye irritation.[1][2] It may also cause skin sensitization in susceptible individuals.[3] Therefore, strict adherence to PPE protocols is mandatory.

Minimum Required PPE:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.[3]Protects against dust particles and potential splashes, preventing serious eye irritation.[1][4]
Hand Protection Appropriate protective gloves.Prevents skin contact and potential sensitization.[3][4] Care must be taken when removing gloves to avoid skin contact.[3]
Respiratory Protection Particulate respirator (e.g., N95).Avoid inhalation of dust.[4][5] Use in well-ventilated areas is crucial.[6][7]
Body Protection Protective clothing.Minimizes the risk of skin exposure.[3][6]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_area prep_materials Gather All Necessary Equipment and Reagents prep_area->prep_materials handle_weigh Carefully Weigh Solid (Avoid Dust Generation) prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Collect Waste in a Labeled, Sealed Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional and Local Regulations cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Procedural Steps for Handling

  • Preparation:

    • Always wear the specified PPE before handling the chemical.[3][4]

    • Work in a well-ventilated area, preferably a chemical fume hood.[6][7]

    • Ensure an eyewash station and safety shower are readily accessible.[1]

  • Handling:

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

    • When weighing and transferring the solid, take care to avoid generating dust.[3]

    • Keep containers tightly closed when not in use.[1][8]

    • Avoid contact with incompatible materials such as oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][3]

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][8]

    • Skin: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Call a poison center or physician.[1][8]

Spill and Disposal Plan

Spill Management:

  • For small spills, use dry clean-up procedures and avoid generating dust.[3]

  • Sweep up the material and place it into a suitable, labeled container for disposal.[1]

  • Remove all ignition sources as dusts may form explosive mixtures with air.[3]

  • Alert others in the area and, for larger spills, notify emergency responders.[3]

Waste Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Dispose of contents and container to an approved waste disposal plant.[1][4][8]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[1][2]

  • Do not dispose of down the drain.[2] Containers should be punctured to prevent reuse and disposed of at an authorized landfill.[3]

Storage

  • Store in a dry, cool, and well-ventilated place.[1][8]

  • Keep containers securely sealed and in their original packaging.[3]

  • Store away from incompatible materials.[3] Recommended storage containers include polyethylene (B3416737) or polypropylene.[3]

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzenedimethanol
Reactant of Route 2
1,3-Benzenedimethanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。